molecular formula C7H10O2 B1595019 2-Furanmethanol, alpha-ethyl- CAS No. 4208-61-1

2-Furanmethanol, alpha-ethyl-

Cat. No.: B1595019
CAS No.: 4208-61-1
M. Wt: 126.15 g/mol
InChI Key: MWXWHUXLVXOXBZ-UHFFFAOYSA-N
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Description

2-Furanmethanol, alpha-ethyl- is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Furanmethanol, alpha-ethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 353489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Furanmethanol, alpha-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furanmethanol, alpha-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)propan-1-ol
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InChI

InChI=1S/C7H10O2/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3
Source PubChem
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InChI Key

MWXWHUXLVXOXBZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10O2
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DSSTOX Substance ID

DTXSID3044671
Record name 1-(Furan-2-yl)propan-1-ol
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Molecular Weight

126.15 g/mol
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CAS No.

4208-61-1, 26908-23-6
Record name α-Ethyl-2-furanmethanol
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Record name 2-(1-Hydroxypropyl)furan
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Record name 2-Furanpropanol
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Record name 2-Furanmethanol, .alpha.-ethyl-
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Record name 2-Furanmethanol, .alpha.-ethyl-
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Record name 1-(Furan-2-yl)propan-1-ol
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Record name α-ethylfuran-2-methanol
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Record name 2-(1-HYDROXYPROPYL)FURAN
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Foundational & Exploratory

An In-depth Technical Guide to 2-Furanmethanol, alpha-ethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Furanmethanol, alpha-ethyl-, also known as 1-(furan-2-yl)propan-1-ol, is a heterocyclic alcohol that is garnering increasing interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its structure, which features a furan ring substituted with a 1-hydroxypropyl group, bestows it with a unique combination of reactivity and potential biological activity. The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a key structural component in numerous pharmacologically active compounds.[1] This guide aims to provide a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Furanmethanol, alpha-ethyl-, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. 2-Furanmethanol, alpha-ethyl- is a colorless liquid under standard conditions. Key properties are summarized in the table below:

PropertyValueSource
CAS Number 4208-61-1[2][3]
Molecular Formula C7H10O2[2][3]
Molecular Weight 126.15 g/mol [2][3]
Boiling Point 181-182 °C[2][3]
Density 1.04 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.476[2][3]
Flash Point 79 °C[2]
LogP 1.723[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]

These properties indicate a compound with moderate polarity and a relatively high boiling point, suggesting that it can be handled under normal laboratory conditions with appropriate care.

Synthesis of 2-Furanmethanol, alpha-ethyl-

The most common and efficient method for the synthesis of 2-Furanmethanol, alpha-ethyl- is through the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of an ethylmagnesium halide to the carbonyl group of furfural.

Reaction Scheme

G cluster_0 Grignard Reaction Furfural Furfural Product 2-Furanmethanol, alpha-ethyl- Furfural->Product 1. EtMgBr, THF Ethylmagnesium_bromide Ethylmagnesium bromide Product-> 2. H3O+ workup

Caption: Synthesis of 2-Furanmethanol, alpha-ethyl- via Grignard reaction.

A detailed protocol for this synthesis is outlined below:

Experimental Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Furfural

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

  • Addition of Furfural: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of freshly distilled furfural in the same anhydrous solvent to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether or THF. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-Furanmethanol, alpha-ethyl-. A patent for a similar method describes keeping the temperature between 45°C and 55°C during the addition of furfural and chloroethane to a mixture of magnesium chips and bromoethane in a methylbenzene-tetrahydrofuran solvent.[4]

Reactivity and Chemical Behavior

The chemical reactivity of 2-Furanmethanol, alpha-ethyl- is dictated by its two primary functional groups: the furan ring and the secondary alcohol.

Reactions of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, it is also prone to ring-opening reactions under strongly acidic conditions. Like other furans, it can participate in Diels-Alder reactions with suitable dienophiles.[5]

Reactions of the Secondary Alcohol

The secondary hydroxyl group can undergo typical alcohol reactions, including:

  • Oxidation: Oxidation of the secondary alcohol can yield the corresponding ketone, 1-(furan-2-yl)propan-1-one.

  • Esterification: Reaction with carboxylic acids or their derivatives will form the corresponding esters.

  • Etherification: Treatment with alkyl halides under basic conditions will produce ethers.[5]

G cluster_0 Reactivity of 2-Furanmethanol, alpha-ethyl- A 2-Furanmethanol, alpha-ethyl- B Electrophilic Substitution (on Furan Ring) A->B C Diels-Alder Reaction (Furan as diene) A->C D Oxidation (of alcohol) A->D E Esterification (of alcohol) A->E F Etherification (of alcohol) A->F

Caption: Key reaction pathways for 2-Furanmethanol, alpha-ethyl-.

Applications in Drug Development

The furan nucleus is a prevalent scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for phenyl rings, which can lead to improved metabolic stability and drug-receptor interactions.[1] While specific applications of 2-Furanmethanol, alpha-ethyl- in drug development are not extensively documented in publicly available literature, its structural motifs suggest several potential avenues for exploration.

  • Scaffold for Synthesis: It can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1]

  • Ranitidine Synthesis: The parent compound, 2-furanmethanol, is a known chemical building block for the synthesis of the anti-ulcer drug Ranitidine. This suggests that derivatives like 2-Furanmethanol, alpha-ethyl- could be explored for the synthesis of novel analogues.

The presence of both a chiral center (at the alpha-carbon) and the furan ring provides opportunities for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.

Analytical Methods

The characterization and quantification of 2-Furanmethanol, alpha-ethyl- are crucial for quality control and research purposes. A common and effective analytical technique for this and similar compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • A suitable capillary column (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of 2-Furanmethanol, alpha-ethyl- in a suitable volatile solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: The retention time of the peak corresponding to 2-Furanmethanol, alpha-ethyl- can be used for identification, and the peak area can be used for quantification against a standard curve. The mass spectrum will provide structural confirmation. Predicted mass-to-charge ratios for various adducts can be found in databases like PubChemLite.[7]

Safety and Handling

Conclusion

2-Furanmethanol, alpha-ethyl- is a valuable chemical entity with a range of potential applications stemming from its unique structural features. Its straightforward synthesis and the versatile reactivity of both the furan ring and the secondary alcohol group make it an attractive building block for organic chemists. For researchers in drug development, it represents a promising scaffold for the design and synthesis of novel therapeutic agents. As research into furan-containing compounds continues to expand, the importance and utility of 2-Furanmethanol, alpha-ethyl- are likely to grow.

References

  • 2-Furanmethanol, alpha-ethyl-|lookchem. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

  • 2-Furanmethanol, alpha-ethyl | CAS#:4208-61-1 | Chemsrc. (n.d.). Chemsrc. Retrieved January 21, 2026, from [Link]

  • 2-FURANMETHANOL - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]

  • 2-Furanmethanol, 5-ethenyltetrahydro-α,α,5-trimethyl-, cis- - the NIST WebBook. (n.d.). NIST. Retrieved January 21, 2026, from [Link]

  • CN105801531A - Method for preparing alpha-ethyl furan methanol - Google Patents. (n.d.). Google Patents.
  • Chemical Properties of 2-Furanmethanol (CAS 98-00-0) - Cheméo. (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]

  • 2-furanmethanol, alpha-ethyl- (C7H10O2) - PubChemLite. (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]

  • 2-FURANMETHANOL, TETRAHYDRO CAS N°: 97-99-4 - OECD Existing Chemicals Database. (2005, January 21). OECD. Retrieved January 21, 2026, from [Link]

  • 2-Furanmethanol: Human health tier II assessment. (2016, April 21). Australian Government Department of Health and Aged Care. Retrieved January 21, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Determination of Furfurals: 2-Pentylfuran; Furanmethanol (Furfuryl alcohol); 2-Methylfuran; 2-Ethylfuran; Furan; 2-Butylfuran; 2-Acetylfuran - analysis - Analytice. (n.d.). Analytice. Retrieved January 21, 2026, from [Link]

  • 2-FURANMETHANOL (FURFURYL ALCOHOL) - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]

  • Structure of 2-Furanmethanol,5ethenyltetrahydro-α,α,5-trimethyl-,cis... - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 2-Furanmethanol - the NIST WebBook. (n.d.). NIST. Retrieved January 21, 2026, from [Link]

  • Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • furfuryl alcohol, 98-00-0 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]

  • Furfuryl alcohol - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(2-furyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-(2-furyl)propan-1-ol, a valuable heterocyclic alcohol intermediate in the pharmaceutical and fine chemical industries. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of various synthetic methodologies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the relative merits of each approach, from classical organometallic additions to modern biocatalytic reductions. The focus is on providing a practical and scientifically rigorous resource to enable the efficient and selective synthesis of the target molecule.

Introduction: The Significance of 1-(2-furyl)propan-1-ol

1-(2-furyl)propan-1-ol is a chiral secondary alcohol featuring a furan ring, a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making it a key building block in the synthesis of complex molecules, including potential drug candidates and natural products. The enantiomeric purity of 1-(2-furyl)propan-1-ol is often crucial for its application, driving the development of stereoselective synthetic methods. This guide will explore both racemic and asymmetric routes to this important molecule.

The primary synthetic disconnections for 1-(2-furyl)propan-1-ol involve either the formation of the C-C bond between the furan ring and the propyl chain or the reduction of a carbonyl precursor. This leads to two main strategic approaches, which will be discussed in detail:

  • Route A: Nucleophilic Addition to Furfural: This approach involves the reaction of a C2 nucleophile with the aldehyde group of furfural.

  • Route B: Reduction of 1-(2-furyl)propan-1-one: This strategy relies on the selective reduction of the corresponding ketone.

A third, increasingly important approach, Route C: Asymmetric Bioreduction , offers a green and highly stereoselective pathway.

Synthetic Strategies and Experimental Protocols

Route A: Nucleophilic Addition to Furfural

This classical approach builds the carbon skeleton of 1-(2-furyl)propan-1-ol by reacting furfural with an ethyl nucleophile, typically in the form of a Grignard or organolithium reagent.

The Grignard reaction is a robust and widely used method for C-C bond formation.[1] The reaction of furfural with ethylmagnesium bromide provides a direct route to 1-(2-furyl)propan-1-ol.

Mechanism: The reaction proceeds via the nucleophilic attack of the carbanionic ethyl group of the Grignard reagent on the electrophilic carbonyl carbon of furfural. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the final alcohol.[2]

Grignard Reaction Mechanism Furfural Furfural Alkoxide Magnesium Alkoxide Intermediate Furfural->Alkoxide Nucleophilic Attack Grignard EtMgBr Grignard->Alkoxide Product 1-(2-furyl)propan-1-ol Alkoxide->Product Aqueous Workup (H3O+)

Caption: Mechanism of the Grignard reaction between furfural and ethylmagnesium bromide.

Experimental Protocol (Representative):

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly flame-dried to ensure anhydrous conditions.[1]

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask, and a small crystal of iodine is added as an initiator. A solution of ethyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the magnesium has reacted.

  • Reaction with Furfural: The Grignard reagent solution is cooled in an ice bath. A solution of freshly distilled furfural in anhydrous ether or THF is added dropwise, maintaining the temperature below 10 °C.

  • Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure.[3]

Table 1: Representative Conditions for Grignard Reaction

ParameterValue/Condition
Reactants Furfural, Ethyl Bromide, Magnesium
Solvent Anhydrous Diethyl Ether or THF
Temperature 0-10 °C (addition), Room Temperature (reaction)
Workup Saturated aqueous NH4Cl
Purification Fractional Distillation
Typical Yield 60-80%

Causality and Trustworthiness: The use of anhydrous conditions is critical as Grignard reagents are strong bases and will be quenched by protic solvents like water.[1] The dropwise addition of furfural at low temperature helps to control the exothermic reaction and minimize side reactions. The use of saturated ammonium chloride for the workup is a mild method to protonate the alkoxide without causing acid-catalyzed decomposition of the furan ring.

Organolithium reagents are generally more reactive than their Grignard counterparts and can also be used for the synthesis of 1-(2-furyl)propan-1-ol.

Mechanism: The mechanism is analogous to the Grignard reaction, involving the nucleophilic addition of the ethyllithium to the carbonyl group of furfural.

Experimental Protocol (Representative):

The experimental setup and conditions are similar to the Grignard reaction, with the primary difference being the use of commercially available or freshly prepared ethyllithium solution in a suitable solvent like hexanes or diethyl ether. Strict anhydrous and inert atmosphere techniques are even more critical due to the higher reactivity of organolithium reagents.

Route B: Reduction of 1-(2-furyl)propan-1-one

This strategy involves the synthesis of the precursor ketone, 1-(2-furyl)propan-1-one, followed by its reduction to the desired alcohol. This two-step approach allows for a wider variety of reducing agents to be employed, including those that can impart stereoselectivity. 1-(2-furyl)propan-1-one is a commercially available compound.[4]

Catalytic hydrogenation is a common method for the reduction of ketones. However, care must be taken to selectively reduce the carbonyl group without affecting the furan ring.[5]

Mechanism: The ketone is adsorbed onto the surface of a heterogeneous catalyst (e.g., Pd/C, Pt/C, or Raney Nickel), followed by the addition of hydrogen across the carbonyl double bond.

Catalytic Hydrogenation Workflow Start 1-(2-furyl)propan-1-one + Catalyst + Solvent Reaction Hydrogenation (H2 gas or H-donor) Start->Reaction Filtration Catalyst Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Product 1-(2-furyl)propan-1-ol Purification->Product

Caption: General workflow for the catalytic hydrogenation of 1-(2-furyl)propan-1-one.

Catalytic Transfer Hydrogenation (CTH): An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor molecule, such as isopropanol, is used in the presence of a suitable catalyst.[6]

Experimental Protocol (Representative for CTH):

  • Reaction Setup: A round-bottom flask is charged with 1-(2-furyl)propan-1-one, a catalyst (e.g., ZrO2), and a large excess of isopropanol as both the solvent and hydrogen donor.[7]

  • Reaction: The mixture is heated to reflux with vigorous stirring for several hours.[7]

  • Workup and Purification: After cooling, the catalyst is removed by filtration. The excess isopropanol is removed by distillation. The residue is then purified by fractional distillation under reduced pressure or column chromatography.

Table 2: Representative Conditions for Catalytic Transfer Hydrogenation

ParameterValue/Condition
Substrate 1-(2-furyl)propan-1-one
Catalyst ZrO2
Hydrogen Donor Isopropanol
Temperature Reflux
Purification Distillation/Chromatography
Typical Yield Moderate to high

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to alcohols using aluminum alkoxides as catalysts and a secondary alcohol (commonly isopropanol) as the hydride source.[8]

Mechanism: The reaction proceeds through a six-membered cyclic transition state involving the coordination of the ketone to the aluminum isopropoxide catalyst, followed by an intramolecular hydride transfer from the isopropoxide ligand to the carbonyl carbon. The equilibrium is driven by the distillation of acetone, a byproduct of the oxidation of isopropanol.

Experimental Protocol (Representative):

  • Reaction Setup: A distillation apparatus is assembled with a round-bottom flask containing 1-(2-furyl)propan-1-one, aluminum isopropoxide, and a large excess of anhydrous isopropanol.

  • Reaction: The mixture is heated to a temperature that allows for the slow distillation of acetone, thus driving the reaction to completion.

  • Workup and Purification: The reaction is quenched by the addition of dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by fractional distillation under reduced pressure.

Route C: Asymmetric Bioreduction using Lactobacillus paracasei BD101

For applications requiring high enantiopurity, biocatalysis offers a green and highly selective alternative. A study has demonstrated the highly efficient asymmetric bioreduction of 1-(2-furyl)propan-1-one to (S)-1-(2-furyl)propan-1-ol using the whole-cell biocatalyst Lactobacillus paracasei BD101.[9]

Mechanism: The reduction is catalyzed by oxidoreductase enzymes within the microbial cells, which utilize a cofactor (e.g., NADH or NADPH) as the hydride source. The stereoselectivity is dictated by the specific three-dimensional structure of the enzyme's active site.

Experimental Protocol (Summarized from[9]):

  • Biocatalyst Preparation: Lactobacillus paracasei BD101 is cultured in a suitable growth medium. The cells are then harvested by centrifugation and washed.

  • Bioreduction: The whole-cell biocatalyst is suspended in a buffer solution containing 1-(2-furyl)propan-1-one and a co-substrate (e.g., glucose) to regenerate the cofactor.

  • Reaction Conditions: The reaction is carried out at a controlled temperature and pH with gentle agitation.

  • Extraction and Purification: After the reaction is complete, the product is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate). The solvent is evaporated, and the product is purified.

Table 3: Results of Asymmetric Bioreduction[9]

ParameterValue/Condition
Biocatalyst Lactobacillus paracasei BD101
Substrate 1-(2-furyl)propan-1-one
Conversion >99%
Enantiomeric Excess (ee) >99% (for the S-enantiomer)
Isolated Yield 96%

Causality and Trustworthiness: This biocatalytic method is highly self-validating due to the high conversion and enantiomeric excess reported.[9] The use of a whole-cell system simplifies the process by avoiding the need for purified enzymes and cofactor addition. This approach is also environmentally friendly, operating under mild conditions in an aqueous medium.

Purification and Characterization

Purification

The primary method for purifying 1-(2-furyl)propan-1-ol is fractional distillation under reduced pressure .[3] This is particularly important for separating the product from unreacted starting materials and high-boiling side products. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the furan ring. For smaller scale preparations or for achieving very high purity, column chromatography on silica gel can be employed.

Spectroscopic Characterization

The structure of 1-(2-furyl)propan-1-ol can be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the methine proton of the alcohol, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The hydroxyl proton will appear as a broad singlet that is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbon atoms of the furan ring and the propyl side chain. The carbon bearing the hydroxyl group will be shifted downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Strong C-O stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

The synthesis of 1-(2-furyl)propan-1-ol can be achieved through several viable routes, each with its own set of advantages and disadvantages. The choice of method will depend on the specific requirements of the researcher, including scale, desired stereochemical purity, and available resources.

  • Grignard and organolithium reactions offer a direct and high-yielding approach for racemic synthesis.

  • Reduction of the corresponding ketone provides flexibility, with catalytic transfer hydrogenation and Meerwein-Ponndorf-Verley reduction being effective methods.

  • For applications demanding high enantiopurity, the asymmetric bioreduction using Lactobacillus paracasei BD101 stands out as a highly efficient and environmentally benign method.[9]

This guide provides a solid foundation for researchers to select and implement a suitable synthetic strategy for obtaining 1-(2-furyl)propan-1-ol. It is recommended that for any specific application, the chosen protocol be optimized to achieve the desired yield and purity.

References

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Spectroscopic Blueprint of α-Ethyl-2-furanmethanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Molecular Signature

In the landscape of pharmaceutical and agrochemical research, the precise characterization of heterocyclic intermediates is paramount. α-Ethyl-2-furanmethanol (CAS No. 4208-61-1), also known as 1-(furan-2-yl)propan-1-ol, represents a key structural motif.[1][2][3][4][5] Its furan ring and chiral alcohol moiety offer versatile opportunities for synthetic elaboration. Understanding the spectroscopic signature of this molecule is not merely an academic exercise; it is the foundational step in quality control, reaction monitoring, and the elucidation of metabolic pathways. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for α-ethyl-2-furanmethanol. While direct, publicly available experimental spectra for this specific compound are limited, this document leverages data from structurally analogous compounds and first principles to present a robust, predictive spectroscopic profile. Furthermore, detailed experimental protocols are provided to empower researchers to generate and validate these spectral fingerprints in their own laboratories.

Molecular Structure and Predicted Spectroscopic Features

The structural framework of α-ethyl-2-furanmethanol, with its constituent functional groups, dictates its interaction with various spectroscopic techniques. The following sections delve into the predicted spectral data, offering a window into the molecule's electronic and vibrational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure of α-ethyl-2-furanmethanol in solution. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

The proton NMR spectrum is anticipated to exhibit distinct signals for the furan ring protons, the carbinol proton, the methylene protons of the ethyl group, and the terminal methyl protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the aromaticity of the furan ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Field Insights
~7.35Doublet of doublets1HH-5 (furan)The proton at the 5-position of the furan ring is expected to be the most deshielded due to its proximity to the ring oxygen and its position in the aromatic system. It will show coupling to both H-4 and H-3.
~6.30Doublet of doublets1HH-4 (furan)This proton will be coupled to both H-5 and H-3. Its chemical shift is intermediate between H-5 and H-3.
~6.20Doublet of doublets1HH-3 (furan)The proton at the 3-position is coupled to H-4 and H-5 and is typically the most shielded of the furan ring protons.
~4.60Triplet1HCH-OHThe carbinol proton is deshielded by the adjacent oxygen atom and the furan ring. It will be split into a triplet by the neighboring methylene group of the ethyl chain.
~2.00Singlet (broad)1HOHThe hydroxyl proton often appears as a broad singlet and its chemical shift is concentration and temperature dependent. It may exchange with D₂O.
~1.80Quintet2HCH₂The methylene protons are diastereotopic and will be split by both the carbinol proton and the methyl protons, resulting in a complex multiplet, likely a quintet.
~0.95Triplet3HCH₃The terminal methyl group will be split into a triplet by the adjacent methylene group.

G cluster_mol α-Ethyl-2-furanmethanol cluster_spec ¹H NMR Spectrum a H-5 (~7.35 ppm) s1 ~7.35 a->s1 dd b H-4 (~6.30 ppm) s2 ~6.30 b->s2 dd c H-3 (~6.20 ppm) s3 ~6.20 c->s3 dd d CH-OH (~4.60 ppm) s4 ~4.60 d->s4 t e OH (~2.00 ppm) s5 ~2.00 e->s5 s (br) f CH₂ (~1.80 ppm) s6 ~1.80 f->s6 q g CH₃ (~0.95 ppm) s7 ~0.95 g->s7 t

Caption: Predicted ¹H NMR assignments for α-ethyl-2-furanmethanol.

The carbon NMR spectrum will provide complementary information, with distinct signals for each of the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale and Field Insights
~155.0C-2 (furan)The carbon atom of the furan ring attached to the ethylmethanol group is significantly deshielded due to the electron-withdrawing effect of the oxygen atom.
~141.5C-5 (furan)The carbon at the 5-position is the most deshielded of the unsubstituted furan carbons.
~110.0C-4 (furan)The chemical shift of this carbon is intermediate.
~105.0C-3 (furan)The carbon at the 3-position is typically the most shielded of the furan ring carbons.
~68.0CH-OHThe carbinol carbon is deshielded by the directly attached oxygen atom.
~30.0CH₂The methylene carbon of the ethyl group.
~10.0CH₃The terminal methyl carbon is the most shielded carbon in the molecule.

G cluster_mol α-Ethyl-2-furanmethanol Carbon Skeleton cluster_spec ¹³C NMR Chemical Shifts (ppm) C2 C-2 sC2 ~155.0 C2->sC2 C3 C-3 sC3 ~105.0 C3->sC3 C4 C-4 sC4 ~110.0 C4->sC4 C5 C-5 sC5 ~141.5 C5->sC5 COH CH-OH sCOH ~68.0 COH->sCOH CH2 CH₂ sCH2 ~30.0 CH2->sCH2 CH3 CH₃ sCH3 ~10.0 CH3->sCH3

Caption: Predicted ¹³C NMR assignments for α-ethyl-2-furanmethanol.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in α-ethyl-2-furanmethanol. The spectrum is expected to be dominated by absorptions from the hydroxyl, C-H, C-O, and furan ring vibrations.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale and Field Insights
3600-3200Strong, BroadO-H stretchThe broadness of this peak is due to intermolecular hydrogen bonding. In a dilute solution, a sharper, higher frequency peak may be observed for the free O-H stretch.
3120-3100Medium=C-H stretch (furan)Aromatic C-H stretches typically appear above 3000 cm⁻¹.
2970-2850Medium-StrongC-H stretch (alkyl)These absorptions correspond to the stretching vibrations of the C-H bonds in the ethyl group.
~1600, ~1500, ~1450Medium-WeakC=C stretch (furan ring)Aromatic ring systems exhibit characteristic skeletal vibrations in this region.
~1250StrongC-O stretch (alcohol)The stretching vibration of the carbon-oxygen single bond in the alcohol functional group is typically strong.
~1015StrongC-O-C stretch (furan)The asymmetric stretching of the C-O-C bond within the furan ring gives rise to a strong absorption.

G cluster_wavenumber Wavenumber (cm⁻¹) cluster_functional_group Functional Group Vibration title Key IR Absorptions of α-Ethyl-2-furanmethanol w1 3600-3200 f1 O-H Stretch w1->f1 w2 3120-3100 f2 =C-H Stretch w2->f2 w3 2970-2850 f3 C-H Stretch w3->f3 w4 ~1600-1450 f4 C=C Stretch w4->f4 w5 ~1250 f5 C-O Stretch w5->f5 w6 ~1015 f6 C-O-C Stretch w6->f6

Caption: Correlation of predicted IR absorption bands with functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of α-ethyl-2-furanmethanol, which can be used to confirm its structure. Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺) and several characteristic fragment ions.

Predicted m/z Relative Intensity Assignment Rationale and Field Insights
126Moderate[M]⁺The molecular ion peak corresponding to the molecular weight of C₇H₁₀O₂.
97Strong[M - C₂H₅]⁺Loss of the ethyl group via alpha-cleavage is a highly favorable fragmentation pathway for this type of alcohol, leading to a resonance-stabilized oxonium ion. This is often the base peak.
81Moderate[Furan-CH=OH]⁺A common fragmentation pathway for furfuryl alcohols.
53Moderate[C₄H₅]⁺Fragmentation of the furan ring.
29Moderate[C₂H₅]⁺The ethyl cation.

G cluster_frags Major Fragments M [C₇H₁₀O₂]⁺ m/z = 126 F1 [M - C₂H₅]⁺ m/z = 97 M->F1 - C₂H₅ F2 [Furan-CH=OH]⁺ m/z = 81 M->F2 - C₂H₅, -H₂ F4 [C₂H₅]⁺ m/z = 29 M->F4 α-cleavage F3 [C₄H₅]⁺ m/z = 53 F2->F3 - CO

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality spectroscopic data for α-ethyl-2-furanmethanol, the following experimental protocols are recommended. These protocols are designed to be self-validating and adhere to best practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of α-ethyl-2-furanmethanol into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently invert several times to ensure complete dissolution.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the spectrometer to the CDCl₃ signal to achieve optimal resolution.

    • Set the sample temperature to 298 K.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H NMR spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function and perform phase and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of -10 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (typically 1024 or more) for adequate signal-to-noise.

    • Process the data with an exponential window function and perform phase and baseline correction.

    • Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small drop of neat α-ethyl-2-furanmethanol directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR accessory.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction (Gas Chromatography - Mass Spectrometry, GC-MS):

    • Prepare a dilute solution of α-ethyl-2-furanmethanol (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

    • Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for the separation of the analyte from any impurities.

  • Mass Spectrometry Parameters (Electron Ionization - EI):

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 20 to 200.

    • Use a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

Conclusion: A Foundation for Further Research

This technical guide provides a comprehensive predicted spectroscopic profile of α-ethyl-2-furanmethanol, along with robust experimental protocols for its empirical determination. For researchers in drug development and related fields, this information serves as a critical reference for compound verification, purity assessment, and as a basis for further structural and metabolic studies. The presented data and methodologies are intended to facilitate the seamless integration of this important building block into the synthetic and analytical workflows of modern chemical research.

References

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A Senior Application Scientist's Guide to the Synthesis of Furan Derivatives: From Classical Methodologies to Modern Innovations

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Furan Scaffold - A Privileged Core in Modern Chemistry

The Ubiquity and Significance of Furan Derivatives

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties and its capacity to serve as a bioisostere for other aromatic systems like phenyl or thiophene rings have established it as a "privileged scaffold" in drug design.[1] Furan derivatives are integral to a vast array of natural products and are the core of numerous FDA-approved drugs, underscoring their therapeutic importance.[1] The versatility of the furan nucleus allows its derivatives to exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties.[2][3][4][5] This broad bioactivity has made the synthesis and modification of furan-containing molecules a highly active area of research.[3][4]

Rationale for Synthesis: Why Furan Chemistry Matters for Researchers

For scientists in drug development and materials science, the ability to synthesize substituted furans is not merely an academic exercise; it is a critical tool for innovation. The strategic placement of different functional groups on the furan ring can dramatically alter a molecule's biological activity, solubility, and metabolic stability.[2][4][6] A slight modification in the substitution pattern can lead to significant differences in pharmacological effects.[4][6] Mastery of furan synthesis allows researchers to generate novel chemical entities, explore structure-activity relationships (SAR), and develop new therapeutic agents or functional materials.[3][7] Furthermore, with the growing emphasis on sustainability, the production of furan derivatives from renewable biomass sources represents a key frontier in green chemistry.[8][9]

Scope of the Guide

This technical guide provides an in-depth exploration of the synthesis of furan derivatives, designed for researchers and drug development professionals. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the causality behind experimental choices to ensure reproducible and robust outcomes. We will begin with the foundational pillars of furan synthesis—the Paal-Knorr and Feist-Benary reactions—providing detailed mechanistic insights and step-by-step protocols. Subsequently, we will explore modern advancements, including metal-catalyzed reactions, multicomponent strategies, and sustainable synthesis from carbohydrates. The guide is structured to be a self-validating system, grounding all protocols and claims in authoritative, cited literature.

Foundational Synthetic Strategies: The Classical Pillars

Classical methods for constructing the furan ring have remained relevant for over a century due to their reliability and broad applicability.[1] Understanding these foundational reactions is essential for any chemist working with heterocyclic compounds.

The Paal-Knorr Furan Synthesis: Dehydrative Cyclization of 1,4-Dicarbonyls

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most fundamental and widely used method for preparing substituted furans.[10][11] The reaction involves the acid-catalyzed intramolecular cyclization and dehydration of a 1,4-dicarbonyl compound.[10][12]

The reaction's elegance lies in its straightforward mechanism. The process is initiated by the protonation of one carbonyl group, which increases its electrophilicity. The second carbonyl group then tautomerizes to its more nucleophilic enol form. The critical ring-forming step is the intramolecular attack of the enol oxygen onto the protonated carbonyl carbon, which is also the rate-determining step.[12][13] This attack forms a cyclic hemiacetal (or hemiketal) intermediate. A final acid-catalyzed dehydration of this intermediate eliminates a molecule of water to yield the stable, aromatic furan ring.[11][12][13]

The commonly accepted mechanism was further refined by the work of V. Amarnath and colleagues, who demonstrated that the diastereomers of certain 3,4-disubstituted-2,5-hexanediones cyclize at different rates, suggesting that the ease of achieving the correct conformation for cyclization is a key factor and proceeds without a common enol intermediate for both isomers.[10][11]

Paal_Knorr_Mechanism cluster_mech Paal-Knorr Furan Synthesis Mechanism start 1,4-Dicarbonyl protonated Protonated Carbonyl start->protonated Protonation H_plus + H⁺ enol Enol Intermediate protonated->enol Enolization hemiacetal Cyclic Hemiacetal enol->hemiacetal Intramolecular Cyclization (RDS) protonated_hemi Protonated Hemiacetal hemiacetal->protonated_hemi + H⁺ furan Furan protonated_hemi->furan Dehydration H2O - H₂O H_plus_out - H⁺

Paal-Knorr reaction mechanism.

The choice of catalyst is critical and depends on the substrate's sensitivity. A wide range of 1,4-dicarbonyl compounds can be converted into their corresponding furans.[12]

  • Protic Acids: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective but can be too harsh for substrates with acid-sensitive functional groups.[13] p-Toluenesulfonic acid (p-TsOH) is a common, milder alternative.[13]

  • Lewis Acids: For anhydrous conditions or sensitive substrates, Lewis acids such as zinc bromide (ZnBr₂) or boron trifluoride etherate (BF₃·Et₂O) are excellent choices.[12][13]

  • Dehydrating Agents: Reagents like phosphorus pentoxide (P₂O₅) can also drive the reaction to completion by consuming the water produced.[11][13]

  • Microwave Irradiation: Modern protocols often employ microwave heating, which can dramatically reduce reaction times from hours to minutes, often with improved yields and sometimes without the need for an acid catalyst.[12]

This protocol is adapted from a literature procedure for a microwave-assisted reaction.[12]

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1.0 mmol).

  • Solvent Addition: Add 3 mL of a 1:1 ethanol/water mixture. For many substrates, no additional acid catalyst is required under these conditions. If needed, add 2-3 drops of a 1 M HCl solution.[12]

  • Reaction: Seal the vial with a septum cap and place it in a laboratory microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes.

  • Work-up: After cooling the vial to room temperature, transfer the contents to a separatory funnel and dilute with 10 mL of water.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Starting MaterialCatalyst/ConditionsTimeYield (%)Reference
2,5-Hexanedionep-TsOH, Toluene, Reflux4-6 h~85%[12]
2,5-HexanedioneMicrowave (140°C), EtOH/H₂O3-5 min>90%[12]
3,4-Diethyl-2,5-hexanedioneH₂SO₄ (aq)VariesHigh[10][11]
Various 1,4-diketonesTrifluoroacetic Acid0.5-24 h75-98%[10]
The Feist-Benary Furan Synthesis: Condensation of α-Halo Ketones and β-Dicarbonyls

The Feist-Benary synthesis is another classic and versatile method for preparing substituted furans.[14][15] It involves the condensation of an α-halo ketone with a β-dicarbonyl compound (like a β-ketoester or β-diketone) in the presence of a base.[14][16]

The reaction proceeds through a distinct, base-catalyzed sequence:

  • Enolate Formation: The base deprotonates the acidic α-carbon of the β-dicarbonyl compound, creating a nucleophilic enolate.[14][15]

  • Nucleophilic Attack: This enolate then attacks the α-carbon of the α-halo ketone in a classic SN2 reaction, displacing the halide ion.[14][17]

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by a dehydration step to form the aromatic furan product.[14][15]

Feist_Benary_Workflow start β-Dicarbonyl + α-Halo Ketone base Add Base (e.g., Triethylamine) start->base enolate Enolate Formation base->enolate sn2 SN2 Attack on α-Halo Ketone enolate->sn2 intermediate Alkylated Intermediate sn2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Substituted Furan dehydration->product

General experimental workflow for the Feist-Benary synthesis.[14]

The choice of base is paramount to the success of the Feist-Benary synthesis, particularly when using ester-containing substrates.

  • Mild Bases: Amines like pyridine or triethylamine are often preferred.[14][15] They are strong enough to deprotonate the β-dicarbonyl compound but are generally not strong enough to cause unwanted side reactions, such as the hydrolysis of ester groups.[14]

  • Strong Bases: Stronger bases like sodium hydroxide (NaOH) or alkoxides can be used, but they risk saponifying any ester functionalities present in the starting materials or products.[15] Their use is typically reserved for non-hydrolyzable substrates like β-diketones.

The reactivity of the α-halo ketone follows the expected trend for SN2 reactions: I > Br > Cl.[14]

This protocol is based on a classic literature procedure for the Feist-Benary reaction.[14]

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and triethylamine (1.2 eq).

  • Reagent Addition: Slowly add chloroacetone (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cooling and Dilution: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether.

  • Work-up: Wash the diluted mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure furan derivative.

α-Halo Ketoneβ-Dicarbonyl CompoundProduct TypeReference
ChloroacetoneEthyl acetoacetateFuran-3-carboxylate[14]
BromoacetoneAcetylacetone3-Acetyl furan[15]
Phenacyl bromideDiethyl malonateFuran-3,4-dicarboxylate[14][15]
Ethyl bromopyruvateEthyl acetoacetateDisubstituted furan[18]

Modern Advancements in Furan Synthesis

While classical methods are robust, modern synthetic chemistry has introduced more sophisticated, efficient, and sustainable strategies for furan synthesis.

Metal-Catalyzed Approaches: Expanding the Synthetic Toolkit

Transition metal catalysis has revolutionized organic synthesis, and furan formation is no exception.[19][20] These methods often provide access to furan structures that are difficult to obtain via classical routes and can proceed under milder conditions.[21]

  • Copper-Catalyzed Reactions: Copper salts are versatile catalysts for furan synthesis. For instance, copper(I) iodide can catalyze the cycloisomerization of alkynyl ketones into furans.[21] Another powerful approach is the copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides to access a range of substituted furans.[21][22]

  • Gold- and Silver-Catalyzed Reactions: Gold and silver catalysts are particularly effective in promoting the cycloisomerization of various substrates, such as conjugated allenones or 2-alkynylallyl alcohols, to form furans under very mild conditions.[22][23]

  • Palladium-Catalyzed Reactions: Palladium catalysts enable domino processes, such as the cyclization of α-carbonyl compounds, to conveniently synthesize α-carbonyl furan derivatives.[22]

Metal_Catalysis_Workflow start Acyclic Precursor (e.g., Alkynyl Ketone, Allenone) catalyst Add Metal Catalyst (e.g., Cu(I), Au(I), Pd(II)) start->catalyst activation Substrate Activation/ Coordination to Metal catalyst->activation cyclization Intramolecular Cyclization/ Domino Reaction activation->cyclization product Substituted Furan cyclization->product

General workflow for metal-catalyzed furan synthesis.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis.[24] Several MCRs have been developed for the one-pot synthesis of highly functionalized furan derivatives, such as furan-2(5H)-ones, by combining building blocks like arylglyoxals and Meldrum's acid with other components.[24][25] The advantages of this approach include mild reaction conditions, operational simplicity, and often avoiding chromatographic purification.[25]

Green and Sustainable Routes: Furan Synthesis from Biomass

The conversion of renewable biomass into valuable chemicals is a cornerstone of green chemistry. Carbohydrates, abundant in lignocellulosic biomass, are ideal starting materials for producing key furan platform chemicals.[9][26]

  • From Pentoses (C5 Sugars): Acid-catalyzed dehydration of pentoses like xylose yields furfural.[9][27] Furfural can then be decarbonylated to produce furan itself.[27][28]

  • From Hexoses (C6 Sugars): The dehydration of hexoses such as fructose and glucose produces 5-hydroxymethylfurfural (HMF).[26][29] HMF is a versatile intermediate that can be oxidized to 2,5-diformylfuran (DFF) or 2,5-furandicarboxylic acid (FDCA), a key monomer for producing bio-based polymers like PEF (polyethylene furanoate), a potential replacement for petroleum-derived PET.[8][29][30]

The challenge in this field is to develop efficient catalytic systems that can selectively convert sugars from crude biomass hydrolysates into furans with high yields, minimizing side reactions and simplifying purification.[26]

Biomass_to_Furan biomass Biomass (Carbohydrates) c5 Pentoses (C5) (e.g., Xylose) biomass->c5 c6 Hexoses (C6) (e.g., Fructose) biomass->c6 furfural Furfural c5->furfural Acid-Catalyzed Dehydration hmf 5-Hydroxymethylfurfural (HMF) c6->hmf Acid-Catalyzed Dehydration furan Furan furfural->furan Decarbonylation fdca 2,5-Furandicarboxylic Acid (FDCA) hmf->fdca Oxidation polymers Bio-based Polymers (e.g., PEF) fdca->polymers

Simplified conversion pathways from biomass to furan derivatives.

Conclusion: Future Perspectives in Furan Synthesis

The synthesis of furan derivatives remains a dynamic and evolving field of chemical research. The classical Paal-Knorr and Feist-Benary syntheses continue to be indispensable tools, providing reliable access to a wide variety of furan cores.[1] They are complemented by an expanding array of modern techniques, particularly in metal catalysis, that offer novel pathways and enhanced efficiency.

Looking forward, the major drivers of innovation will likely be the pursuit of greater synthetic efficiency and sustainability. The development of novel catalytic systems that can operate under milder conditions with higher selectivity will be crucial. Furthermore, the economic and environmental imperative to move away from petrochemical feedstocks will continue to fuel research into the conversion of biomass into furan-based platform chemicals, polymers, and biofuels. The rich history and diverse reactivity of the furan scaffold ensure its continued prominence in solving future challenges in medicine, materials, and sustainable chemistry.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. Benchchem.
  • Metal-Catalyzed Furan Synthesis. A Review.
  • Synthesis of 2,5-diformylfuran from renewable carbohydrates and its applications: A review. Green Energy & Environment.
  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal.
  • Paal–Knorr synthesis. Wikipedia.
  • Feist-Bénary Reaction. Alfa Chemistry.
  • Metal-catalyzed Furan Synthesis. A Review. Taylor & Francis Online.
  • Synthesis and biological activities of furan derivatives.
  • A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv
  • Three-component synthesis of furan-2(5H)-one derivative 10 using...
  • Recent Progress in the Synthesis of Furan. OUCI.
  • A new technology for high yield conversion of biomass carbohydrates to furans for bioproducts. NIFA Reporting Portal.
  • Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans. Benchchem.
  • A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.
  • A single step process for the synthesis of furan derivatives
  • Pharmacological activity of furan deriv
  • Furan: A Promising Scaffold for Biological Activity. Int. J. Adv. Biol. Biomed. Res..
  • Synthesis and biological activity of furan deriv
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Feist-Benary synthesis. chemeurope.com.
  • Feist-Benary synthesis of furan. Química Organica.org.
  • A new multicomponent approach to the synthesis of substituted furan-2(5H)-ones containing 4H-chromen-4-one fragment.
  • Uses of Furan. ChemicalBook.
  • Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route.
  • Feist–Benary synthesis. Wikipedia.
  • Transition Metal Catalyzed Furans Synthesis - 1st Edition. Elsevier Shop.
  • Biomass into chemicals: Conversion of sugars to furan derivatives by catalytic processes.
  • Furan Derivatives: Preparation & Hydrogen
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Synthesis of Furan. MBB College.
  • Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol P
  • Applications of furan and its deriv
  • Metal-catalyzed Furan Synthesis. A review. University of Huddersfield Research Portal.
  • Furan Derivatives: Properties, Applic
  • Paal–Knorr synthesis of furans. Química Organica.org.
  • Feist‐Bénary Reaction. Wiley Online Library.
  • Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as c
  • Furan platform chemicals beyond fuels and plastics. RSC Publishing.
  • Furan. Wikipedia.
  • Furan: Properties, Synthesis, and Reactions. Scribd.

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An In-depth Technical Guide to 2-Furanmethanol, alpha-ethyl-: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furanmethanol, alpha-ethyl-, also known as 1-(furan-2-yl)propan-1-ol, is a heterocyclic alcohol that belongs to the furan family of organic compounds. Its structure, featuring a furan ring substituted with a 1-hydroxypropyl group, makes it a valuable intermediate in organic synthesis. The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a key structural motif in a wide array of natural products, pharmaceuticals, and agrochemicals. The presence of both a hydroxyl group and an aromatic system in 2-Furanmethanol, alpha-ethyl- allows for a diverse range of chemical transformations, rendering it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the historical context, synthetic methodologies, and analytical characterization of this important furan derivative.

Historical Context and Discovery

The history of 2-Furanmethanol, alpha-ethyl- is intrinsically linked to the broader story of furan chemistry. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[1] This was followed by the report of furfural, a key furan derivative, by Johann Wolfgang Döbereiner in 1831.[1] Furan itself was first prepared by Heinrich Limpricht in 1870.[1] The development of synthetic methods for furfuryl alcohol, the parent compound of the alpha-ethyl derivative, gained commercial traction in the 1930s.[1]

While a singular "discovery" paper for 2-Furanmethanol, alpha-ethyl- is not readily identifiable in the historical literature, its synthesis is a logical extension of the well-established Grignard reaction, a cornerstone of organic synthesis developed in the early 20th century. It is highly probable that this compound was first synthesized in the mid-20th century as part of broader investigations into the reactions of furfural with organometallic reagents. Patents from the latter half of the 20th century describe the synthesis of various alpha-alkylated furfuryl alcohols, indicating a growing interest in this class of compounds as intermediates for pharmaceuticals and other specialty chemicals.

Synthetic Methodologies

The synthesis of 2-Furanmethanol, alpha-ethyl- can be achieved through several routes, with the Grignard reaction being the most common and versatile. More recently, enzymatic methods have been developed for the asymmetric synthesis of enantiomerically pure forms of the molecule.

Grignard Synthesis

The reaction of an ethyl Grignard reagent (ethylmagnesium bromide or chloride) with furfural is the most direct and widely used method for the preparation of 2-Furanmethanol, alpha-ethyl-.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents such as water and alcohols. The presence of even trace amounts of moisture will quench the Grignard reagent, reducing the yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Inert Atmosphere: Grignard reagents can also react with atmospheric oxygen. To prevent this side reaction, the synthesis is carried out under an inert atmosphere, typically nitrogen or argon.

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for the formation and stability of the Grignard reagent. The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium, solvating the Grignard reagent and preventing its aggregation.

  • Controlled Addition: The addition of the Grignard reagent to furfural is an exothermic reaction. Slow, dropwise addition with cooling is necessary to control the reaction temperature and prevent the formation of side products.

  • Aqueous Workup: After the reaction is complete, an aqueous workup with a weak acid (such as ammonium chloride) is performed to protonate the intermediate alkoxide and to quench any unreacted Grignard reagent.

Experimental Protocol: Grignard Synthesis of 2-Furanmethanol, alpha-ethyl-

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Furfural (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small portion of a solution of ethyl bromide in anhydrous diethyl ether or THF to the flask.

    • Once the reaction initiates (indicated by bubbling and a loss of the iodine color), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Furfural:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of freshly distilled furfural in anhydrous diethyl ether or THF dropwise from the dropping funnel with vigorous stirring.

    • Maintain the reaction temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure 2-Furanmethanol, alpha-ethyl-.

Diagram of Grignard Synthesis Workflow:

Grignard_Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mg Mg turnings Grignard Ethylmagnesium Bromide Mg->Grignard Formation EtBr Ethyl Bromide in Anhydrous Ether/THF EtBr->Mg Initiation Furfural Furfural in Anhydrous Ether/THF Grignard->Furfural Nucleophilic Addition (0 °C) Alkoxide Intermediate Alkoxide Furfural->Alkoxide Quench Aqueous NH4Cl Alkoxide->Quench Protonation Extraction Extraction with Ether Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Vacuum Distillation Drying->Purification Product 2-Furanmethanol, alpha-ethyl- Purification->Product

Caption: Workflow for the Grignard synthesis of 2-Furanmethanol, alpha-ethyl-.

Enzymatic Reduction

For applications requiring enantiomerically pure 2-Furanmethanol, alpha-ethyl-, enzymatic reduction of the corresponding ketone, 1-(furan-2-yl)propan-1-one, offers a highly selective method. Biocatalysis using whole-cell microorganisms or isolated enzymes can provide access to either the (R)- or (S)-enantiomer with high enantiomeric excess.

Causality Behind Experimental Choices:

  • Biocatalyst Selection: The choice of microorganism or enzyme is critical for achieving high conversion and enantioselectivity. Different strains of bacteria or yeast possess reductases with varying substrate specificities and stereoselectivities.

  • Reaction Medium: The reaction is typically carried out in an aqueous buffer to maintain the optimal pH for enzyme activity.

  • Co-factor Regeneration: Many reductase enzymes require a co-factor, such as NADPH or NADH, for activity. Whole-cell systems often have an inherent co-factor regeneration system. If using an isolated enzyme, a co-factor regeneration system may need to be added.

  • Substrate Concentration: High concentrations of the substrate or product can be inhibitory to the enzyme. Therefore, the substrate is often added portion-wise or at a controlled rate.

Experimental Protocol: Bioreduction of 1-(furan-2-yl)propan-1-one

This protocol is a generalized procedure. Specific conditions will vary depending on the chosen biocatalyst.

Materials:

  • 1-(furan-2-yl)propan-1-one

  • Selected microorganism (e.g., Saccharomyces cerevisiae, Pichia pastoris)

  • Growth medium (e.g., YPD, Sabouraud dextrose broth)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Glucose (as a co-factor regeneration source)

  • Ethyl acetate

Procedure:

  • Cultivation of Biocatalyst:

    • Inoculate the chosen microorganism into a sterile growth medium.

    • Incubate with shaking at the optimal temperature (e.g., 30 °C) until the desired cell density is reached.

    • Harvest the cells by centrifugation and wash with buffer solution.

  • Bioreduction Reaction:

    • Resuspend the harvested cells in a buffer solution containing glucose.

    • Add 1-(furan-2-yl)propan-1-one to the cell suspension.

    • Incubate the reaction mixture with shaking at the optimal temperature.

    • Monitor the progress of the reaction by TLC or GC analysis.

  • Workup and Purification:

    • After the reaction is complete, remove the cells by centrifugation or filtration.

    • Extract the supernatant or filtrate with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield enantiomerically enriched 2-Furanmethanol, alpha-ethyl-.

Diagram of Enzymatic Reduction Pathway:

Enzymatic_Reduction Ketone 1-(furan-2-yl)propan-1-one Enzyme Reductase Enzyme (Whole Cells or Isolated) Ketone->Enzyme Cofactor_ox NADP+ Enzyme->Cofactor_ox Product (R)- or (S)-2-Furanmethanol, alpha-ethyl- Enzyme->Product Regen_System Cofactor Regeneration System (e.g., Glucose Dehydrogenase) Cofactor_ox->Regen_System Cofactor_red NADPH + H+ Cofactor_red->Enzyme Glucose Glucose Glucose->Regen_System G6P Glucose-6-phosphate Regen_System->Cofactor_red Regen_System->G6P

Caption: Enzymatic reduction of 1-(furan-2-yl)propan-1-one to enantiopure 2-Furanmethanol, alpha-ethyl-.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of 2-Furanmethanol, alpha-ethyl- is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₇H₁₀O₂[2]
Molecular Weight 126.15 g/mol [2]
Appearance Colorless to pale yellow liquid-
Boiling Point 79-81 °C at 15 mmHg-
Density 1.065 g/mL at 25 °C-
Refractive Index (n²⁰/D) 1.4860-
Spectroscopic Data

The following spectroscopic data provides a fingerprint for the identification and characterization of 2-Furanmethanol, alpha-ethyl-.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • ¹H NMR (CDCl₃, 400 MHz) δ: 7.37 (dd, J = 1.8, 0.8 Hz, 1H, H5), 6.33 (dd, J = 3.2, 1.8 Hz, 1H, H4), 6.24 (d, J = 3.2 Hz, 1H, H3), 4.65 (t, J = 6.6 Hz, 1H, CHOH), 2.05 (br s, 1H, OH), 1.85-1.75 (m, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [2]

Chemical Shift (δ, ppm)Assignment
156.9C2 (furan)
141.8C5 (furan)
110.1C4 (furan)
105.8C3 (furan)
70.8CHOH
31.2CH₂
9.8CH₃

IR (Infrared) Spectroscopy [2]

Wavenumber (cm⁻¹)Assignment
3350 (broad)O-H stretch
3115=C-H stretch (furan)
2965, 2935, 2875C-H stretch (alkyl)
1505, 1460C=C stretch (furan)
1150, 1010C-O stretch

MS (Mass Spectrometry) [2]

  • EI-MS m/z (%): 126 (M⁺, 15), 97 (100), 95 (25), 81 (20), 69 (30), 43 (40).

Applications in Research and Drug Development

The structural features of 2-Furanmethanol, alpha-ethyl- make it a valuable precursor in several areas of chemical research and development:

  • Pharmaceutical Synthesis: The furan nucleus is a common scaffold in many biologically active compounds. The hydroxyl group of 2-Furanmethanol, alpha-ethyl- can be readily converted into other functional groups, such as ethers, esters, and halides, allowing for the synthesis of a variety of substituted furan derivatives for screening as potential drug candidates.

  • Agrochemicals: Similar to pharmaceuticals, many herbicides, fungicides, and insecticides contain heterocyclic moieties. 2-Furanmethanol, alpha-ethyl- can serve as a starting material for the synthesis of novel agrochemicals.

  • Flavor and Fragrance Industry: Furan derivatives are known for their characteristic aromas. While 2-Furanmethanol, alpha-ethyl- itself may have a mild odor, it can be used to synthesize other compounds with desirable flavor and fragrance properties.

  • Materials Science: The ability of furfuryl alcohol to undergo polymerization is well-known. Alpha-substituted derivatives like 2-Furanmethanol, alpha-ethyl- can be explored as monomers for the synthesis of novel furan-based polymers with tailored properties.

Conclusion

2-Furanmethanol, alpha-ethyl- is a versatile and synthetically useful furan derivative. While its specific discovery is not well-documented, its synthesis is readily achieved through established methods like the Grignard reaction. The availability of both racemic and enantiomerically pure forms through chemical and enzymatic routes, respectively, enhances its utility as a chiral building block. The comprehensive physicochemical and spectroscopic data provided in this guide serve as a valuable resource for researchers and scientists working with this compound. As the demand for novel pharmaceuticals, agrochemicals, and materials continues to grow, the importance of versatile intermediates like 2-Furanmethanol, alpha-ethyl- in enabling innovation is set to increase.

References

  • Furan. In Wikipedia; 2023. Accessed January 21, 2026. [Link]

  • Towards the Green Synthesis of Furfuryl Alcohol in A One-Pot System from Xylose: A Review. MDPI. [Link]

  • 2-(1-Hydroxypropyl)furan. PubChem. National Center for Biotechnology Information. Accessed January 21, 2026. [Link]

Sources

Reactivity of the furan ring in 1-(2-furyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Furan Ring in 1-(2-Furyl)propan-1-ol

Abstract

1-(2-Furyl)propan-1-ol is a valuable chiral building block in synthetic organic chemistry, finding application in the synthesis of pharmaceuticals and natural products.[1] Its synthetic utility is intrinsically linked to the reactivity of the furan scaffold, a unique five-membered aromatic heterocycle. This guide provides an in-depth analysis of the furan ring's reactivity in this specific molecular context. We will explore the delicate balance between its aromatic character and its susceptibility to electrophilic attack, cycloaddition, and acid-catalyzed rearrangements, with a particular focus on how the 1-hydroxypropyl substituent modulates this behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chemistry of this versatile synthon.

Core Principles: Electronic Structure and Substituent Effects

The furan ring is an electron-rich, π-excessive aromatic system. The oxygen heteroatom participates in conjugation by donating a lone pair of electrons to the π-system, which significantly increases the electron density at the carbon atoms. This makes furan substantially more reactive towards electrophiles than benzene.[2][3] However, the resonance energy of furan is considerably lower than that of benzene, indicating a less stable aromatic system that is more prone to reactions that involve a loss of aromaticity, such as cycloadditions and ring-opening.[4]

Electrophilic attack preferentially occurs at the C2 (α) position, or the C5 position in a 2-substituted furan, due to the superior resonance stabilization of the resulting cationic intermediate (σ-complex).[5][6] The 1-hydroxypropyl group at the C2 position of 1-(2-furyl)propan-1-ol is a weakly electron-donating group, which further activates the furan ring, particularly at the C5 position, for electrophilic substitution.

Key Reaction Pathways of the Furan Ring

The reactivity of the furan ring in 1-(2-furyl)propan-1-ol can be broadly categorized into three major pathways: electrophilic substitution, acid-catalyzed rearrangement and ring-opening, and cycloaddition reactions.

Electrophilic Aromatic Substitution at C5

Given the activating nature of the 2-substituent, the C5 position is the primary site for electrophilic attack. The reaction proceeds through a highly stabilized arenium ion intermediate.

The mechanism involves the initial attack of an electrophile (E+) at the C5 position, forming a resonance-stabilized carbocation. Subsequent loss of a proton restores the aromaticity of the furan ring.

Caption: Mechanism of C5 Electrophilic Substitution.

Standard bromination with Br₂ can lead to polysubstitution and ring degradation. Milder reagents like N-bromosuccinimide (NBS) are preferred for controlled monosubstitution.

Protocol: Synthesis of 5-Bromo-1-(2-furyl)propan-1-ol

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 1-(2-furyl)propan-1-ol (10 mmol, 1.40 g) in 30 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (10.5 mmol, 1.87 g) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

Causality: The use of THF as a solvent and low temperature helps to control the reactivity of the system. NBS provides a low, steady concentration of electrophilic bromine, favoring monosubstitution at the most nucleophilic C5 position and minimizing side reactions.

Acid-Catalyzed Ring-Opening and the Piancatelli Rearrangement

As a 2-furylcarbinol, 1-(2-furyl)propan-1-ol is highly susceptible to acid-catalyzed reactions. The most significant of these is the Piancatelli rearrangement, a powerful transformation for synthesizing 4-hydroxycyclopentenone derivatives.[7][8] This reaction underscores the dual diene-aromatic nature of the furan ring.

The reaction is initiated by the protonation of the hydroxyl group, which then leaves as water to generate a resonance-stabilized pentadienyl-like cation. This cation is trapped by a nucleophile (typically water), leading to a cascade that involves a 4π-electrocyclization.[8]

A 1-(2-furyl)propan-1-ol B Protonation of Alcohol A->B + H+ C Loss of H2O to form stabilized carbocation B->C - H2O D Nucleophilic attack by H2O at C5 C->D + H2O E Ring Opening to Oxyallyl Cation D->E F 4π Conrotatory Electrocyclization E->F G Deprotonation F->G H 4-hydroxy-5-propyl- cyclopent-2-enone (trans) G->H - H+

Caption: Workflow for the Piancatelli Rearrangement.

It is critical to note that under strongly acidic conditions, competing pathways such as polymerization and resinification can become dominant.[9][10] The control of reaction parameters is therefore essential for achieving high yields of the desired cyclopentenone.

This protocol is adapted from established procedures for 2-furylcarbinols.[8][11]

  • Setup: To a 250 mL flask, add 1-(2-furyl)propan-1-ol (10 mmol, 1.40 g), 80 mL of acetone, and 20 mL of deionized water.

  • Catalyst: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1 mmol, 0.19 g).

  • Heating: Heat the mixture to reflux (approximately 60-65 °C) with vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Remove the acetone under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the trans-4-hydroxy-5-propylcyclopent-2-enone.

Self-Validation: The use of a mixed acetone/water solvent system ensures the solubility of both the substrate and the acid catalyst while providing the necessary nucleophile (water). Refluxing provides the thermal energy required for the electrocyclization step. Neutralization is crucial to prevent product degradation during workup.

[4+2] Cycloaddition (Diels-Alder Reaction)

The furan ring can act as a 1,3-diene in Diels-Alder reactions, typically with electron-deficient dienophiles.[12][13] This reaction provides a direct route to forming bicyclic oxabridged systems.

  • Setup: In a sealed tube, combine 1-(2-furyl)propan-1-ol (10 mmol, 1.40 g) and maleic anhydride (12 mmol, 1.18 g) in 10 mL of toluene.

  • Reaction: Heat the sealed tube at 100 °C for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold toluene.

  • Purification: If necessary, the product can be recrystallized from an appropriate solvent system. The initial adduct formed is the endo isomer, but upon prolonged heating, it can isomerize to the more thermodynamically stable exo isomer.

Causality: The Diels-Alder reaction of furan is often reversible. High temperatures and concentrations are used to drive the equilibrium towards the product. Toluene is a suitable non-polar solvent for this transformation.

Reactions Involving the 1-Hydroxypropyl Side Chain

While the primary focus is the furan ring, reactions of the side chain are crucial as they alter the electronic properties of the substituent, thereby modulating the ring's reactivity.

Oxidation to 1-(2-Furyl)propan-1-one

The secondary alcohol can be readily oxidized to the corresponding ketone. This transformation converts the weakly activating -CH(OH)Et group into a moderately deactivating, electron-withdrawing -C(=O)Et group.

The Jones oxidation is a robust method for oxidizing secondary alcohols to ketones.[14]

  • Reagent Prep: Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) (13.4 g, 134 mmol) in 20 mL of water. Cool to 0 °C and slowly add 12 mL of concentrated sulfuric acid. Dilute with water to a final volume of 50 mL. Caution: Jones reagent is highly corrosive and carcinogenic. Handle with extreme care in a fume hood.

  • Setup: Dissolve 1-(2-furyl)propan-1-ol (50 mmol, 7.0 g) in 100 mL of acetone in a 500 mL flask and cool to 0 °C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. A persistent brown/orange color indicates the presence of excess oxidant.

  • Reaction: After the addition is complete, stir the mixture for an additional 2 hours at 0 °C.

  • Quench: Quench the excess oxidant by the careful addition of 2-propanol until the solution turns green.

  • Workup: Decant the acetone layer. Extract the lower aqueous layer with diethyl ether (2 x 50 mL). Combine all organic layers, wash with saturated NaHCO₃ solution and brine, then dry over MgSO₄.

  • Purification: Filter and concentrate the solution in vacuo. Purify the resulting oil by vacuum distillation or column chromatography to yield 1-(2-furyl)propan-1-one.

Summary of Reactivity

The following table summarizes the primary reactive pathways for 1-(2-furyl)propan-1-ol.

Reaction TypePrimary SiteKey ReagentsConditionsProduct Type
Electrophilic SubstitutionFuran C5NBS, Ac₂O/HNO₃Low Temp (-10 to 25 °C)5-Substituted Furan
Piancatelli RearrangementFuran Ringp-TsOH, H₂OReflux (60-70 °C)4-Hydroxycyclopentenone
Diels-Alder CycloadditionFuran RingMaleic AnhydrideHigh Temp (80-110 °C)Oxabicyclic Adduct
Side Chain OxidationC1 of Propyl ChainCrO₃/H₂SO₄ (Jones)Low Temp (0-20 °C)2-Propionylfuran

Conclusion

1-(2-Furyl)propan-1-ol is a molecule of significant synthetic potential, predicated on the versatile reactivity of its furan core. Its behavior is a classic exhibition of furan chemistry, characterized by a high propensity for electrophilic substitution at the C5 position and a susceptibility to acid-catalyzed rearrangement to form valuable cyclopentenone structures. Furthermore, its ability to engage in cycloaddition reactions and the straightforward modification of its side chain offer numerous avenues for complex molecule synthesis. A thorough understanding of these competing pathways and the conditions that govern them is paramount for any scientist aiming to effectively utilize this important chemical intermediate in research and development.

References

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Can, M., et al. (2023). Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. PubMed. Retrieved from [Link]

  • Jain, R., & Yan, Y. (2011). Dehydratase mediated 1-propanol production in metabolically engineered Escherichia coli. ResearchGate. Retrieved from [Link]

  • Sari, V. I., et al. (2017). Synthesis propanol by esterification and reduction reaction. ResearchGate. Retrieved from [Link]

  • St. Lawrence, A. (2021). Sustainable Synthesis: An Emphasis On Green Chemical Reactions Using Eco-UVA Light For [2+2] Photocycloadditions Of Furan Deriva. UND Scholarly Commons. Retrieved from [Link]

  • Lallement, C., et al. (2019). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Retrieved from [Link]

  • Harrison, A. R. P., & Marek, E. J. (2022). Selective formation of propan-1-ol from propylene via a chemical looping approach. Reaction Chemistry & Engineering. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Propanone, 1-(2-furanyl)-. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Piancatelli rearrangement. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). CP7 Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid. Retrieved from [Link]

  • Houk, K. N., et al. (2012). Density Functional Theory Study of the Cycloaddition Reaction of Furan Derivatives with Masked o-Benzoquinones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Choura, M., et al. (1996). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules. Retrieved from [Link]

  • Huber, G. W., et al. (2012). Acid-Catalyzed Conversion of Furfuryl Alcohol to Ethyl Levulinate in Liquid Ethanol. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (2020). Oxidation Kinetics of 1,2-Propanediol in the Presence of Pd and Pt Catalysts. Retrieved from [Link]

  • Dr. Muhammad Zaman Ashraf. (2020). Five Member Heterocycles Reactivity of Furan. YouTube. Retrieved from [Link]

  • Gandini, A., et al. (1997). The acid-catalyzed polycondensation of furfuryl alcohol: Old puzzles unravelled. SciSpace. Retrieved from [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in a 2nd position in a furan?. Retrieved from [Link]

  • Sarpong, R., et al. (2023). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. PMC. Retrieved from [Link]

  • Communications in Science and Technology. (2023). Hydrogenolysis of furfuryl alcohol to 1,2-pentanediol catalyzed by first row transition metal salts. Retrieved from [Link]

  • Piutti, C., & Quartieri, F. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules. Retrieved from [Link]

  • YouTube. (2020). Oxidation of propanol to propanal VID 1592052479220. Retrieved from [Link]

  • Scribd. (n.d.). Furan: Reaction With Electrophiles - Protonation. Retrieved from [Link]

  • Waidmann, C. R., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Categories of furan DA cycloaddition reactions for the production of renewable aromatics. Retrieved from [Link]

  • Batey, R. A., et al. (2012). Lewis Acid Catalyzed Rearrangement of Furylcarbinols: The Aza- and Oxa- Piancatelli Cascade Reaction. Synlett. Retrieved from [Link]

  • Waidmann, C. R., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (2021). Efficient Piancatelli rearrangement on a large scale using the Zippertex technology under subcritical water conditions. Retrieved from [Link]

  • PubMed. (2024). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). CP7 The Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

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  • PubMed. (2012). Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes. Retrieved from [Link]

  • ResearchGate. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Surface chemistry of propanal, 2-propenol, and 1-propanol on Ru(001). Retrieved from [Link]

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Sources

Investigating the Potential Biological Activity of α-Ethyl-2-Furanmethanol: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The furan scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with established biological activities.[1] While the parent compound, furfuryl alcohol, is well-characterized, its derivatives remain a promising yet underexplored chemical space. This technical guide focuses on α-ethyl-2-furanmethanol, a close structural analog, for which specific biological data is not yet publicly available. We present a comprehensive framework for the systematic investigation of its potential antimicrobial and anti-inflammatory properties. This document outlines the chemical rationale, proposes detailed, self-validating experimental workflows, and provides the technical basis for initiating a preclinical discovery program. The methodologies are grounded in established protocols, leveraging knowledge from the broader class of furan derivatives to build a logical, evidence-based approach for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The furan ring is a five-membered aromatic heterocycle that serves as a critical pharmacophore in a variety of therapeutic agents.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and antitumor activities.[1][2] The parent compound, 2-furanmethanol (furfuryl alcohol), is primarily produced from the hydrogenation of furfural, which is derived from biomass. While extensively used in industrial applications, its own biological profile is characterized by moderate toxicity and potential carcinogenicity with chronic exposure, necessitating a careful evaluation of any new derivative.

α-Ethyl-2-furanmethanol, also known as 1-(furan-2-yl)propan-1-ol, introduces a strategic modification to the furfuryl alcohol backbone: an ethyl group in place of a hydrogen atom at the carbinol carbon. This substitution is predicted to significantly alter the molecule's physicochemical properties. The addition of the ethyl group increases lipophilicity, which may enhance the compound's ability to permeate microbial cell membranes or interact with hydrophobic pockets in protein targets.

This guide puts forth the hypothesis that the structural modifications in α-ethyl-2-furanmethanol may confer valuable biological activities, particularly in the antimicrobial and anti-inflammatory domains, areas where furan derivatives have shown considerable promise.[1] We will proceed by first defining the molecule's chemical identity and then detailing robust, validated workflows for screening these potential activities.

Physicochemical Profile and Synthesis Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to designing meaningful biological assays and interpreting their results.

Key Physicochemical Properties

The known properties of α-ethyl-2-furanmethanol are summarized below. These parameters are critical for calculating concentrations, selecting appropriate solvents, and predicting potential bioavailability.

PropertyValueSource
Molecular Formula C₇H₁₀O₂[3]
Molecular Weight 126.15 g/mol [3]
Boiling Point 181-182 °C[3]
Density 1.04 g/mL at 25 °C[3]
Flash Point 79 °C[3]
Refractive Index n20/D 1.476[3]
LogP (Predicted) 1.723[3]
Synthesis Pathway: Grignard Reaction

α-Ethyl-2-furanmethanol can be reliably synthesized via the Grignard reaction. This method involves the nucleophilic addition of an ethylmagnesium halide (e.g., ethylmagnesium bromide) to the aldehyde group of furfural. The reaction is followed by an aqueous workup to protonate the resulting alkoxide, yielding the target secondary alcohol.

G Furfural Furfural Intermediate Magnesium Alkoxide Intermediate Furfural->Intermediate 1. Grignard Ethylmagnesium Bromide (EtMgBr) Grignard->Intermediate 1. Solvent Anhydrous THF/Benzene 40-50 °C Solvent->Intermediate Product α-Ethyl-2-furanmethanol Intermediate->Product 2. Workup Aqueous Workup (e.g., H₃O⁺) Workup->Product

Caption: Synthesis of α-ethyl-2-furanmethanol via Grignard reaction.

This synthesis route is well-established and offers high yields, making it suitable for producing the quantities required for biological screening.[3]

Proposed Workflow for Antimicrobial Activity Assessment

The structural similarity of α-ethyl-2-furanmethanol to other antimicrobial furan derivatives provides a strong rationale for investigating its efficacy against common bacterial and fungal pathogens.[2] We propose a two-stage screening process: a primary qualitative screen followed by a quantitative determination of potency.

Stage 1: Qualitative Screening via Disk Diffusion (Kirby-Bauer) Assay

This industry-standard method provides a rapid, visual assessment of antimicrobial activity. It relies on the diffusion of the test compound from a paper disk into an agar medium seeded with a specific microorganism.

  • Prepare Inoculum: Aseptically pick several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and suspend in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum, remove excess liquid, and swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Apply Disks: Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of α-ethyl-2-furanmethanol (e.g., 10, 50, 100 µg dissolved in a suitable solvent like DMSO).

  • Place Controls: Apply a positive control disk (e.g., ampicillin) and a negative control disk (solvent only) to the plate.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Measure and Interpret: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone indicates greater sensitivity to the compound.

G cluster_prep Preparation cluster_exp Execution cluster_res Analysis P1 Prepare 0.5 McFarland Inoculum P2 Lawn Swab on Mueller-Hinton Agar P1->P2 P3 Impregnate Disks with Compound & Controls P2->P3 E1 Place Disks on Agar P3->E1 E2 Incubate (37°C, 24h) E1->E2 R1 Measure Zone of Inhibition (mm) E2->R1

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Stage 2: Quantitative Analysis via Minimum Inhibitory Concentration (MIC) Assay

Should the disk diffusion assay show positive results, the next logical step is to quantify the compound's potency. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform a serial two-fold dilution of α-ethyl-2-furanmethanol in Mueller-Hinton broth. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Prepare Inoculum: Dilute the 0.5 McFarland standard inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Plate: Add the standardized inoculum to all wells containing the compound dilutions.

  • Include Controls:

    • Positive Control: Wells with broth and inoculum only (should show growth).

    • Negative Control: Wells with broth only (should remain clear).

    • Solvent Control: Wells with broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed. This can be confirmed by adding a viability indicator like resazurin.

Proposed Workflow for Anti-inflammatory Activity Assessment

Chronic inflammation is a hallmark of many diseases. Furan derivatives have demonstrated the ability to modulate inflammatory pathways.[1] An effective and standard primary screen is to assess the compound's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

In Vitro Model: LPS-Stimulated Macrophages

Murine macrophage cell lines, such as RAW 264.7, are an excellent model system. When stimulated with LPS (a component of Gram-negative bacteria), these cells mimic an inflammatory response by producing pro-inflammatory mediators, including NO, via the enzyme inducible nitric oxide synthase (iNOS).

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin until they reach ~80% confluency.

  • Seed Cells: Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of α-ethyl-2-furanmethanol (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

  • Stimulate Inflammation: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubate: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Measure Nitrite: NO is unstable and rapidly converts to nitrite in the culture medium. The concentration of nitrite is measured using the Griess reagent.

    • Transfer 50 µL of cell culture supernatant from each well to a new plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution).

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate in the dark for 10 minutes.

  • Read Absorbance: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Cytotoxicity Control (Self-Validation): It is crucial to ensure that the reduction in NO is not due to cell death. A parallel plate should be run and subjected to an MTT or similar viability assay to confirm that the tested concentrations of α-ethyl-2-furanmethanol are non-toxic.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay & Analysis cluster_validation Validation C1 Seed RAW 264.7 Cells in 96-well Plate C2 Allow Adherence (Overnight) C1->C2 T1 Pre-treat with α-ethyl-2-furanmethanol C2->T1 T2 Stimulate with LPS (1 µg/mL) T1->T2 T3 Incubate (24h) T2->T3 A1 Collect Supernatant T3->A1 V1 Parallel Plate: MTT Assay for Cytotoxicity T3->V1 A2 Add Griess Reagents (A and B) A1->A2 A3 Measure Absorbance (540 nm) A2->A3

Caption: Workflow for assessing anti-inflammatory activity.

Mechanistic Insights and Future Directions

Positive results from these primary screens would warrant a deeper investigation into the compound's mechanism of action.

  • For Antimicrobial Activity: Studies could explore whether the compound is bacteriostatic or bactericidal. Electron microscopy could be used to investigate effects on cell wall integrity.

  • For Anti-inflammatory Activity: If NO production is inhibited without cytotoxicity, Western blotting could be employed to measure the expression levels of iNOS and COX-2. Further studies could investigate the upstream NF-κB signaling pathway, a master regulator of inflammation, to determine if α-ethyl-2-furanmethanol prevents its activation.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Compound α-Ethyl-2-furanmethanol (Hypothesized Target) Compound->IKK

Sources

A Comprehensive Guide to the Thermochemical Profile of 2-Furanmethanol, alpha-ethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-Furanmethanol, alpha-ethyl- and the Significance of its Thermochemistry

2-Furanmethanol, alpha-ethyl-, also known as 1-(furan-2-yl)propan-1-ol, belongs to the furan family, a class of heterocyclic compounds derived from biomass.[1] These compounds are gaining significant attention as renewable platform molecules for the synthesis of fuels and value-added chemicals.[1] The thermochemical properties of such molecules, including their enthalpy of formation, entropy, and heat capacity, are fundamental parameters that govern their stability, reactivity, and potential energy release.

For drug development professionals, this data is critical for:

  • Polymorph and Salt Form Screening: Understanding the energetic differences between solid forms.

  • Reaction Hazard Assessment: Predicting the exothermicity of synthetic steps.

  • Metabolic Stability Modeling: Correlating molecular stability with biotransformation pathways.

For chemical engineers and process scientists, this data is essential for:

  • Reactor Design and Safety: Ensuring safe operating parameters for large-scale synthesis.

  • Process Modeling and Optimization: Developing efficient and economical production routes.

  • Combustion and Energy Applications: Evaluating its potential as a biofuel or fuel additive.[1]

This guide will provide a validated roadmap for the de novo determination of these critical parameters for 2-Furanmethanol, alpha-ethyl-.

Physicochemical Characterization

A foundational step in any thermochemical investigation is to ascertain the basic physical properties of the compound. These values are crucial for designing experiments and for certain aspects of computational modeling.

PropertyValueSource
Molecular Formula C₇H₁₀O₂[2]
Molecular Weight 126.155 g/mol [2]
Boiling Point 181-182 °C (at 1 atm)[3]
Density 1.04 g/mL (at 25 °C)[3]
Flash Point 79 °C[2]
Refractive Index n20/D 1.476[3]

The Integrated Approach: Combining Experiment and Theory

Given the absence of published data, we advocate for a synergistic approach that leverages both experimental calorimetry and high-level quantum chemical calculations. This dual-validation methodology is the gold standard for establishing high-confidence thermochemical data, as computational results can help identify and resolve potential experimental artifacts, while experimental data provides an essential benchmark for theoretical models.[4][5] Recent studies on furan derivatives have highlighted discrepancies in older literature data, underscoring the need for modern, high-accuracy methods.[4]

Integrated_Workflow cluster_exp Experimental Determination cluster_comp Computational Chemistry cluster_val Validation & Final Data Exp_Start High-Purity Sample of 2-Furanmethanol, alpha-ethyl- Comb_Cal Bomb Calorimetry (Constant Volume) Exp_Start->Comb_Cal Vap_Cal Vaporization Calorimetry (Calvet / Knudsen Effusion) Exp_Start->Vap_Cal dHf_cond ΔfH°(condensed) Comb_Cal->dHf_cond dHv ΔvapH° Vap_Cal->dHv dHf_gas_exp Experimental ΔfH°(gas) dHf_cond->dHf_gas_exp dHv->dHf_gas_exp Validation Comparative Analysis & Uncertainty Quantification dHf_gas_exp->Validation Experimental Result Comp_Start Molecular Structure Input Opt_Freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) Comp_Start->Opt_Freq SPE Single-Point Energy (High-Level Theory, e.g., DLPNO-CCSD(T)/CBS) Opt_Freq->SPE Isodesmic Isodesmic Reaction Scheme Opt_Freq->Isodesmic SPE->Isodesmic dHf_gas_comp Computational ΔfH°(gas) Isodesmic->dHf_gas_comp dHf_gas_comp->Validation Theoretical Result Final_Data Validated Thermochemical Profile: ΔfH°, S°, Cp Validation->Final_Data caption Figure 1: Integrated workflow for thermochemical data determination.

Caption: Figure 1: Integrated workflow for thermochemical data determination.

Experimental Protocols for Thermochemical Characterization

The following protocols outline the necessary steps for the experimental determination of the key thermochemical properties of 2-Furanmethanol, alpha-ethyl-. High-purity (>99.5%) starting material is a prerequisite for accurate measurements.

Standard Enthalpy of Formation (Condensed Phase) via Combustion Calorimetry

The standard molar enthalpy of formation in the liquid phase (ΔfH°(l)) is derived from the standard molar enthalpy of combustion (ΔcH°(l)), determined using a constant-volume combustion (bomb) calorimeter.[5]

Protocol:

  • Sample Preparation: Accurately weigh (to ±0.01 mg) a sample of 2-Furanmethanol, alpha-ethyl- (approx. 0.5-0.8 g) into a crucible. A benzoic acid pellet of known mass is typically used as a combustion promoter.

  • Calorimeter Setup: Place the crucible in the bomb head. Attach a platinum or palladium fuse wire, ensuring it is in contact with the sample. Add a small, precise amount of distilled water (typically 1 mL) to the bomb to ensure saturation of the final atmosphere.

  • Combustion: Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm. Immerse the bomb in the calorimeter's water jacket, which is maintained at a constant temperature (e.g., 298.15 K).

  • Temperature Measurement: Allow the system to reach thermal equilibrium. Ignite the sample and record the temperature change of the water jacket with high precision (e.g., using a platinum resistance thermometer) until a final equilibrium is reached.

  • Energy Equivalent Calibration: Determine the energy equivalent of the calorimeter (ε_calor) by combusting a certified standard reference material (e.g., benzoic acid) under identical conditions.

  • Data Analysis:

    • Calculate the total energy change (ΔU) from the observed temperature rise (ΔT) and ε_calor.

    • Apply corrections for the combustion of the fuse wire and the formation of nitric acid (from residual N₂ in the bomb).

    • This corrected value gives the standard internal energy of combustion, ΔcU°.

    • Convert ΔcU° to the standard enthalpy of combustion, ΔcH°, using the relation: ΔcH° = ΔcU° + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction: C₇H₁₀O₂(l) + 8.5 O₂(g) → 7 CO₂(g) + 5 H₂O(l)

    • Finally, calculate the standard enthalpy of formation using Hess's Law: ΔfH°(C₇H₁₀O₂, l) = 7 * ΔfH°(CO₂, g) + 5 * ΔfH°(H₂O, l) - ΔcH°(C₇H₁₀O₂, l) (using well-established standard enthalpies of formation for CO₂ and H₂O).

Enthalpy of Vaporization via Calvet Microcalorimetry

The enthalpy of vaporization (ΔvapH°) is a critical parameter for converting condensed-phase data to the gas phase, which is essential for theoretical comparisons.[6]

Protocol:

  • Instrumentation: Utilize a Calvet-type microcalorimeter equipped with a Knudsen effusion cell.

  • Sample Loading: Introduce a small, accurately weighed amount of the liquid sample into the effusion cell.

  • Measurement: Heat the cell to the desired temperature (e.g., 298.15 K). The instrument measures the heat flow required to maintain isothermal conditions as the sample vaporizes and effuses through a small orifice.

  • Data Acquisition: The heat flow is recorded as a function of time. The total heat absorbed during the complete vaporization of the sample corresponds to the enthalpy of vaporization at that temperature.

  • Correction: If measured at a temperature other than 298.15 K, the value can be corrected using heat capacity data.

Computational Thermochemistry Protocol

Computational chemistry provides a powerful, independent method to determine gas-phase thermochemical data. High-level ab initio methods are necessary for achieving chemical accuracy (±1 kcal/mol or ~4 kJ/mol).[4]

Computational_Workflow Start Input Structure of 2-Furanmethanol, alpha-ethyl- Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Analysis (Confirm Minimum, Obtain ZPE/Thermal Corr.) Opt->Freq SPE High-Accuracy Single-Point Energy (e.g., DLPNO-CCSD(T)/CBS) Freq->SPE Isodesmic Design Isodesmic Reaction (Calculate Reactants & Products) SPE->Isodesmic Calc_dHr Calculate Reaction Enthalpy (ΔHr) Isodesmic->Calc_dHr Calc_dHf Derive ΔfH°(gas) via Hess's Law Calc_dHr->Calc_dHf Final_dHf Final Computational ΔfH°(gas) Calc_dHf->Final_dHf caption Figure 2: Workflow for high-accuracy computational thermochemistry.

Caption: Figure 2: Workflow for high-accuracy computational thermochemistry.

Protocol:

  • Initial Structure Optimization:

    • Perform a geometry optimization and frequency calculation using a computationally efficient method like Density Functional Theory (DFT) with the B3LYP functional and a modest basis set (e.g., 6-31G*).[7]

    • The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[8]

  • High-Accuracy Energy Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with a high-level, correlation-consistent method. The DLPNO-CCSD(T) method with extrapolation to the complete basis set (CBS) limit is highly recommended for its accuracy and efficiency.[4] This yields a highly accurate electronic energy (E₀).

  • Isodesmic Reaction Scheme:

    • To minimize systematic errors in the calculations, an isodesmic or homodesmotic reaction is employed. This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach allows for significant cancellation of computational errors.

    • A suitable isodesmic reaction for 2-Furanmethanol, alpha-ethyl- would be:

      
      

      (Note: A more complex and potentially more accurate scheme could be devised, but this serves as a clear example.)

  • Enthalpy of Reaction Calculation:

    • Calculate the high-accuracy energies (E₀) and thermal enthalpies (H_corr) for all species in the isodesmic reaction (methane, 2-ethylfuran, methanol).

    • The enthalpy of reaction at 298.15 K (ΔHr°) is calculated as: ΔHr° = Σ(E₀ + H_corr)_products - Σ(E₀ + H_corr)_reactants

  • Final Enthalpy of Formation Calculation:

    • Rearrange Hess's Law to solve for the unknown enthalpy of formation: ΔfH°(Target) = ΔHr° + ΣΔfH°(Reactants) - ΣΔfH°(Products)

    • This requires known, accurate experimental gas-phase enthalpies of formation for the other species in the reaction (methane, 2-ethylfuran, and methanol), which are available from sources like the NIST WebBook.[9]

Data Validation and Reporting

The final stage is a critical comparison of the results from the experimental and computational workflows.

  • Gas-Phase Enthalpy of Formation: The experimental value is obtained by combining the liquid-phase enthalpy of formation and the enthalpy of vaporization: ΔfH°(g) = ΔfH°(l) + ΔvapH°.

  • Comparison: This experimental ΔfH°(g) should be compared with the computationally derived ΔfH°(g). Agreement within the combined uncertainty of the two methods (typically 2-5 kJ/mol) provides high confidence in the final reported value. Discrepancies larger than this would necessitate a review of both the experimental procedures and the computational model.[4]

The final, validated thermochemical data for 2-Furanmethanol, alpha-ethyl- should be reported with clear uncertainty analysis.

Conclusion

This guide presents a comprehensive, state-of-the-art methodology for the precise determination of the thermochemical properties of 2-Furanmethanol, alpha-ethyl-. By integrating meticulous experimental calorimetry with high-accuracy computational chemistry, researchers can establish a reliable and validated energetic profile for this important furan derivative. This data will serve as a cornerstone for advancing research and development in pharmaceuticals, biofuels, and materials science, enabling more predictable, efficient, and safer chemical processes.

References

  • LookChem. 2-Furanmethanol, alpha-ethyl-. [Link]

  • Ataman Kimya. 2-FURANMETHANOL. [Link]

  • Chemsrc. 2-Furanmethanol, alpha-ethyl-. [Link]

  • National Institute of Standards and Technology. 2-Furanmethanol. NIST Chemistry WebBook. [Link]

  • PubChem. 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl-, (2R,5R)-rel-. [Link]

  • National Institute of Standards and Technology. Condensed phase thermochemistry data for 2-Furanmethanol. NIST Chemistry WebBook. [Link]

  • Khafizov, N. et al. (2024). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. Journal of Chemical & Engineering Data. [Link]

  • National Institute of Standards and Technology. Notes on thermochemical data. NIST Chemistry WebBook. [Link]

  • PubChem. Furfuryl Alcohol. [Link]

  • Cheméo. Chemical Properties of 2-Furanmethanol. [Link]

  • Ferreira, A. F. L. et al. (2023). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. Molecules. [Link]

  • American Chemical Society. Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. [Link]

  • Ferreira, A. F. L. et al. (2024). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. International Journal of Molecular Sciences. [Link]

  • Nelson, P. et al. (2021). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. ResearchGate. [Link]

  • MDPI. Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. [Link]

  • National Institute of Standards and Technology. Furan. NIST Chemistry WebBook. [Link]

  • YouTube. Computational Heat of Combustion of Methane & Hydrogen: Introductory Example Using Gaussian 09. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(2-furyl)propan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-furyl)propan-1-ol. In the absence of extensive published solubility data for this specific compound, this guide establishes a robust predictive framework based on its molecular structure and physicochemical properties. We delve into the theoretical underpinnings of solubility, drawing parallels with analogous compounds such as propan-1-ol, benzyl alcohol, and cyclopentanol. Furthermore, this document outlines a detailed, field-proven experimental protocol for the systematic determination of solubility in a range of organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical foundation and practical methodologies for understanding and manipulating the solubility of 1-(2-furyl)propan-1-ol.

Introduction: The Significance of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in numerous scientific disciplines, including chemistry, pharmacology, and materials science. For drug development professionals, understanding and controlling the solubility of an active pharmaceutical ingredient (API) is paramount. It directly influences bioavailability, formulation strategies, and the overall efficacy of a therapeutic agent. 1-(2-furyl)propan-1-ol, a furan derivative, presents a unique combination of structural features that dictate its interactions with various solvents. This guide aims to elucidate these interactions and provide a practical approach to characterizing its solubility profile.

Predicting Solubility: A Molecular Structure Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] The molecular structure of 1-(2-furyl)propan-1-ol offers key insights into its expected solubility.

2.1. Physicochemical Properties of 1-(2-furyl)propan-1-ol

PropertyPredicted CharacteristicInfluence on Solubility
Polarity Moderately polarThe hydroxyl (-OH) group and the oxygen heteroatom in the furan ring introduce polarity.
Hydrogen Bonding Hydrogen bond donor and acceptorThe hydroxyl group can donate a hydrogen bond, and the oxygen atoms can accept hydrogen bonds.
Furan Ring Aromatic, weakly polarContributes to some non-polar character and potential π-π stacking interactions.
Propyl Chain Non-polar, aliphaticIncreases lipophilicity and favors solubility in non-polar solvents.

The interplay of these features suggests that 1-(2-furyl)propan-1-ol will exhibit a broad solubility profile, being miscible with a range of polar and non-polar organic solvents.

2.2. Analogous Compound Analysis

To further refine our predictions, we can examine the solubility of structurally similar compounds:

  • Propan-1-ol: This simple primary alcohol is miscible with water and a wide array of organic solvents.[3][4][5][6][7] This suggests that the propanol backbone of our target molecule will contribute to good overall solubility.

  • Benzyl Alcohol: The presence of an aromatic ring in benzyl alcohol leads to moderate water solubility (around 4 g/100 mL) but excellent miscibility with many organic solvents like ethanol, ether, and chloroform.[8][9][10][11] This indicates that the furan ring in 1-(2-furyl)propan-1-ol will likely limit its aqueous solubility compared to propan-1-ol but will not prevent its solubility in a broad range of organic media.

  • Cyclopentanol: This cyclic alcohol is moderately soluble in water and highly soluble in non-polar organic solvents such as hexane, ether, and benzene.[12][13] This further supports the expectation of good solubility of our furan-containing cyclic ether alcohol in various organic solvents.

Based on this analysis, 1-(2-furyl)propan-1-ol is predicted to be soluble in a wide range of organic solvents, from polar protic (e.g., ethanol) and polar aprotic (e.g., acetone) to moderately non-polar (e.g., toluene) and non-polar (e.g., hexane) solvents. Its solubility in highly non-polar solvents will be enhanced by the propyl chain and the furan ring, while the hydroxyl group will ensure compatibility with polar solvents.

Theoretical Framework: Hansen Solubility Parameters

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[14][15] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

The principle is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for 1-(2-furyl)propan-1-ol are not available, they can be estimated using computational methods.[16][17][18] Researchers can utilize software packages that employ group contribution methods to predict the HSP of the target compound and then match it with the known HSP of various solvents to guide solvent selection.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but experimental verification is essential for accurate solubility data. The following is a detailed, self-validating protocol for determining the solubility of 1-(2-furyl)propan-1-ol.

4.1. Materials and Equipment

  • 1-(2-furyl)propan-1-ol (solute)

  • A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, dichloromethane, dimethyl sulfoxide) of analytical grade

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Calibrated volumetric flasks and pipettes

4.2. Experimental Workflow

The following diagram illustrates the systematic workflow for determining the equilibrium solubility of 1-(2-furyl)propan-1-ol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Accurately weigh excess 1-(2-furyl)propan-1-ol prep_solvent Add a known volume of solvent to a vial prep_solute->prep_solvent Combine equilibration Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) prep_solvent->equilibration separation Centrifuge to separate undissolved solid equilibration->separation sampling Carefully withdraw an aliquot of the supernatant separation->sampling dilution Dilute the aliquot with a suitable mobile phase or solvent sampling->dilution quantification Quantify the concentration using a validated HPLC or GC method dilution->quantification

Sources

Methodological & Application

Application Notes and Protocols for the Grignard Synthesis of α-Ethyl-2-Furanmethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Furan-Based Scaffolds and the Power of Grignard Chemistry

Furan-containing compounds are pivotal structural motifs in medicinal chemistry and drug development, valued for their presence in numerous bioactive natural products and pharmaceuticals.[1] The synthesis of functionalized furans is therefore a critical endeavor for the creation of novel therapeutic agents. The Grignard reaction, a cornerstone of organic synthesis for over a century, remains a powerful and versatile tool for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of α-ethyl-2-furanmethanol, also known as 1-(furan-2-yl)propan-1-ol, via the Grignard reaction between ethylmagnesium bromide and 2-furaldehyde (furfural). This protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Reaction Scheme

The synthesis proceeds in two main stages: the formation of the Grignard reagent (ethylmagnesium bromide) followed by its nucleophilic addition to the carbonyl carbon of furfural. A final aqueous workup yields the desired secondary alcohol.

Part 1: Formation of Ethylmagnesium Bromide

Part 2: Reaction with Furfural and Workup

Mechanistic Insights

The Grignard reaction is a classic example of nucleophilic addition to a carbonyl group. The carbon-magnesium bond in ethylmagnesium bromide is highly polarized, rendering the ethyl group nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of furfural. The resulting magnesium alkoxide intermediate is then protonated during the aqueous workup to yield the final alcohol product.

Caption: Mechanism of Grignard addition to furfural.

Experimental Protocols

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Magnesium turnings24.312.7 g0.11 molActivate before use.
Bromoethane108.9712.5 g (8.6 mL)0.115 molUse freshly distilled.
2-Furaldehyde (Furfural)96.097.0 g (6.0 mL)0.072 molUse freshly distilled.
Anhydrous diethyl ether74.12~150 mL-Must be completely dry.
Saturated aqueous NH₄Cl-~50 mL-For quenching the reaction.
Anhydrous MgSO₄ or Na₂SO₄-As needed-For drying the organic layer.

Equipment

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Safety Precautions

  • Anhydrous Conditions: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use. Grignard reagents react violently with water.

  • Flammable Solvents: Diethyl ether is extremely flammable. Ensure the reaction is conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. Be prepared to control the reaction rate with an ice bath.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves.

Protocol 1: Preparation of Ethylmagnesium Bromide

  • Setup: Assemble the dry three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet for the inert atmosphere. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Add the magnesium turnings to the flask. Briefly heat the flask gently with a heat gun under a slow stream of inert gas to activate the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromoethane in 30 mL of anhydrous diethyl ether. Add a small portion (approximately 2-3 mL) of the bromoethane solution to the magnesium turnings. The reaction should initiate, indicated by the appearance of turbidity and gentle boiling of the ether. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

  • Formation of Grignard Reagent: Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2] The resulting solution will be a cloudy, grayish mixture.

Protocol 2: Synthesis of α-Ethyl-2-Furanmethanol

  • Addition of Furfural: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice-water bath. Prepare a solution of freshly distilled furfural in 40 mL of anhydrous diethyl ether in the dropping funnel. Add the furfural solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 20 °C.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

  • Workup (Quenching): Cool the reaction mixture again in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to the stirred mixture to quench the reaction and hydrolyze the magnesium alkoxide.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[5]

G A Assemble and Dry Glassware B Activate Magnesium A->B C Prepare Bromoethane Solution B->C D Initiate Grignard Reaction C->D E Form Ethylmagnesium Bromide D->E F Prepare Furfural Solution E->F G Add Furfural to Grignard Reagent F->G H Reaction at Room Temperature G->H I Quench with Saturated NH4Cl H->I J Extract with Diethyl Ether I->J K Wash and Dry Organic Layer J->K L Purify by Column Chromatography K->L

Caption: Experimental workflow for the synthesis of α-ethyl-2-furanmethanol.

Expected Results and Characterization

The Grignard synthesis of α-ethyl-2-furanmethanol is expected to produce the desired secondary alcohol in good yield. The purified product should be a colorless to pale yellow oil.

Typical Yield: While the yield can vary depending on the reaction conditions and the purity of the reagents, yields in the range of 60-80% are commonly reported for similar Grignard reactions with furfural.[5]

Characterization: The identity and purity of the synthesized α-ethyl-2-furanmethanol can be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the furan ring, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • IR Spectroscopy: The infrared spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of an alcohol.

Troubleshooting

IssuePossible CauseSolution
Grignard reaction does not initiate.Inactive magnesium surface; wet glassware or solvent.Gently heat the flask with a heat gun; add a small crystal of iodine; ensure all materials are scrupulously dry.
Low yield of product.Incomplete reaction; side reactions (e.g., Wurtz coupling).Extend the reaction time; ensure slow, controlled addition of reagents; use freshly distilled reagents.
Product is impure after workup.Incomplete quenching; inefficient extraction.Ensure thorough mixing during quenching; perform multiple extractions with the organic solvent.

Conclusion

This application note provides a comprehensive and detailed protocol for the Grignard synthesis of α-ethyl-2-furanmethanol. By understanding the underlying mechanistic principles and adhering to the described experimental procedures and safety precautions, researchers can reliably synthesize this valuable furan-based building block for applications in drug discovery and development.

References

  • Electronic Supplementary Information for "Laccase/TEMPO-Catalyzed Aerobic Oxidation of Furan-2-yl Carbinols" - RSC Advances. The Royal Society of Chemistry, 2013. [Link]

  • "Furan-2-yl(phenyl)methanol" in Organic Syntheses, Coll. Vol. 10, p.46 (2004); Vol. 79, p.59 (2002). [Link]

  • Grignard Reaction. University of Missouri-St. Louis. [Link]

  • 1-(Furan-2-yl)propan-1-ol. SIELC Technologies. [Link]

  • The Grignard Reaction. University of California, Irvine. [Link]

  • Grignard Reaction. Web Pages. [Link]

  • Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry, Vol. 20, No. 2 (2008), 1424-1428. [Link]

  • Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules2022 , 27(15), 4983. [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Semantic Scholar. [Link]

  • ¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... ResearchGate. [Link]

  • Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. [Link]

  • Electronic supplementary information. The Royal Society of Chemistry. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-40. [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules2021 , 26(9), 2637. [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry. [Link]

  • Dobler, D., et al. "Synthesis of 2-Pyrones from Renewable Resources." Synthesis, vol. 55, no. 14, 2023, pp. 2304-2310. [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100879. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

Sources

The Strategic Application of 1-(2-Furyl)propan-1-ol in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Chiral Building Block

In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, furan-containing compounds have garnered significant attention due to their prevalence in biologically active molecules and their versatile reactivity.[1][2][3] This technical guide focuses on the application of 1-(2-furyl)propan-1-ol, a chiral secondary alcohol, as a valuable and versatile building block in organic synthesis. The furan nucleus within this molecule is not merely a passive spectator; it is a latent carbonyl equivalent and a diene precursor, offering a gateway to a diverse array of stereochemically rich heterocyclic structures. This guide will provide an in-depth exploration of its primary synthetic utility via the Achmatowicz reaction, leading to the formation of pyranones, which are key intermediates in the synthesis of sugar analogs and potential therapeutic agents. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the broader implications for medicinal chemistry and drug development.

Core Synthetic Strategy: The Achmatowicz Reaction as a Gateway to Pyranones

The cornerstone of 1-(2-furyl)propan-1-ol's synthetic utility lies in its participation in the Achmatowicz reaction, a powerful oxidative rearrangement that transforms a 2-furylcarbinol into a 6-hydroxy-2H-pyran-3(6H)-one.[3][4][5] This transformation is of profound importance as it allows for the conversion of a readily available planar aromatic system into a densely functionalized, three-dimensional chiral scaffold.

Mechanistic Rationale: From Furan to Dihydropyranone

The Achmatowicz reaction is initiated by the oxidation of the furan ring, typically using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or bromine in methanol.[1][4] The reaction proceeds through the formation of an unstable epoxide or a 2,5-dimethoxy-2,5-dihydrofuran intermediate, respectively. Subsequent acid-catalyzed rearrangement leads to the formation of the dihydropyranone ring system. The stereochemistry of the hydroxyl-bearing carbon in the starting 1-(2-furyl)propan-1-ol is crucial as it dictates the stereochemistry of the resulting pyranone, making this a valuable tool in asymmetric synthesis.

Visualization of the Key Synthetic Transformation

To illustrate the pivotal role of the Achmatowicz reaction, the following diagram outlines the conversion of 1-(2-furyl)propan-1-ol to the corresponding dihydropyranone.

Achmatowicz_Reaction start 1-(2-Furyl)propan-1-ol intermediate Dihydropyranone Intermediate start->intermediate Achmatowicz Reaction (Oxidative Rearrangement) end Bioactive Molecules (e.g., Sugar Analogs, Anticancer Agents) intermediate->end Further Transformations

Caption: The Achmatowicz reaction of 1-(2-furyl)propan-1-ol.

Application in the Synthesis of Bioactive Molecules

The dihydropyranone products derived from the Achmatowicz reaction are not merely synthetic curiosities; they are versatile intermediates with proven applications in the synthesis of a range of biologically significant molecules.

Synthesis of Sugar Analogs

The structural resemblance of the dihydropyranone core to carbohydrate structures makes it an ideal precursor for the synthesis of novel sugar analogs. These modified carbohydrates are of significant interest in medicinal chemistry for their potential as enzyme inhibitors, antiviral agents, and tools for studying carbohydrate metabolism. The various functional groups on the pyranone ring, including the ketone, the enol ether, and the hydroxyl group, can be stereoselectively manipulated to access a wide range of monosaccharide and oligosaccharide mimics.

Precursors to Potential Anticancer Agents

The dihydropyranone scaffold is also a recurring motif in a number of natural products and synthetic compounds exhibiting anticancer activity. The enone functionality within the dihydropyranone ring is a Michael acceptor, capable of reacting with biological nucleophiles, a common mechanism of action for many cytotoxic agents. Furthermore, the pyranone ring can be elaborated into more complex polycyclic structures, some of which have demonstrated potent antiproliferative effects.

Protocols and Methodologies

This section provides detailed, self-validating protocols for the key transformations involving 1-(2-furyl)propan-1-ol. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Protocol 1: Asymmetric Synthesis of (S)-1-(2-Furyl)propan-1-ol via Biocatalytic Reduction

The enantioselective synthesis of 1-(2-furyl)propan-1-ol is a critical first step for its application as a chiral building block. Biocatalysis offers a green and highly efficient method to achieve this.

Rationale: The use of a whole-cell biocatalyst, such as Lactobacillus paracasei, provides an environmentally benign alternative to traditional metal-based reducing agents.[6] The enzymes within the microorganism stereoselectively reduce the prochiral ketone, 1-(furan-2-yl)propan-1-one, to the corresponding (S)-alcohol with high enantiomeric excess and conversion.

Materials:

  • 1-(Furan-2-yl)propan-1-one

  • Lactobacillus paracasei BD101 whole cells

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Incubator shaker

Procedure:

  • Prepare a suspension of Lactobacillus paracasei BD101 cells in phosphate buffer.

  • To this suspension, add 1-(furan-2-yl)propan-1-one and glucose.

  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain enantiomerically pure (S)-1-(2-furyl)propan-1-ol.

Quantitative Data:

Parameter Value Reference
Conversion >99% [6]
Enantiomeric Excess (ee) >99% [6]

| Isolated Yield | 96% |[6] |

Protocol 2: Biocatalytic Achmatowicz Reaction of 1-(2-Furyl)propan-1-ol

This protocol describes a green and scalable method for the oxidative rearrangement of 1-(2-furyl)propan-1-ol to the corresponding dihydropyranone using an unspecific peroxygenase.

Rationale: The use of an engineered unspecific peroxygenase (UPO) from Agrocybe aegerita provides a highly efficient and environmentally friendly alternative to traditional stoichiometric oxidants.[4][5] The enzyme utilizes hydrogen peroxide as the oxidant, generating water as the only byproduct. This method has been demonstrated to be scalable to the gram scale.[4][5]

Materials:

  • 1-(2-Furyl)propan-1-ol

  • Recombinant Agrocybe aegerita unspecific peroxygenase (rAaeUPO)

  • Hydrogen peroxide (H₂O₂)

  • Citrate buffer (pH 5.5)

  • Syringe pump

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 1-(2-furyl)propan-1-ol in citrate buffer containing the rAaeUPO enzyme.

  • Slowly add a solution of hydrogen peroxide to the reaction mixture using a syringe pump over several hours to avoid enzyme inactivation.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Substrate Product Isolated Yield Reference

| 1-(2-Furyl)propan-1-ol (1 g scale) | 6-Ethyl-6-hydroxy-2H-pyran-3(6H)-one | 82% |[4][5] |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from the chiral synthesis of the starting material to its application in the synthesis of bioactive precursors.

experimental_workflow cluster_synthesis Synthesis of Chiral Starting Material cluster_achmatowicz Key Transformation cluster_application Application ketone 1-(Furan-2-yl)propan-1-one bioreduction Biocatalytic Reduction (L. paracasei) ketone->bioreduction alcohol (S)-1-(2-Furyl)propan-1-ol bioreduction->alcohol achmatowicz Biocatalytic Achmatowicz Reaction (rAaeUPO, H₂O₂) alcohol->achmatowicz pyranone Chiral Dihydropyranone achmatowicz->pyranone transformations Further Synthetic Transformations pyranone->transformations bioactive Precursors to Bioactive Molecules (Sugar Analogs, Anticancer Agents) transformations->bioactive

Caption: Workflow for the synthesis and application of 1-(2-furyl)propan-1-ol.

Conclusion and Future Perspectives

1-(2-Furyl)propan-1-ol has emerged as a powerful and versatile chiral building block in modern organic synthesis. Its ability to undergo the Achmatowicz reaction provides a reliable and efficient entry into the world of chiral dihydropyranones, which are valuable intermediates for the synthesis of bioactive molecules, including sugar analogs and potential anticancer agents. The development of biocatalytic methods for both the synthesis of the chiral alcohol and its subsequent oxidative rearrangement underscores the growing importance of green chemistry in the pharmaceutical and fine chemical industries.

For researchers, scientists, and drug development professionals, a deep understanding of the synthetic potential of 1-(2-furyl)propan-1-ol opens up new avenues for the design and synthesis of novel therapeutic agents. Future research in this area will likely focus on expanding the scope of the Achmatowicz reaction to include a wider range of substituted furylcarbinols, as well as exploring new and innovative transformations of the resulting dihydropyranones to access an even greater diversity of molecular architectures. The continued development of robust and scalable biocatalytic processes will further enhance the value of 1-(2-furyl)propan-1-ol as a sustainable and economically viable chiral synthon.

References

  • Par-Gens, A., et al. (2024). Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase. RSC Green Chemistry. [Link]

  • Par-Gens, A., et al. (2024). Preparative Scale Achmatowicz and aza-Achmatowicz Rearrangements Catalyzed by Agrocybe aegerita Unspecific Peroxygenase. White Rose Research Online. [Link]

  • Achmatowicz Jr., O., et al. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds. A general approach to the total synthesis of monosaccharides. Tetrahedron, 27(10), 1973-1996. [Link]

  • Ciufolini, M. A., & Gonzaga, F. (2007). The Aza-Achmatowicz Reaction. Chemical Society Reviews, 36(7), 1016-1029. [Link]

  • Brash, R., et al. (2019). The Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. Molecules, 24(15), 2786. [Link]

  • Wikipedia. (n.d.). Achmatowicz reaction. [Link]

  • Yildirim, D., et al. (2024). Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. Chirality, 36(1), e23620. [Link]

Sources

The Versatile Chiral Synthon: Application and Protocols of α-Ethyl-2-furanmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Optically active α-ethyl-2-furanmethanol, also known as 1-(furan-2-yl)propan-1-ol, has emerged as a pivotal chiral building block in modern organic synthesis. Its unique structural motif, combining a stereogenic carbinol center directly attached to a furan ring, offers a rich platform for the synthesis of complex and biologically significant molecules. The furan moiety serves as a latent precursor to a variety of functionalities, enabling transformations into pyranones, piperidines, and other valuable scaffolds. This technical guide provides an in-depth exploration of the enantioselective synthesis of both (S)- and (R)-α-ethyl-2-furanmethanol and details its application in key synthetic transformations, underscoring its value for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Value of a Furan-Based Chiral Alcohol

Chiral alcohols are indispensable components in the synthesis of enantiomerically pure pharmaceuticals and natural products.[1] The furan nucleus, in particular, is a privileged scaffold in medicinal chemistry, present in numerous compounds exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] α-Ethyl-2-furanmethanol marries these two critical features, providing a versatile starting material where the chirality can direct subsequent stereoselective reactions and the furan ring can be manipulated through a variety of transformations.

The synthetic utility of this building block is primarily derived from the reactivity of the furan ring, which can act as a diene in cycloaddition reactions or undergo oxidative ring expansion.[3] One of the most powerful transformations of furfuryl alcohols is the Achmatowicz reaction , an oxidative rearrangement that converts the furan into a dihydropyranone.[4] This transformation is a cornerstone in the synthesis of carbohydrates, polyketide natural products, and various bioactive heterocycles.[4][5] The chirality at the α-position of the starting alcohol is effectively transferred to the newly formed pyranone ring, making this a highly valuable asymmetric transformation.

This guide will detail robust and scalable protocols for the synthesis of both enantiomers of α-ethyl-2-furanmethanol and provide step-by-step procedures for its application in key synthetic strategies, thereby offering a comprehensive resource for its practical use in the laboratory.

Enantioselective Synthesis of α-Ethyl-2-furanmethanol

The asymmetric reduction of the prochiral ketone, 2-propionylfuran (1-(furan-2-yl)propan-1-one), is the most direct and efficient route to enantiomerically pure α-ethyl-2-furanmethanol. Biocatalysis has proven to be a particularly effective "green" chemistry approach, offering high conversions and exceptional enantioselectivity under mild conditions.[1][6]

Synthesis of (S)-α-Ethyl-2-furanmethanol via Whole-Cell Bioreduction

Recent studies have demonstrated a highly efficient, gram-scale synthesis of (S)-α-ethyl-2-furanmethanol using the whole-cell biocatalyst Lactobacillus paracasei BD101.[6][7] This method provides the (S)-enantiomer with excellent yield and optical purity.[6]

Reaction Scheme:

S-enantiomer_synthesis ketone 2-Propionylfuran alcohol (S)-α-Ethyl-2-furanmethanol ketone->alcohol Lactobacillus paracasei BD101 >99% conversion, >99% ee

Figure 1: Biocatalytic reduction to (S)-α-ethyl-2-furanmethanol.

Protocol 2.1: Gram-Scale Synthesis of (S)-1-(furan-2-yl)propan-1-ol [6][7]

  • Materials:

    • 2-Propionylfuran (8.37 g, 67 mmol)

    • Dry Lactobacillus paracasei BD101 cells (200 mg)

    • MRS broth (1000 mL)

    • Glucose

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • 5 L Erlenmeyer flask

  • Procedure:

    • Biocatalyst Preparation: Inoculate 1000 mL of sterile MRS broth in a 5 L Erlenmeyer flask with L. paracasei BD101. Incubate at 37°C for 2 hours with shaking at 150 rpm. Add 200 mg of dry L. paracasei BD101 cells to the mixture.

    • Bioreduction: Add 2-propionylfuran (8.37 g) to the cell suspension. Agitate the reaction mixture at 30°C and 150 rpm for 50 hours.

    • Work-up and Extraction: After the reaction is complete (monitored by TLC or GC), saturate the aqueous phase with NaCl. Extract the product with ethyl acetate (3 x 500 mL).

    • Purification: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

    • Analysis: The resulting (S)-α-ethyl-2-furanmethanol (isolated yield: 8.11 g, 96%) can be analyzed by chiral HPLC to confirm the enantiomeric excess (>99%).[6][7]

ParameterValueReference
Substrate2-Propionylfuran[6],[7]
BiocatalystLactobacillus paracasei BD101[6],[7]
Scale8.37 g[6],[7]
Conversion>99%[6],[7]
Enantiomeric Excess (ee)>99%[6],[7]
Isolated Yield96% (8.11 g)[6],[7]
Table 1: Performance of L. paracasei BD101 in the asymmetric bioreduction of 2-propionylfuran.
Synthesis of (R)-α-Ethyl-2-furanmethanol

While a specific protocol for the biocatalytic reduction to the (R)-enantiomer using a readily available organism is less commonly cited, both (R)- and (S)-form alcohols can often be obtained by selecting the appropriate biocatalyst, as different organisms possess alcohol dehydrogenases with opposing stereoselectivity.[8] Plant tissues, for example, have been shown to catalyze the asymmetric reduction of prochiral ketones to yield both R- and S-alcohols with high enantioselectivity.[8]

Alternatively, chemical asymmetric reduction methods, such as those employing chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), can be utilized to access the (R)-enantiomer with high optical purity.[3]

Protocol 2.2: General Procedure for Asymmetric Reduction using a CBS Catalyst [3]

  • Materials:

    • 2-Propionylfuran

    • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

    • Borane-dimethyl sulfide complex (BMS, ~10 M)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • 1 M HCl

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Add anhydrous THF and cool the solution to -20 °C.

    • Reagent Addition: Slowly add Borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes. In a separate flask, dissolve 2-propionylfuran (1.0 eq) in anhydrous THF. Add the ketone solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

    • Reaction: Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

    • Quenching and Work-up: Once complete, quench the reaction by the slow addition of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure.

    • Purification: Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Applications in Asymmetric Synthesis

The true value of α-ethyl-2-furanmethanol lies in its application as a versatile chiral building block. The following protocols highlight its use in key transformations that are fundamental to the synthesis of complex molecules.

The Achmatowicz Reaction: Access to Chiral Pyranones

The Achmatowicz reaction is a powerful method for converting furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[4] This oxidative ring expansion proceeds through an intermediate that cyclizes to form the six-membered ring, transferring the stereochemistry from the starting alcohol.[4][5]

Achmatowicz_Reaction start α-Ethyl-2-furanmethanol intermediate1 2,5-Dimethoxy-2,5-dihydrofuran intermediate start->intermediate1 Oxidant (e.g., NBS, m-CPBA) Solvent (e.g., THF/H₂O) product 6-Hydroxy-6-methyl-2-ethyl- 2H-pyran-3(6H)-one intermediate1->product Rearrangement

Figure 2: General workflow for the Achmatowicz reaction.

Protocol 3.1: Representative Achmatowicz Reaction of a Furfuryl Alcohol [9]

  • Objective: To synthesize a 6-hydroxy-2H-pyran-3(6H)-one derivative from a 1-(furan-2-yl)alkanol.

  • Materials:

    • (S)- or (R)-α-Ethyl-2-furanmethanol (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Tetrahydrofuran (THF)

    • Water (deionized)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: Dissolve α-ethyl-2-furanmethanol (1.0 eq) in a 1:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

    • Oxidant Addition: Add NBS (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is ~7. Add 10% aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

    • Extraction and Purification: Extract the aqueous layer with EtOAc (3x volume). Combine the organic layers, wash with brine, dry over MgSO₄, and filter. Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Diels-Alder Reaction: Construction of Oxabicyclic Systems

The furan ring can act as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles, to form 7-oxabicyclo[2.2.1]heptene derivatives.[10][11] These adducts are valuable intermediates for the synthesis of a wide range of carbocyclic and heterocyclic compounds.[11] The reaction often produces a mixture of endo and exo diastereomers.[10]

Diels_Alder furan α-Ethyl-2-furanmethanol (Diene) adduct Oxabicyclo[2.2.1]heptene adduct furan->adduct dienophile Dienophile (e.g., Maleic Anhydride) dienophile->adduct

Sources

Analytical methods for the quantification of 2-Furanmethanol, alpha-ethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Furanmethanol, alpha-ethyl- (CAS No: 4208-61-1), a substituted furan derivative, is a compound of increasing interest in various fields, including flavor and fragrance chemistry, pharmaceutical development, and as a potential marker in food processing and environmental analysis.[1] Its accurate quantification is crucial for quality control, safety assessment, and research applications. This document provides a comprehensive guide to the analytical methodologies for the precise and reliable quantification of 2-Furanmethanol, alpha-ethyl-, designed for researchers, scientists, and drug development professionals. We will delve into two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering detailed protocols and the scientific rationale behind the methodological choices.

Physicochemical Properties of 2-Furanmethanol, alpha-ethyl-

A foundational understanding of the analyte's properties is paramount in selecting and optimizing an analytical method.

PropertyValue
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol [1]
Boiling Point 181-182 °C[1]
Flash Point 79 °C[1]
Density 1.04 g/mL at 25 °C[1]

The moderate boiling point and thermal stability of 2-Furanmethanol, alpha-ethyl- make it an excellent candidate for gas chromatography. Its polarity, imparted by the hydroxyl group, also allows for analysis by reversed-phase HPLC.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For 2-Furanmethanol, alpha-ethyl-, its inherent volatility makes GC-MS a highly sensitive and specific method of choice.

Causality Behind Experimental Choices
  • Injection Mode: A splitless injection is often chosen for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity. For more concentrated samples, a split injection can be used to prevent column overloading.

  • Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is ideal.[2] This stationary phase separates compounds primarily based on their boiling points and provides excellent resolution for a wide range of analytes, including furan derivatives.

  • Oven Temperature Program: A temperature gradient is employed to ensure the efficient separation of the target analyte from other matrix components and to produce sharp, symmetrical peaks. The initial low temperature allows for the focusing of the analytes at the head of the column, while the ramp ensures timely elution.

  • Mass Spectrometry Detection: Electron Ionization (EI) is a robust and widely used ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for confident identification. For quantification, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of 2-Furanmethanol, alpha-ethyl-.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix (e.g., food, plasma) LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->LLE Isolate Analyte Concentration Evaporation & Reconstitution LLE->Concentration Concentrate Prepared_Sample Final Sample in GC-compatible solvent Concentration->Prepared_Sample GC_Injection GC Injection Prepared_Sample->GC_Injection Inject 1 µL GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection (Scan or SIM) GC_Separation->MS_Detection Data_Analysis Data Processing & Quantification MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of 2-Furanmethanol, alpha-ethyl-.

Detailed Protocol for GC-MS Analysis

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • To 1 mL of the liquid sample (e.g., plasma, fruit juice), add 2 mL of dichloromethane.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Repeat the extraction process with an additional 2 mL of dichloromethane and combine the organic layers.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.

  • Transfer the concentrated extract to a GC vial with a micro-insert for analysis.

2. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temp 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification, SIM for quantification
SIM Ions To be determined from the full scan mass spectrum of a standard. Likely prominent ions would be the molecular ion (m/z 126) and key fragments.

3. Calibration and Quantification

  • Prepare a series of calibration standards of 2-Furanmethanol, alpha-ethyl- in the final sample solvent over the desired concentration range.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the peak area of the target analyte against its concentration.

  • Quantify the amount of 2-Furanmethanol, alpha-ethyl- in the samples by interpolating their peak areas from the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC)

For samples that are not amenable to GC analysis due to low volatility or thermal instability, or for laboratories where GC-MS is not available, HPLC with UV detection offers a robust alternative.

Causality Behind Experimental Choices
  • Chromatographic Mode: Reversed-phase HPLC is the most suitable mode for separating moderately polar compounds like 2-Furanmethanol, alpha-ethyl-.

  • Column Selection: A C18 column is a versatile choice that provides excellent retention and separation for a wide range of compounds.[3] The choice of particle size (e.g., 5 µm or sub-2 µm for UHPLC) will depend on the desired resolution and analysis time.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is used to elute the analyte from the column.[4] The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups.[3][4]

  • Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is suitable for detecting the furan ring, which has a characteristic UV absorbance.[3] The maximum absorbance wavelength should be determined by running a UV scan of a standard solution.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Matrix SPE Solid Phase Extraction (e.g., C18 cartridge) Sample->SPE Load Sample Elution Elution & Solvent Exchange SPE->Elution Wash & Elute Prepared_Sample Final Sample in Mobile Phase Elution->Prepared_Sample HPLC_Injection HPLC Injection Prepared_Sample->HPLC_Injection Inject 10 µL HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV/DAD Detection HPLC_Separation->UV_Detection Data_Analysis Data Processing & Quantification UV_Detection->Data_Analysis

Caption: Workflow for the HPLC analysis of 2-Furanmethanol, alpha-ethyl-.

Detailed Protocol for HPLC Analysis

1. Sample Preparation (Solid Phase Extraction)

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 5 mL of the aqueous sample onto the cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 2 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column Zorbax Eclipse XBD-C18 (150 mm x 4.6 mm, 5 µm) or equivalent[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Monitor at the absorbance maximum of 2-Furanmethanol, alpha-ethyl- (to be determined, typically around 220 nm for furan rings)

3. Calibration and Quantification

  • Prepare a series of calibration standards of 2-Furanmethanol, alpha-ethyl- in the initial mobile phase.

  • Analyze the standards using the HPLC method described above.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of 2-Furanmethanol, alpha-ethyl- in the prepared samples from the calibration curve.

Method Validation and Performance

Both the GC-MS and HPLC methods should be validated to ensure their suitability for the intended application. Key validation parameters include:

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99[5][6]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 or the lowest point on the calibration curve with acceptable precision and accuracy.
Precision (%RSD) < 15%
Accuracy (% Recovery) 80-120%

Expected performance for furan derivatives analysis can achieve LODs in the low ng/g (ppb) range for GC-MS and slightly higher for HPLC-UV, depending on the matrix and sample preparation efficiency.[5][7]

Conclusion

The choice between GC-MS and HPLC for the quantification of 2-Furanmethanol, alpha-ethyl- will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. GC-MS offers superior sensitivity and specificity, particularly when operated in SIM mode. HPLC provides a robust and reliable alternative, especially for less volatile or thermally labile matrices. The detailed protocols and underlying scientific principles presented in this application note provide a solid foundation for developing and validating a quantitative method for 2-Furanmethanol, alpha-ethyl- in a variety of research and development settings.

References

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods. J Sep Sci. 2019 Mar;42(5):1012-1018. [Link]

  • Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. Public Health and Life Environment – PH&LE.[Link]

  • HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC Technologies.[Link]

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods | Request PDF. ResearchGate.[Link]

  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed.[Link]

  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu.[Link]

  • Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter.[Link]

  • Alcohol Analysis by Headspace GC-FID. Virginia Department of Forensic Science.[Link]

  • Mass spectrum of compound 2-furanmethanol, 5-ethenyltetrahydro-α,α,5 trimethyl-, cis- of whole plant hexane fraction of Achillea wilhelmsii (WHFAW). ResearchGate.[Link]

  • 2-Furanmethanol, 5-ethenyltetrahydro-α,α,5-trimethyl-, cis-. NIST WebBook.[Link]

  • 2-Furanmethanol. NIST WebBook.[Link]

  • 2-Furanmethanol. NIST WebBook.[Link]

  • 2-Furanmethanol, alpha-ethyl-. LookChem.[Link]

  • Sample Preparation: A Comprehensive Guide. Organomation.[Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. NIH.[Link]

  • 2-Furanmethanol, 5-methyl-. NIST WebBook.[Link]

  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. PubMed.[Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent.[Link]

  • 2-Furanmethanol. NIST WebBook.[Link]

  • A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties | Request PDF. ResearchGate.[Link]

  • Rapid Sample Preparation for Alpha Spectroscopy with Ultrafiltration Membranes. PubMed.[Link]

  • 2-Furanmethanol. NIST WebBook.[Link]

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Application Notes and Protocols: Derivatization of the Hydroxyl Group in 1-(2-Furyl)propan-1-ol for Enhanced Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Derivatization

1-(2-Furyl)propan-1-ol is a chiral secondary alcohol of interest in various fields, including flavor and fragrance chemistry, and as a building block in pharmaceutical synthesis. The direct analysis of this compound, particularly by gas chromatography (GC), can be challenging due to the polar nature of the hydroxyl group. This polarity can lead to poor peak shape, decreased volatility, and potential thermal degradation in the GC inlet.[1] Furthermore, for analyses requiring the separation of its enantiomers, derivatization is often a prerequisite for achieving adequate resolution on chiral stationary phases.[2]

This technical guide provides an in-depth exploration of common and effective derivatization strategies for the hydroxyl group of 1-(2-furyl)propan-1-ol. We will delve into the mechanistic underpinnings of silylation, acylation, and etherification, offering detailed, field-proven protocols for each. The causality behind experimental choices, such as reagent selection and reaction conditions, will be explained to empower researchers to adapt and troubleshoot these methods. A key consideration addressed throughout this guide is the stability of the furan ring, which can be sensitive to certain reaction conditions.

Strategic Approaches to Derivatization

The choice of derivatization strategy is dictated by the analytical goal. For GC-based analysis, the primary objective is to increase volatility and thermal stability. For high-performance liquid chromatography (HPLC), derivatization can be employed to introduce a chromophore for enhanced UV detection or to create diastereomers for chiral separation on achiral columns.

Silylation: Enhancing Volatility for GC Analysis

Silylation is a robust and widely used technique for the derivatization of hydroxyl groups.[3] It involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, forming a less polar and more volatile silyl ether.[4]

Mechanism of Silylation: The reaction typically proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silylating agent. A base is often used to facilitate the reaction by deprotonating the alcohol and neutralizing the acidic byproduct.

Silylation_Mechanism Reactants R-OH + (CH3)3Si-X Alkoxide R-O⁻ Reactants->Alkoxide Deprotonation Base Base TransitionState [R-O···Si(CH3)3···X]⁻ Alkoxide->TransitionState Nucleophilic Attack Product R-O-Si(CH3)3 + Base-H⁺ + X⁻ TransitionState->Product

Caption: Mechanism of Silylation.

Causality in Reagent Selection:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and common silylating agent. The addition of a catalyst like trimethylchlorosilane (TMCS) (typically 1%) can enhance its reactivity, especially for sterically hindered secondary alcohols.

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating agent that often produces more volatile byproducts than BSTFA, leading to cleaner chromatograms.

Considerations for the Furan Ring: Silylation is generally a mild derivatization method, making it well-suited for furan-containing compounds. The neutral to slightly basic conditions typically employed in silylation reactions minimize the risk of acid-catalyzed degradation of the furan ring.

Acylation: Improving Chromatographic Properties and Enabling Chiral Separation

Acylation involves the conversion of the hydroxyl group into an ester. This transformation also increases volatility and can significantly improve peak shape in GC analysis.[5] Furthermore, acylation is a common strategy for the chiral analysis of alcohols.[6]

Mechanism of Acylation: The reaction proceeds through the nucleophilic attack of the alcohol on the carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride). A base, such as pyridine or triethylamine, is typically used as a catalyst and to neutralize the acid byproduct.[7][8]

Acylation_Mechanism Reactants R-OH + (R'CO)2O ActivatedComplex [R-OH···(R'CO)2O] Reactants->ActivatedComplex Base Catalyst Base Pyridine TetrahedralIntermediate Tetrahedral Intermediate ActivatedComplex->TetrahedralIntermediate Nucleophilic Attack Product R-O-COR' + R'COOH + Base TetrahedralIntermediate->Product Williamson_Ether_Synthesis Alcohol R-OH Alkoxide R-O⁻ Na⁺ Alcohol->Alkoxide Deprotonation Base NaH AlkylHalide R'-X TransitionState [R-O···R'···X]⁻ Alkoxide->TransitionState SN2 Attack Product R-O-R' + NaX TransitionState->Product

Caption: Williamson Ether Synthesis.

Furan Ring Stability: The use of a strong base in the Williamson ether synthesis requires careful consideration of the stability of the furan ring, which can be sensitive to strongly basic conditions. Anhydrous conditions are crucial to prevent side reactions.

Data Presentation: A Comparative Overview

The selection of a derivatization method should be based on a careful evaluation of its performance characteristics. The following table provides an illustrative comparison of the expected outcomes for the derivatization of 1-(2-furyl)propan-1-ol. (Note: The following data are representative values based on general principles and may vary depending on specific experimental conditions.)

Derivatization MethodReagentTypical Yield (%)Derivative StabilityGC Peak Asymmetry (As)Chiral Separation
Silylation BSTFA + 1% TMCS> 95Moderate (hydrolytically sensitive)1.0 - 1.2Not directly applicable
Acylation Acetic Anhydride> 90Good1.1 - 1.3Possible on chiral column
Chiral Acylation (R)-Mosher's acid chloride> 85Good1.1 - 1.4Yes (diastereomers)
Etherification Methyl Iodide / NaH50 - 70Excellent1.0 - 1.2Not directly applicable

Experimental Protocols

Safety Precaution: All derivatization reactions should be performed in a well-ventilated fume hood. The reagents used are often corrosive, flammable, and/or toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Silylation for GC-MS Analysis

This protocol describes the trimethylsilylation of 1-(2-furyl)propan-1-ol using BSTFA with a TMCS catalyst.

Materials:

  • 1-(2-Furyl)propan-1-ol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Prepare a solution of 1-(2-furyl)propan-1-ol in anhydrous DCM at a concentration of approximately 1 mg/mL.

  • Transfer 100 µL of this solution to a GC vial insert.

  • Add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes. [9]6. Allow the vial to cool to room temperature before analysis by GC-MS.

Protocol 2: Acylation for Chiral GC Analysis

This protocol details the acetylation of 1-(2-furyl)propan-1-ol using acetic anhydride and pyridine.

Materials:

  • 1-(2-Furyl)propan-1-ol

  • Acetic Anhydride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve 1 mmol of 1-(2-furyl)propan-1-ol in 5 mL of anhydrous DCM in a round-bottom flask.

  • Add 2 mmol of anhydrous pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.5 mmol of acetic anhydride. [7]5. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding 5 mL of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting acetylated product can be analyzed by chiral GC.

Protocol 3: Williamson Ether Synthesis

This protocol describes the formation of the methyl ether of 1-(2-furyl)propan-1-ol.

Materials:

  • 1-(2-Furyl)propan-1-ol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a stirred suspension of 1.2 mmol of NaH in 5 mL of anhydrous THF at 0 °C, add a solution of 1 mmol of 1-(2-furyl)propan-1-ol in 2 mL of anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add 1.5 mmol of methyl iodide dropwise.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC. [10]5. Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The derivatization of the hydroxyl group in 1-(2-furyl)propan-1-ol is a critical step for enhancing its analytical characterization. Silylation is a straightforward and effective method for improving volatility and peak shape for GC analysis. Acylation offers a versatile alternative that is also amenable to chiral separations. Etherification, while requiring more stringent conditions, produces a highly stable derivative. The choice of the optimal derivatization strategy will depend on the specific analytical objectives, instrumentation available, and the required stability of the derivative. Careful consideration of the furan ring's stability is paramount in selecting reaction conditions to ensure the integrity of the analyte.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Silylation overview.pdf. (n.d.). Retrieved from [Link]

  • GL Sciences. (n.d.). Alcohols-Glycols | Products. Retrieved from [Link]

  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (n.d.). MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). MDPI. Retrieved from [Link]

  • Size-Dependent Rate Acceleration in the Silylation of Secondary Alcohols: the Bigger the Faster. (2018, June 27). ResearchGate. Retrieved from [Link]

  • Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Machine learning for identification of silylated derivatives from mass spectra. (2022, September 15). PMC. Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). Retrieved from [Link]

  • Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. (n.d.). PubMed Central. Retrieved from [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (n.d.). PMC - NIH. Retrieved from [Link]

  • Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. (2024, April 18). PMC - NIH. Retrieved from [Link]

  • Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. (n.d.). PubMed. Retrieved from [Link]

  • GC-MS identification of secondary alcohols with even carbon numbers in... (n.d.). ResearchGate. Retrieved from [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (n.d.). Science Publications. Retrieved from [Link]

  • Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). NIH. Retrieved from [Link]

  • (PDF) GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (n.d.). ResearchGate. Retrieved from [Link]

  • An extremely simple, convenient, and selective method for acetylating primary alcohols in the presence of secondary alcohols. (n.d.). ACS Publications. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications. Retrieved from [Link]

  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. (2016, December 29). PMC - NIH. Retrieved from [Link]

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. (n.d.). Retrieved from [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

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  • The mechanism of trimethylsilylation of hydroxyl groups with... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Propanone, 1-(2-furanyl)-. (2018, February 19). SIELC Technologies. Retrieved from [Link]

  • Determination of Furan in Alcoholic Beverages. (n.d.). TTB. Retrieved from [Link]

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  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved from [Link]

  • Mass spectra of silylated protonated and 1,2-¹³C2-labeled pentadecanoic... (n.d.). ResearchGate. Retrieved from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved from [Link]

  • Chiral Separation of Amino-Alcohols Using Extractant Impregnated Resins. (n.d.). PubMed. Retrieved from [Link]

  • Acylation of Alcohols, Part 2: with Other Acylating Reagents. (2021, April 6). YouTube. Retrieved from [Link]

  • Acetylation of secondary alcohols. (2021, May 26). Reddit. Retrieved from [Link]

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Application Notes and Protocols: The Use of 2-Furanmethanol, alpha-ethyl- in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Furanmethanol, alpha-ethyl-, also known as 1-(furan-2-yl)propan-1-ol (CAS No. 4208-61-1), is a heterocyclic alcohol that holds significant potential within the palette of flavor and fragrance chemists.[1] As a derivative of the naturally occurring 2-Furanmethanol (furfuryl alcohol), which is a well-known product of the Maillard reaction and caramelization processes, this molecule offers a nuanced and complex sensory profile.[2][3] Its structure, featuring a furan ring substituted with a 1-hydroxypropyl group, provides a unique combination of roasted, nutty, and sweet notes with additional chemical and sensory characteristics imparted by the ethyl substituent.

This guide serves as a comprehensive technical resource for researchers, flavorists, perfumers, and drug development professionals. It moves beyond a simple recitation of properties to explain the causality behind its applications, providing field-proven protocols for its synthesis, analysis, and sensory evaluation. The objective is to equip the scientist with the foundational knowledge and practical methodologies required to expertly leverage this compound in complex formulations.

Physicochemical Properties and Sensory Profile

Understanding the fundamental properties of a flavor and fragrance ingredient is the first step toward its effective application. The alpha-ethyl group significantly influences the molecule's volatility, solubility, and, most importantly, its sensory perception compared to its parent compound, furfuryl alcohol.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Furanmethanol, alpha-ethyl-. These parameters are critical for predicting its behavior in different matrices, from solvent systems to finished consumer products.

PropertyValueSource
Chemical Name 2-Furanmethanol, alpha-ethyl-[1]
Synonym 1-(furan-2-yl)propan-1-ol[4]
CAS Number 4208-61-1[1]
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.15 g/mol [1]
Boiling Point 181-182 °C (lit.)[1][5]
Density 1.04 g/mL at 25 °C (lit.)[1][5]
Refractive Index n20/D 1.476 (lit.)[1][5]
Flash Point 79 °C[1]
Predicted XLogP3 1.1[1]
Sensory Profile Analysis: Causality and Nuance

The sensory character of 2-Furanmethanol, alpha-ethyl- is best understood by deconstructing its molecular components:

  • The Furan Ring: This core structure is responsible for the foundational roasted, nutty, and slightly burnt notes, reminiscent of coffee, baked bread, and cocoa.[6] This is because furanoids are key products of thermal food processing.

  • The Hydroxyl Group (-OH): Contributes to the molecule's reactivity and imparts a subtle alcoholic, sweet character. It also allows for potential esterification to create further derivatives.

  • The alpha-Ethyl Group (-CH₂CH₃): This is the key point of differentiation from furfuryl alcohol. The addition of the ethyl group lowers the polarity and slightly increases the vapor pressure, making it more diffusive. Sonically, it introduces waxy, mushroom-like, and subtly fruity undertones, softening the harsher burnt notes of some furanoids and adding a more rounded, full-bodied character.

Odor/Flavor DescriptorIntensityComments
Roasted / Nutty HighCore characteristic derived from the furan moiety.
Caramellic / Sweet MediumA background sweetness, less pronounced than in furfural.
Bready / Toasted MediumEvokes the crust of freshly baked bread.
Waxy / Mushroom Low-MediumA key nuance introduced by the alpha-ethyl group.
Slightly Woody LowA dry, woody background note.
Alcoholic LowA faint chemical note typical of secondary alcohols.

Applications in Flavor and Fragrance Formulations

Flavor Applications

2-Furanmethanol, alpha-ethyl- is a powerful tool for building and enhancing savory and sweet-brown flavor profiles. Its complexity allows it to act as both a foundational note and a modifying nuance.

  • Causality in Application: In coffee and cocoa flavors, it enhances the roasted bean character without introducing excessive bitterness. In baked good applications, it provides an authentic "from the oven" note that is more complex than pyrazines alone. It bridges the gap between top notes (like aldehydes) and base notes (like vanillin), adding mid-palate richness and authenticity.

  • Example Formulation: "Dark Roast Coffee" Accord (Conceptual)

    Ingredient Parts (by weight) Function
    2,3-Dimethylpyrazine 10 Roasted, nutty, cocoa
    Furfural 5 Bready, sweet, caramellic[7]
    2-Furanmethanol, alpha-ethyl- 15 Rounds roasted notes, adds body and waxy complexity
    Guaiacol 3 Smoky, phenolic
    Vanillin 8 Sweet, creamy background

    | Propylene Glycol | 959 | Solvent/Carrier |

Fragrance Applications

In perfumery, this molecule finds its home in gourmand, woody, and ambery compositions. Its savory character can provide an intriguing contrast to sweet or floral notes.

  • Expert Insight: The waxy, mushroom-like facet is particularly useful for creating sophisticated and realistic "gourmand" accords, moving beyond simple sweetness. It can impart a unique richness to tobacco, leather, and fine woody fragrances.

  • Critical Safety Consideration: The parent compound, furfuryl alcohol, is prohibited for use as a fragrance ingredient by the International Fragrance Association (IFRA) pending further safety data.[8] While this standard applies specifically to CAS No. 98-00-0, it is imperative for formulators to exercise extreme caution. Any use of 2-Furanmethanol, alpha-ethyl- in fragrance applications must be preceded by a thorough, up-to-date safety and regulatory assessment for the specific material and its intended application.

Synthesis Protocol: Grignard Reaction of Furfural

A reliable method for synthesizing 2-Furanmethanol, alpha-ethyl- is the Grignard reaction, which involves the nucleophilic addition of an ethylmagnesium halide to furfural.[1][9] This protocol is a self-validating system; successful synthesis will be readily confirmed by the analytical methods in Section 4.

Synthesis Principle

The carbon atom in the C-Mg bond of the Grignard reagent (ethylmagnesium bromide) is highly nucleophilic. It attacks the electrophilic carbonyl carbon of furfural. A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

Synthesis Workflow Diagram

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification reagents Dry Solvents (THF) Activate Mg Turnings grignard Prepare Grignard Reagent: EtBr + Mg in THF reagents->grignard addition Slow addition of Furfural to Grignard Reagent at 0°C grignard->addition setup Inert Atmosphere Setup (N2 or Ar, Dry Glassware) setup->addition stir Stir at Room Temp (e.g., 2-4 hours) addition->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ether/EtOAc quench->extract purify Dry, Filter, Evaporate Vacuum Distillation extract->purify product Final Product: 2-Furanmethanol, alpha-ethyl- purify->product

Caption: Workflow for the Grignard synthesis of 2-Furanmethanol, alpha-ethyl-.

Step-by-Step Methodology
  • Preparation: All glassware must be oven-dried and assembled under a dry, inert atmosphere (Nitrogen or Argon). Transfer 1.2 equivalents of magnesium turnings into a three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

  • Grignard Formation: Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add 1.1 equivalents of ethyl bromide dissolved in anhydrous THF via the dropping funnel. The reaction is exothermic; maintain a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed.

  • Aldehyde Addition: Cool the Grignard solution to 0°C using an ice bath. Slowly add 1.0 equivalent of freshly distilled furfural dissolved in anhydrous THF via the dropping funnel. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any remaining Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain the final product.

Analytical Protocols

Rigorous analytical control is essential to confirm the identity, purity, and sensory profile of the synthesized or sourced material.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide definitive structural confirmation and assess the purity of 2-Furanmethanol, alpha-ethyl-. GC-MS is the gold standard for analyzing volatile flavor and fragrance compounds.[10]

Analytical Workflow Diagram

G sample Sample Prep (Dilute in EtOH) injection GC Injection (Split/Splitless) sample->injection separation Column Separation (e.g., DB-5ms) injection->separation ionization Mass Spectrometry (Electron Ionization, 70 eV) separation->ionization detection Data Acquisition (Mass Spectrum & Chromatogram) ionization->detection analysis Analysis (Library Match, Purity %) detection->analysis

Caption: Standard workflow for GC-MS analysis of a volatile flavor compound.

Recommended GC-MS Parameters:

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)Standard non-polar column provides excellent separation for a wide range of volatiles.
Injector Temp. 250 °CEnsures complete volatilization of the analyte.
Carrier Gas Helium, constant flow of 1.0 mL/minInert carrier gas standard for MS applications.
Oven Program 50 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)A typical program to separate the analyte from solvents and potential impurities.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns for library matching.[10]
Mass Scan Range 35 - 300 m/zCovers the molecular ion and expected fragments.[10]

Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z 126. Key fragments would likely include m/z 97 (loss of ethyl group, -C₂H₅) and m/z 81 (furan moiety). The resulting spectrum can be compared against a reference library like NIST for confirmation.[11][12]

Protocol: Sensory Evaluation

Objective: To formally characterize the odor and flavor profile and determine the detection threshold.

Methodology:

  • Sample Preparation:

    • For Fragrance: Prepare serial dilutions of the compound in high-purity ethanol (e.g., 10%, 1%, 0.1%, 0.01%).

    • For Flavor: Prepare serial dilutions in a relevant solvent like propylene glycol or 5% ethanol in deodorized water.

  • Evaluation:

    • Odor: Dip smelling strips into each dilution, allow the solvent to evaporate for a few seconds, and evaluate the odor profile over time (top, middle, and base notes).

    • Flavor: A trained sensory panel should taste the dilutions in a neutral base (e.g., sugar water, light cream) against a control. Panelists should record all flavor descriptors and their intensities.

  • Data Analysis: Use the collected descriptors to build a comprehensive sensory profile (e.g., a spider web plot). The detection threshold is determined as the concentration at which 50% of the panel can reliably detect a difference from the blank control.

Regulatory and Safety Considerations

Professional responsibility dictates a thorough understanding of the safety and regulatory landscape before any compound is used in a commercial product.

AspectInformationSource
Parent Compound Status (Flavor) Furfuryl Alcohol is FEMA GRAS (No. 2491) and approved by the FDA as a flavoring agent.[2][13]
Parent Compound Status (Fragrance) Furfuryl Alcohol is prohibited as a fragrance ingredient by IFRA pending further safety data.[8]
Hazard Codes (for alpha-ethyl-) Xi (Irritant)[1]
Hazard Statements (for alpha-ethyl-) H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) - Based on similar compounds.[1]
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing).[1]

Trustworthiness and Due Diligence: The information provided here is based on available data for the specified compound and its close structural relatives. However, it is the user's responsibility to:

  • Obtain and consult the most current Safety Data Sheet (SDS) from the supplier.

  • Verify the regulatory status of 2-Furanmethanol, alpha-ethyl- for its intended market (e.g., FDA, EFSA).

  • Conduct a full risk assessment prior to any use in consumer products, especially concerning the IFRA stance on the parent compound.

References

  • 2-Furanmethanol, alpha-ethyl- LookChem. [Link]

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  • Mass spectrum of compound 2-furanmethanol, 5-ethenyltetrahydro-α,α,5 trimethyl-, cis- of whole plant hexane fraction of Achillea wilhelmsii (WHFAW). ResearchGate. [Link]

  • 2-Furanmethanol, 5-ethenyltetrahydro-α,α,5-trimethyl-, cis- NIST WebBook. [Link]

  • Amendment 48 STAND Furfuryl alcohol IFRA. [Link]

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  • Substances Added to Food: FURFURYL ALCOHOL U.S. Food and Drug Administration. [Link]

  • Development of a GC-MS/MS Method Coupled with HS-SPME-Arrow for Studying Formation of Furan and 10 Derivatives in Model Systems and Commercial Foods ResearchGate. [Link]

  • furfuryl alcohol, 98-00-0 The Good Scents Company. [Link]

  • 2-FURANMETHANOL, TETRAHYDRO CAS N°: 97-99-4 OECD Existing Chemicals Database. [Link]

  • 2-furanmethanol furfuryl alcohol, with atom numbering. ResearchGate. [Link]

  • furfuryl alcohol 2-furanmethanol: Topics by Science.gov Science.gov. [Link]

  • Substances Added to Food (formerly EAFUS) U.S. Food and Drug Administration. [Link]

  • Furfural PerfumersWorld. [Link]

  • Substances Added to Food (formerly EAFUS) Listing U.S. Food and Drug Administration. [Link]

  • The FEMA GRAS assessment of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavor ingredients ResearchGate. [Link]

  • 2-Furanmethanol: Human health tier II assessment National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • GRAS Substances (4430-4666) Flavor and Extract Manufacturers Association (FEMA). [Link]

  • Substances Added to Food: ETHYL ALCOHOL U.S. Food and Drug Administration. [Link]

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Application Note: A Practical Guide to the Asymmetric Synthesis of Enantiopure (R)- and (S)-α-Ethyl-2-furanmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure chiral alcohols are fundamental building blocks in the pharmaceutical and fine chemical industries, where the specific stereochemistry of a molecule can dictate its biological activity and therapeutic efficacy.[1] This application note provides a comprehensive guide to the asymmetric synthesis of α-ethyl-2-furanmethanol, a valuable chiral intermediate. We present two robust and highly selective protocols: (1) a catalytic asymmetric ethylation of 2-furaldehyde using a chiral amino alcohol catalyst and (2) a chemoenzymatic reduction of 2-acetylfuran employing a carbonyl reductase. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, the rationale behind experimental choices, and rigorous analytical protocols for the determination of enantiomeric purity.

Introduction: The Significance of Chiral Furanmethanols

The furan ring is a privileged scaffold found in numerous natural products and pharmaceutical agents.[2] When functionalized with a chiral carbinol center, as in α-ethyl-2-furanmethanol, these molecules become versatile synthons for more complex chiral structures. The absolute configuration of the stereocenter is often critical; one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic.[1] Therefore, developing reliable methods to access single enantiomers is a cornerstone of modern organic synthesis.

Traditional methods for obtaining single enantiomers, such as classical resolution, are often inefficient, with a maximum theoretical yield of only 50%.[3] Modern asymmetric synthesis seeks to overcome this limitation by directly converting achiral starting materials into a single desired enantiomer with high selectivity.[3][4] This guide details two powerful and distinct approaches to achieve this for α-ethyl-2-furanmethanol, providing researchers with options based on available resources and synthetic strategy.

Method 1: Catalytic Asymmetric Ethyl Addition to 2-Furaldehyde

This approach builds upon the well-established principle of adding organometallic reagents to carbonyls, guided by a chiral catalyst. The enantioselective addition of diethylzinc to 2-furaldehyde, catalyzed by a chiral amino alcohol, is a highly effective method for creating the desired C-C bond with excellent stereocontrol.[5]

Principle and Mechanism

The reaction is catalyzed by a chiral β-amino alcohol, such as (1R,2S)-(-)-N,N-dibutylnorephedrine (DBNE), which coordinates with diethylzinc to form a chiral zinc-alkoxide complex. This complex then acts as a chiral Lewis acid, activating the 2-furaldehyde by coordinating to its carbonyl oxygen. The geometry of this ternary complex dictates the facial selectivity of the subsequent ethyl group transfer from the zinc atom to the aldehyde, resulting in the preferential formation of one enantiomer of the product alcohol.


}

Catalytic cycle for the asymmetric ethylation of 2-furaldehyde.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
2-Furaldehyde (Furfural)≥99%, ReagentPlus®Sigma-AldrichFreshly distilled before use.
Diethylzinc (1.0 M in hexanes)Synthesis GradeSigma-AldrichHighly pyrophoric. Handle under inert gas.
(1R,2S)-(-)-N,N-Dibutylnorephedrine≥98%Sigma-AldrichChiral catalyst.
Anhydrous TolueneDriSolv®EMD MilliporeRequired for moisture-sensitive reaction.
Saturated aq. NH₄ClReagent GradeFisher ScientificFor quenching the reaction.
Diethyl EtherAnhydrousFisher ScientificFor extraction.
Anhydrous MgSO₄Reagent GradeVWRFor drying organic layers.
Silica Gel230-400 meshSiliCycle Inc.For column chromatography.

Procedure

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add anhydrous toluene (50 mL) and (1R,2S)-(-)-N,N-dibutylnorephedrine (DBNE) (139 mg, 0.5 mmol, 5 mol%) to an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Catalyst Complexation: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M solution in hexanes, 11 mL, 11 mmol, 1.1 eq) dropwise via syringe over 15 minutes. A white precipitate may form. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled 2-furaldehyde (0.83 mL, 10 mmol, 1.0 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL) at 0 °C. Caution: Gas evolution (ethane) will occur.

  • Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to afford the enantiopure α-ethyl-2-furanmethanol as a colorless to pale yellow oil.[6][7]

Method 2: Chemoenzymatic Asymmetric Reduction of 2-Acetylfuran

This biocatalytic method offers a green and highly selective alternative, starting from the readily available 2-acetylfuran. Carbonyl reductases (CRs) or alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with near-perfect enantioselectivity under mild, aqueous conditions.[8][9]

Principle and Workflow

The core of this method is an enzyme that selectively delivers a hydride from a cofactor, typically NADPH or NADH, to one face of the ketone's carbonyl group. To make the process economically viable, the expensive cofactor is used in catalytic amounts and continuously regenerated in situ. A common cofactor regeneration system involves using a cheap sacrificial molecule like glucose or isopropanol and a corresponding dehydrogenase (e.g., glucose dehydrogenase, GDH).[8]


}

Chemoenzymatic reduction workflow with cofactor regeneration.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
2-Acetylfuran≥99%Sigma-AldrichSubstrate.
Carbonyl Reductase (e.g., from S. coelicolor)Biocatalysis GradeCodexis, Sigma-AldrichSelect for (R) or (S) product as needed.
Glucose Dehydrogenase (GDH)≥150 U/mgSigma-AldrichFor cofactor regeneration.
β-NADP⁺ (or β-NAD⁺)≥95%Sigma-AldrichCofactor.
D-GlucoseReagent GradeFisher ScientificSacrificial reductant.
Potassium Phosphate Buffer (pH 7.0)0.1 MPrepared in-houseReaction medium.
Dimethyl Sulfoxide (DMSO)ACS GradeFisher ScientificCo-solvent for substrate solubility.
Ethyl AcetateHPLC GradeFisher ScientificFor extraction.

Procedure

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture: In a 100 mL flask, combine the phosphate buffer (45 mL), D-glucose (540 mg, 3 mmol), and NADP⁺ (8 mg, ~0.01 mmol). Stir until all solids are dissolved.

  • Enzyme Addition: Add the glucose dehydrogenase (GDH) (approx. 300 units) and the desired carbonyl reductase (e.g., 20 mg of lyophylized powder) to the buffer solution. Stir gently to dissolve.

  • Substrate Addition: Dissolve 2-acetylfuran (110 mg, 1 mmol) in DMSO (5 mL). Add this solution to the enzyme-containing buffer mixture.

  • Reaction: Incubate the flask in a shaker at 30-35 °C and 150 rpm. Monitor the reaction by chiral HPLC or TLC. The reaction is typically complete in 24-48 hours.[8]

  • Work-up: Once the reaction is complete, terminate it by adding an equal volume of ethyl acetate (50 mL). Stir vigorously for 10 minutes to extract the product and precipitate the enzymes.

  • Extraction and Concentration: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography as described in Method 1.

Analysis and Quality Control: Enantiomeric Purity

Verifying the success of an asymmetric synthesis requires accurate determination of the enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and reliable technique for this analysis.[10]

Protocol: Chiral HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the final product at approximately 1 mg/mL in the mobile phase (or a miscible solvent like isopropanol). Prepare a racemic standard (produced via sodium borohydride reduction of 2-acetylfuran) in the same manner to identify the retention times of both enantiomers.[11]

  • Instrumentation and Conditions: The separation of chiral alcohols is commonly achieved on polysaccharide-based chiral stationary phases.[11][12]

Table of HPLC Conditions

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
  • Data Analysis and Calculation:

    • Integrate the peak areas for the two enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (% e.e.) using the following formula, where A1 and A2 are the areas of the major and minor enantiomer peaks, respectively.[11]

    % e.e. = [ (A1 - A2) / (A1 + A2) ] x 100

    A successful asymmetric synthesis should yield a % e.e. of >95%.

Comparative Summary and Expected Results

The choice between the two synthetic routes depends on factors such as substrate availability, cost, and environmental considerations.

FeatureMethod 1: Catalytic Asymmetric AdditionMethod 2: Chemoenzymatic Reduction
Starting Material 2-Furaldehyde2-Acetylfuran
Key Reagent Diethylzinc (pyrophoric), Chiral LigandCarbonyl Reductase, Cofactors
Typical Yield 75-90%80-99%
Typical % e.e. 90-98%>99%
Advantages High throughput, well-establishedExtremely high selectivity, "green" process, mild conditions
Disadvantages Requires strict anhydrous/inert conditions, pyrophoric reagentsLower substrate concentration, requires specific enzymes

Conclusion

This application note has detailed two highly effective and reliable protocols for the asymmetric synthesis of enantiopure α-ethyl-2-furanmethanol. The catalytic organometallic addition provides a rapid and high-yielding route, while the chemoenzymatic reduction offers an environmentally benign and exceptionally selective alternative. Both methods, when coupled with the rigorous chiral HPLC analysis described, empower researchers to confidently produce and validate this important chiral building block for applications in pharmaceutical and materials science research.

References

  • Asymmetric Synthesis. (n.d.). University of York, Department of Chemistry. [Link]

  • An Enantioselective Synthesis of FR182877 Provides a Chemical Rationalization of Its Structure and Affords Multigram Quantities of Its Direct Precursor. (n.d.). Scholarship @ Claremont. [Link]

  • Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. (2023). European Journal of Organic Chemistry. [Link]

  • An organocatalytic approach to 2-hydroxyalkyl- and 2-aminoalkyl furanes. (n.d.). Semantic Scholar. [Link]

  • 2-FURANMETHANOL. (n.d.). Ataman Kimya. [Link]

  • Chemoenzymatic access to enantiopure N-containing furfuryl alcohol from chitin-derived N-acetyl-D-glucosamine. (2022). AMB Express. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt. (2009). Journal of the American Chemical Society. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2022). Molecules. [Link]

  • Chemoenzymatic synthesis of enantiopure 1-phenyl-2-haloethanols and their esters. (n.d.). ResearchGate. [Link]

  • Enantioselective one-pot synthesis of chiral diarylmethanols using... (n.d.). ResearchGate. [Link]

  • 2-FURANMETHANOL (FURFURYL ALCOHOL). (n.d.). Ataman Kimya. [Link]

  • Asymmetric Synthesis. (n.d.). University of York. [Link]

  • Enantioselective synthesis of furylalcohols by catalytic asymmetric addition of diethylzinc to furanaldehydes. (1989). Tetrahedron Letters. [Link]

  • A general method for the enantioselective synthesis of α-chiral heterocycles. (n.d.). Semantic Scholar. [Link]

  • 2-Furanmethanol, alpha-ethyl-. (n.d.). LookChem. [Link]

  • Organocatalytic synthesis of highly substituted furfuryl alcohols and amines. (2012). Angewandte Chemie International Edition in English. [Link]

  • Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. (2023). Molecules. [Link]

  • Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols. (2022). Nature Communications. [Link]

  • Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists. (2018). Molecules. [Link]

  • Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing Both Axial and Central Chirality. (2024). Angewandte Chemie International Edition. [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (2021). Catalysts. [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2008). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Integrated catalytic process to directly convert furfural to levulinate ester with high selectivity. (2014). ChemSusChem. [Link]

  • Enantioselective organocatalytic alpha-fluorination of aldehydes. (2005). Journal of the American Chemical Society. [Link]

  • Publications | The Miller Group. (n.d.). Yale University. [Link]

  • Enantioselective Organocatalytic α-Fluorination of Aldehydes. (2005). Journal of the American Chemical Society. [Link]

  • Asymmetric Cyanation of Aldehydes, Ketones, Aldimines, and Ketimines Catalyzed by a Versatile Catalyst... (2009). Chemistry. [Link]

  • 2-Furanmethanol, alpha-ethyl. (n.d.). ChemSrc. [Link]

  • 2-Furaldehyde diethyl acetal. (n.d.). NIST WebBook. [Link]

  • Method for purifying ultra-purity absolute ethyl alcohol. (2009).
  • 2-Furanmethanol. (n.d.). NIST WebBook. [Link]

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GC-MS Analysis of 2-Furanmethanol, alpha-ethyl- and its Byproducts: A Comprehensive Protocol and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust methodology for the identification and quantification of 2-Furanmethanol, alpha-ethyl- (CAS 4208-61-1) and its potential process-related byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Furanmethanol, alpha-ethyl-, a substituted furan alcohol, can be present as a flavor component or an impurity in various matrices, including food products and pharmaceutical preparations. Its analysis is critical for quality control, safety assessment, and process optimization. We provide a comprehensive guide covering sample preparation using Headspace Solid-Phase Microextraction (HS-SPME), optimized GC-MS parameters, and insights into the mass spectrometric fragmentation patterns for confident identification of the target analyte and its impurities.

Introduction and Scientific Context

2-Furanmethanol derivatives are a class of compounds often formed during the thermal processing of foods through the Maillard reaction and caramelization.[1] They can also be synthesized for use as flavoring agents or as intermediates in chemical manufacturing. 2-Furanmethanol, alpha-ethyl-, also known as 1-(furan-2-yl)propan-1-ol, possesses a distinct chemical profile that makes it a target for analysis in various industries.[2][3]

The analysis is complicated by the potential for byproduct formation during synthesis or degradation. Common synthetic routes, such as the reaction of furfural with an ethylating agent (e.g., ethyl Grignard reagent), may lead to impurities.[2] Furthermore, under acidic or thermal stress, the parent molecule can undergo side reactions like dehydration. Therefore, a reliable analytical method must not only detect the primary compound but also separate and identify these critical byproducts. This guide provides the scientific rationale and a validated protocol to achieve this using the sensitivity and specificity of GC-MS.

Chemical Profile: 2-Furanmethanol, alpha-ethyl-
PropertyValueSource(s)
CAS Number 4208-61-1[2][4]
Molecular Formula C₇H₁₀O₂[2][3]
Molecular Weight 126.15 g/mol [2]
Boiling Point 181-182 °C[2][4]
Density 1.04 g/mL at 25 °C[2][4]
Structure

Potential Byproduct Formation

Understanding potential impurities is key to developing a comprehensive analytical method. Based on the chemistry of furan alcohols, two primary sources of byproducts are synthesis and degradation.

  • Synthesis-Related Impurities: The Grignard reaction of furfural with ethylmagnesium bromide can leave unreacted furfural.

  • Degradation Byproducts: Acid- or heat-catalyzed dehydration of the secondary alcohol is a common reaction, leading to the formation of 2-(1-propenyl)furan.

The diagram below illustrates these potential formation pathways.

G cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Furfural Furfural Grignard + Ethyl Grignard Reagent (e.g., EtMgBr) Furfural->Grignard Target 2-Furanmethanol, alpha-ethyl- (Target Analyte) Grignard->Target Target_Deg 2-Furanmethanol, alpha-ethyl- Stress Acid / Heat (-H₂O) Target_Deg->Stress Byproduct 2-(1-propenyl)furan (Dehydration Byproduct) Stress->Byproduct

Caption: Synthesis and potential degradation pathway of the target analyte.

Analytical Methodology: HS-SPME-GC-MS

For volatile and semi-volatile compounds in complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a superior sample preparation technique. It is solvent-free, highly sensitive, and minimizes matrix interference by sampling the vapor phase above the sample.[5] This is particularly effective for furan derivatives in food or aqueous samples.[6][7]

The overall analytical workflow is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A 1. Homogenize Sample B 2. Transfer Aliquot to Headspace Vial A->B C 3. Add Saturated NaCl (Salting-Out Effect) B->C D 4. Seal and Equilibrate C->D E 5. HS-SPME Extraction D->E F 6. GC Injection & Separation E->F G 7. MS Detection & Ionization F->G H 8. Chromatogram Review G->H I 9. Mass Spectra Analysis (Library Match & Fragmentation) H->I J 10. Quantification I->J

Caption: Comprehensive workflow for GC-MS analysis via HS-SPME.

Detailed Experimental Protocol

This protocol is designed to be a robust starting point and should be validated for each specific matrix.

I. Reagents and Materials

  • Analytical Standard: 2-Furanmethanol, alpha-ethyl- (≥98% purity).

  • Solvent: Methanol (HPLC or GC grade) for stock solutions.

  • Salt: Sodium Chloride (NaCl), analytical grade.

  • Water: Deionized or ultrapure water.

  • SPME Fiber: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is recommended for broad volatility range.[6][7]

  • Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.

II. Preparation of Standards and Samples

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the analytical standard and dissolve in 10 mL of methanol. Store at 4°C.

  • Working Standards: Prepare a series of calibration standards by spiking appropriate volumes of the stock solution into 10 mL of deionized water in headspace vials. A typical range might be 1-100 ng/mL.[8]

  • Sample Preparation:

    • For liquid samples (e.g., juice, beverages): Place 5 mL of the sample into a 20 mL headspace vial.[7]

    • For solid/semi-solid samples (e.g., food products): Homogenize the sample. Weigh 1-5 g of the homogenized sample into a 20 mL vial and add 5-9 mL of deionized water.[7][9]

  • Salting Out: To each standard and sample vial, add saturated NaCl solution or solid NaCl (typically 4 g for a 10 mL total volume) to increase the ionic strength and promote the partitioning of volatile analytes into the headspace.[8][9]

  • Vial Sealing: Immediately seal the vials after adding all components.

III. HS-SPME and GC-MS Analysis

  • Equilibration: Place the vials in the autosampler tray. Equilibrate each vial at a controlled temperature (e.g., 35-60°C) for 15 minutes with agitation.[6][7][8] A lower temperature is often chosen to prevent the thermal formation of furan compounds during analysis.[8]

  • Extraction: Expose the SPME fiber to the headspace of the vial for 15-30 minutes under the same temperature and agitation conditions.[6][7]

  • Desorption/Injection: Transfer the fiber to the GC inlet for thermal desorption.

Recommended GC-MS Parameters

The following parameters are based on established methods for furan derivatives and provide excellent separation and sensitivity.[6][7]

ParameterRecommended SettingRationale
GC System Gas Chromatograph with Mass Spectrometric DetectorStandard for volatile compound analysis.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of volatile and semi-volatile compounds, including furan derivatives.[6]
Injector Split/Splitless, operated in Splitless modeSplitless mode is crucial for trace analysis to ensure maximum transfer of analyte onto the column.
Inlet Temp. 250-280 °CEnsures rapid and complete desorption of analytes from the SPME fiber.[6]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 35°C (hold 4 min), ramp at 20°C/min to 200°C (hold 3 min)This program effectively separates volatile furans from other matrix components and elutes the target analyte within a reasonable time (~12-15 min).[6][7]
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns and enabling library matching.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Acquisition Full Scan Mode (m/z 35-300)Allows for the identification of unknown byproducts and confirmation of the target analyte's fragmentation pattern.

Data Interpretation: Expected Results

Mass Spectrum and Fragmentation Pattern

Confident identification relies on matching the acquired mass spectrum with a reference or interpreting the fragmentation pattern based on chemical principles.[10] For 2-Furanmethanol, alpha-ethyl- (MW: 126.07), the following fragments are predicted:

  • Molecular Ion (M⁺): A peak at m/z 126 should be present, though it may be of low intensity for alcohols.

  • Alpha-Cleavage (Loss of Ethyl Radical): The most likely fragmentation is the loss of the ethyl group (•CH₂CH₃, 29 Da). This results in a highly stable resonance-stabilized furfuryl oxonium ion. This fragment is expected to be the base peak at m/z 97 .[11]

  • Loss of Water: As a secondary alcohol, the loss of a water molecule (H₂O, 18 Da) is expected, leading to a fragment at m/z 108 .[12]

  • Other Fragments: Cleavage of the bond between the carbinol carbon and the furan ring can result in a fragment at m/z 59 . Characteristic furan ring fragments may also be observed at lower m/z values.

Table of Expected Ion Fragments:

m/zProposed Fragment StructureFragmentation PathwayExpected Intensity
126[C₇H₁₀O₂]⁺Molecular Ion (M⁺)Low to Medium
97 [C₅H₅O-CHOH]⁺Alpha-Cleavage: [M - C₂H₅]⁺ High (Base Peak)
108[C₇H₈O]⁺Dehydration: [M - H₂O]⁺Medium
98[C₅H₅O-CH₂]⁺Rearrangement/Loss of C₂H₄Low
81[C₅H₅O]⁺Loss of side chainLow
59[CHOH-CH₂CH₃]⁺Cleavage of furan-carbinol bondLow

Method Performance and Trustworthiness

To ensure the trustworthiness of this protocol, it must be validated. Based on similar published methods for furan derivatives, the following performance characteristics can be expected:[6][7]

  • Linearity: Excellent linearity with a correlation coefficient (r²) of >0.99 over the chosen concentration range.

  • Limit of Quantitation (LOQ): Low ng/g (ppb) levels, demonstrating high sensitivity.[6]

  • Recovery: Typically in the range of 76–117%, depending on the matrix.[6][7]

  • Precision: Relative Standard Deviation (RSD%) for intra-day and inter-day variability is generally expected to be between 1–20%.[6][7]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of 2-Furanmethanol, alpha-ethyl- and its byproducts. The detailed HS-SPME protocol combined with optimized instrument parameters offers a sensitive, reliable, and robust method suitable for quality control and research applications. The provided insights into potential byproduct formation and mass spectral fragmentation will empower researchers to confidently identify and quantify these compounds, ensuring product quality and safety.

References

  • Tseng, Y. J., et al. (2022). "Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry." National Institutes of Health (NIH). Available at: [Link]

  • LookChem. "2-Furanmethanol, alpha-ethyl-". Available at: [Link]

  • ResearchGate. "Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry." Available at: [Link]

  • University of California, Davis. "Sample Preparation Guidelines for GC-MS." Available at: [Link]

  • LCGC International. "Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling." Available at: [Link]

  • ResearchGate. "HS-GC/MS method development and exposure assessment of volatile organic compounds from food packaging into food simulants." Available at: [Link]

  • Ataman Kimya. "2-FURANMETHANOL." Available at: [Link]

  • Wageningen University & Research. "Volatile characterization: Optimizing GC-MS methods to reveal the chemistry and aroma of savoury food ingredients." Available at: [Link]

  • National Institutes of Health (NIH). "Matrix-matched quantification of volatile organic compounds (VOCs) in gluten free flours and bakery products." Available at: [Link]

  • Shimadzu. "Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS." Available at: [Link]

  • PubChemLite. "2-furanmethanol, alpha-ethyl- (C7H10O2)." Available at: [Link]

  • ChemSrc. "2-Furanmethanol, alpha-ethyl | CAS#:4208-61-1." Available at: [Link]

  • Ataman Kimya. "2-FURANMETHANOL (FURFURYL ALCOHOL)." Available at: [Link]

  • Chemguide. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS." Available at: [Link]

  • LibreTexts Chemistry. "2 Fragmentation and Interpretation of Spectra." Available at: [Link]

  • ResearchGate. "Development of a GC-MS/MS Method Coupled with HS-SPME-Arrow for Studying Formation of Furan and 10 Derivatives in Model Systems and Commercial Foods." Available at: [Link]

  • YouTube. "Mass Spectrometry: Fragmentation Mechanisms." Available at: [Link]

Sources

Application Notes and Protocols for α-Ethyl-2-Furanmethanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Substituted Furanmethanols in Bio-based Polymers

The imperative for sustainable and bio-derived materials has catalyzed significant research into alternatives to petroleum-based polymers. Furan derivatives, sourced from renewable biomass, are at the forefront of this endeavor, offering a pathway to polymers with novel properties and reduced environmental impact[1]. While much of the focus has been on molecules like furfuryl alcohol and 2,5-furandicarboxylic acid (FDCA)[1], the exploration of substituted furanmethanols, such as α-ethyl-2-furanmethanol, opens up new avenues for tuning polymer characteristics. The introduction of an α-ethyl group to the 2-furanmethanol structure is anticipated to influence polymerization kinetics, solubility, and the thermal and mechanical properties of the resulting polymers.

This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the application of α-ethyl-2-furanmethanol in polymer chemistry. It provides a theoretical framework, detailed experimental protocols for its polymerization, and methods for the characterization of the resulting polymer. The protocols are designed with scientific integrity at their core, explaining the causality behind experimental choices and acknowledging potential challenges.

Synthesis of α-Ethyl-2-Furanmethanol

The monomer, α-ethyl-2-furanmethanol, can be synthesized via a Grignard reaction. This involves the reaction of furfural with an ethyl magnesium halide (e.g., ethyl magnesium bromide), followed by hydrolysis. A patented method describes a process that involves a Grignard-addition reaction in a mixed solvent system of toluene and tetrahydrofuran, followed by hydrolysis to yield α-ethyl-2-furanmethanol with improved purity and yield.

Polymerization of α-Ethyl-2-Furanmethanol: A Focus on Cationic Polymerization

The presence of the electron-rich furan ring and the hydroxyl group makes α-ethyl-2-furanmethanol a candidate for several polymerization techniques. Based on studies of similar 2-alkenylfurans, cationic polymerization is a promising, albeit challenging, route for the polymerization of this monomer[2].

Underlying Principles and Rationale for Cationic Polymerization

Cationic polymerization is initiated by an electrophilic attack on the furan ring, which is susceptible to such reactions[3][4]. The α-ethyl group is expected to influence the stability of the resulting carbocation intermediate, thereby affecting the rate of polymerization and the structure of the final polymer.

However, the cationic polymerization of furan derivatives is notoriously complex and prone to side reactions that can lead to irregular polymer structures. These include:

  • Ring-opening reactions: The acidic conditions can lead to the cleavage of the furan ring, introducing carbonyl functionalities into the polymer backbone[5]. This can impact the thermal stability and mechanical properties of the polymer.

  • Alkylation of the furan ring: The propagating cationic chain end can attack the C5 position of another furan ring, leading to branching and cross-linking[2].

  • Formation of polyunsaturated chains: Side reactions can lead to the formation of conjugated double bonds in the polymer backbone, resulting in colored and often insoluble materials.

The experimental protocol outlined below is designed to mitigate these side reactions by employing low temperatures and a carefully selected initiator and solvent system.

Experimental Workflow for Cationic Polymerization

experimental_workflow monomer_prep Monomer Preparation (α-Ethyl-2-Furanmethanol) purification Purification (Distillation) monomer_prep->purification reaction_setup Reaction Setup (Inert atmosphere, low temp) purification->reaction_setup initiator_addition Initiator Addition (e.g., BF3·OEt2) reaction_setup->initiator_addition polymerization Polymerization (-78 °C) initiator_addition->polymerization termination Termination (e.g., Methanol) polymerization->termination precipitation Polymer Precipitation (in non-solvent) termination->precipitation drying Drying (Vacuum oven) precipitation->drying characterization Characterization (NMR, FTIR, GPC, DSC, TGA) drying->characterization

Caption: A generalized workflow for the cationic polymerization of α-ethyl-2-furanmethanol.

Detailed Protocol: Cationic Polymerization of α-Ethyl-2-Furanmethanol

Objective: To synthesize poly(α-ethyl-2-furanmethanol) via cationic polymerization while minimizing side reactions.

Materials:

  • α-Ethyl-2-furanmethanol (freshly distilled)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, freshly distilled)

  • Methanol (anhydrous)

  • Petroleum ether or n-hexane (anhydrous)

  • Nitrogen or Argon gas (high purity)

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Monomer and Solvent Preparation:

    • Purify α-ethyl-2-furanmethanol by vacuum distillation to remove any impurities and water.

    • Dry the dichloromethane over calcium hydride (CaH₂) and distill it under a nitrogen atmosphere.

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

    • Place the flask in a dry ice/acetone bath to maintain a temperature of -78 °C.

  • Polymerization:

    • Under a positive pressure of inert gas, transfer a known amount of freshly distilled α-ethyl-2-furanmethanol into the reaction flask.

    • Add anhydrous dichloromethane to achieve the desired monomer concentration (e.g., 1 M).

    • Allow the solution to equilibrate at -78 °C for at least 30 minutes.

    • Using a syringe, slowly add a calculated amount of the initiator, BF₃·OEt₂, to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.

    • Continue the reaction at -78 °C for a predetermined time (e.g., 2-4 hours). Monitor the reaction progress by taking small aliquots for analysis (e.g., by observing the increase in viscosity).

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding a small amount of pre-chilled anhydrous methanol to the reaction mixture.

    • Allow the mixture to warm to room temperature slowly.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as petroleum ether or n-hexane, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at a low temperature (e.g., 40 °C) until a constant weight is achieved.

Self-Validation and Causality:

  • Low Temperature (-78 °C): Cationic polymerizations are often carried out at low temperatures to suppress chain transfer and termination reactions, leading to a more controlled polymerization and higher molecular weight polymers[3]. For furan derivatives, this is particularly crucial to minimize side reactions like ring-opening and alkylation.

  • Anhydrous Conditions: Water and other protic impurities can act as terminating or chain transfer agents in cationic polymerization, leading to low molecular weight polymers or complete inhibition of the reaction[4]. Therefore, all reagents and glassware must be scrupulously dried.

  • Inert Atmosphere: Oxygen can react with the cationic propagating species, leading to undesired side reactions. An inert atmosphere of nitrogen or argon is essential to prevent this.

  • Choice of Initiator (BF₃·OEt₂): Boron trifluoride diethyl etherate is a common and effective initiator for cationic polymerization. Its activity can be tuned by the reaction conditions.

  • Termination with Methanol: Methanol acts as a nucleophile that reacts with the cationic chain end, effectively terminating the polymerization.

Characterization of Poly(α-ethyl-2-furanmethanol)

A thorough characterization of the synthesized polymer is essential to understand its structure, molecular weight, and thermal properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the polymer. The spectrum of poly(α-ethyl-2-furanmethanol) is expected to show characteristic peaks for the furan ring, the alkyl chain, and potentially some carbonyl groups if ring-opening has occurred.

Wavenumber (cm⁻¹)AssignmentExpected Appearance
~3100-3150=C-H stretching of the furan ringWeak to medium intensity
~2850-2970C-H stretching of the ethyl and backbone chainsStrong intensity
~1720C=O stretching (from ring-opened structures)May be present as a weak to medium shoulder, indicating the extent of side reactions.[5]
~1500-1600C=C stretching of the furan ringMedium to strong intensity
~1015C-O-C stretching of the furan ringStrong intensity
~740=C-H out-of-plane bending of the furan ringStrong intensity
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the polymer's microstructure. The ¹H NMR spectrum will show signals corresponding to the protons on the furan ring, the ethyl group, and the polymer backbone. The ¹³C NMR spectrum will provide information about the different carbon environments in the polymer. The presence of unexpected signals may indicate the occurrence of side reactions.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A low PDI (typically < 1.5) indicates a well-controlled polymerization.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is an important parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The α-ethyl group is expected to influence the chain flexibility and thus the Tg.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. It measures the weight loss of a sample as a function of temperature. The onset of decomposition and the char yield at high temperatures are key parameters obtained from TGA. Furan-based polymers are known for their good thermal stability and high char yields[6].

Potential Applications and Future Directions

Polymers derived from α-ethyl-2-furanmethanol, with their bio-based origin and potentially tunable properties, could find applications in various fields:

  • Thermosetting Resins: Similar to poly(furfuryl alcohol), these polymers could be used in the formulation of resins for composites, coatings, and adhesives with potentially improved processability due to the presence of the ethyl group.

  • Biomedical Applications: The biocompatibility of furan-based polymers makes them interesting candidates for applications in drug delivery and tissue engineering[7]. The hydrophobicity introduced by the ethyl group could be advantageous for specific biomedical applications.

  • Functional Polymers: The furan ring in the polymer backbone can undergo Diels-Alder reactions, which can be exploited for the development of self-healing materials and other functional polymers.

Future research should focus on optimizing the polymerization conditions to achieve better control over the polymer structure and molecular weight. Furthermore, a detailed investigation of the mechanical, thermal, and chemical properties of these novel polymers is necessary to fully assess their potential for various applications.

Visualization of the Proposed Polymerization Mechanism

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_side_reactions Potential Side Reactions Initiator (BF3) Initiator (BF3) Carbocation Formation Carbocation Formation Initiator (BF3)->Carbocation Formation Attack on Monomer Attack on Monomer Carbocation Formation->Attack on Monomer Chain Growth Chain Growth Attack on Monomer->Chain Growth Reaction with Methanol Reaction with Methanol Chain Growth->Reaction with Methanol Ring Opening Ring Opening Chain Growth->Ring Opening Alkylation Alkylation Chain Growth->Alkylation

Caption: A simplified representation of the cationic polymerization of α-ethyl-2-furanmethanol, highlighting the main steps and potential side reactions.

References

  • Gandini, A. (2009). Furan Polymers: State of the Art and Perspectives. In Monomers, Polymers and Composites from Renewable Resources (pp. 245-260). Elsevier.
  • Delliere, P., et al. (2021).
  • Gandini, A., & Lacerda, T. M. (2015). From monomers to polymers, from academic studies to industrial products. Progress in Polymer Science, 48, 1-39.
  • Patsnap. (2023). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers.
  • La Scala, J. J., & Palmese, G. R. (2003). The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides. Journal of Applied Polymer Science, 90(13), 3569-3578.
  • Wikipedia. (n.d.). Cationic polymerization. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • LibreTexts. (2021). 2.
  • D'Amico, F., et al. (2020). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. Polymers, 12(1), 12.
  • Rijal, G., et al. (2019). Applications of Synthetic Polymers in Clinical Medicine.
  • CN105801531A - Method for preparing alpha-ethyl furan methanol - Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Furanmethanol, alpha-ethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 2-Furanmethanol, alpha-ethyl- (CAS No: 4208-61-1). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile furan derivative. Here, we address common challenges and provide in-depth, field-proven troubleshooting advice to ensure the successful purification of your compound.

Understanding the Molecule: Key Challenges

2-Furanmethanol, alpha-ethyl-, also known as 1-(furan-2-yl)propan-1-ol, is a secondary alcohol that, like many furan derivatives, presents a unique set of purification challenges. Its susceptibility to heat, light, and acidic conditions necessitates careful handling to prevent degradation and polymerization. The primary challenges include:

  • Thermal Instability: Prolonged exposure to high temperatures can lead to decomposition.

  • Acid-Catalyzed Polymerization: Trace amounts of acid can initiate a rapid, often exothermic, polymerization, resulting in the formation of dark, insoluble resins.[1]

  • Oxidation and Color Formation: Exposure to air and light can cause the compound to darken, indicating the formation of chromophoric impurities.

  • Ring Opening: Under certain conditions, the furan ring can undergo opening, leading to the formation of carbonyl-containing byproducts.

This guide provides practical solutions to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My sample of 2-Furanmethanol, alpha-ethyl- has turned yellow/brown. Can I still purify it?

A1: Yes, discoloration is a common issue with furan derivatives and is often due to the formation of oxidized or early-stage polymerization products. In many cases, these colored impurities can be removed by vacuum distillation or flash chromatography. However, significant darkening may indicate a higher concentration of impurities, which could impact the final yield. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to minimize further degradation.

Q2: What is the best general method for purifying crude 2-Furanmethanol, alpha-ethyl-?

A2: For most applications, vacuum distillation is the preferred method for purifying 2-Furanmethanol, alpha-ethyl-.[2][3] This technique allows for distillation at a lower temperature, which is critical for preventing thermal decomposition of the compound. The atmospheric boiling point is approximately 181-182 °C, a temperature at which furan alcohols can degrade.[4]

Q3: What are the expected impurities from the synthesis of 2-Furanmethanol, alpha-ethyl-?

A3: The impurity profile largely depends on the synthetic route. If a Grignard reaction between furfural and ethylmagnesium bromide is used, common impurities may include:

  • Unreacted furfural.

  • The Wurtz coupling product, butane (from the reaction of two ethyl groups).

  • Biphenyl-like compounds if bromobenzene was used in the Grignard reagent preparation.[4]

  • Magnesium salts, which are typically removed during the aqueous work-up.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the percentage purity and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to detect and quantify impurities that may not be easily visible by GC.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the hydroxyl group and the furan ring and can indicate the absence of carbonyl impurities (from furfural or ring-opened products).

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 2-Furanmethanol, alpha-ethyl-.

Troubleshooting Vacuum Distillation

Issue 1: The compound is darkening or polymerizing in the distillation flask.

Causality: This is a classic sign of thermal stress or the presence of acidic impurities, which catalyze polymerization.

Solutions:

  • Ensure a Sufficiently Low Pressure: The primary goal of vacuum distillation is to lower the boiling point. Aim for a vacuum level that allows the compound to distill between 60-120 °C. Based on its atmospheric boiling point of 181-182 °C, the estimated boiling points at reduced pressures are:

    • ~80-85 °C at 10 mmHg

    • ~60-65 °C at 1 mmHg

    A nomograph can be used for a more precise estimation.

  • Neutralize the Crude Material: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to remove any residual acidic catalysts from the synthesis. Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) as water can also promote degradation at high temperatures.

  • Use a Polymerization Inhibitor: For particularly stubborn cases, the addition of a small amount of a radical inhibitor, such as hydroquinone or phenothiazine, to the distillation flask can prevent polymerization.[5] Use these sparingly, as they will need to be separated from the final product if it is for a sensitive application.

  • Minimize Heating Time: Heat the distillation flask rapidly to the distillation temperature and collect the product promptly. Do not leave the compound sitting at high temperatures for an extended period.

Experimental Protocol: Vacuum Distillation of 2-Furanmethanol, alpha-ethyl-

  • Preparation:

    • Ensure all glassware is thoroughly dry.

    • To a round-bottom flask, add the crude 2-Furanmethanol, alpha-ethyl- and a magnetic stir bar.

    • Optional: Add a very small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone).

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Use high-vacuum grease for all joints.

    • Place the thermometer bulb so that the top is level with the side arm leading to the condenser.

  • Distillation:

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system.

    • Once the desired vacuum is stable, begin heating the distillation flask using a heating mantle.

    • Collect any low-boiling impurities as a forerun fraction.

    • Increase the temperature to distill the main product, collecting the fraction that boils at a constant temperature.

    • Once the product has been collected, remove the heat source before turning off the vacuum to prevent bumping.

VacuumDistillation

Issue 2: The distillation is very slow, or the compound will not distill at the expected temperature.

Causality: This can be due to an inefficient vacuum, a poorly insulated distillation column, or an inaccurate temperature reading.

Solutions:

  • Check for Leaks: Ensure all joints in the distillation apparatus are properly sealed. Re-grease if necessary.

  • Insulate the Column: Wrap the distillation head and the portion of the flask above the heating mantle with glass wool or aluminum foil to minimize heat loss.

  • Verify Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

Troubleshooting Flash Chromatography

While vacuum distillation is often sufficient, flash chromatography can be used for the separation of closely related impurities or for small-scale purifications.

Issue: The compound is streaking on the TLC plate and/or the column.

Causality: Furan alcohols can sometimes interact strongly with the acidic silica gel, leading to streaking and potential degradation.

Solutions:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a mild base, such as triethylamine (typically 0.5-1% v/v), in the eluent. This neutralizes the acidic sites on the silica surface.

  • Choose an Appropriate Solvent System: A common starting point for furan derivatives is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the Rf value of the compound on a TLC plate.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Experimental Protocol: Flash Chromatography of 2-Furanmethanol, alpha-ethyl-

  • Slurry Preparation:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 80:20 hexanes:ethyl acetate).

    • Optional: Add 0.5% (v/v) triethylamine to the eluent.

  • Column Packing:

    • Pack a glass column with the silica gel slurry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Collection:

    • Elute the column with the chosen solvent system, applying positive pressure.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

FlashChromatography Start Crude Product TLC TLC Analysis (Determine Eluent) Start->TLC Pack Pack Column (Silica Gel + Eluent) TLC->Pack Load Load Sample Pack->Load Elute Elute and Collect Fractions Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Data Summary

PropertyValueSource
CAS Number 4208-61-1[4]
Molecular Formula C₇H₁₀O₂[4]
Molecular Weight 126.15 g/mol [4]
Boiling Point 181-182 °C (at 760 mmHg)[4]
Density 1.04 g/mL at 25 °C[4]
Appearance Colorless to yellow liquid

References

  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]

  • University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]

  • LookChem. 2-Furanmethanol, alpha-ethyl-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7361, Furfuryl Alcohol. [Link]

  • Chimis, H., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2054. [Link]

  • Barton, J. H. (1995). The control of runaway polymerisation reactions by inhibition techniques. Institution of Chemical Engineers Symposium Series, (139), 209-223. [Link]

  • Chemistry LibreTexts. 7.3: The Grignard Reaction (Experiment). [Link]

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Technical Support Center: Optimization of Reaction Conditions for 1-(2-furyl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-furyl)propan-1-ol. It addresses common challenges and offers troubleshooting strategies for the two primary synthetic routes: the Grignard reaction of furfural with an ethyl magnesium halide and the reduction of 1-(2-furyl)propan-1-one.

Section 1: Grignard Reaction Route: Synthesis from Furfural

The Grignard reaction is a powerful and versatile method for C-C bond formation, but its success is highly dependent on meticulous experimental technique.[1][2]

Q1: My Grignard reaction has a low yield or fails to initiate. What are the likely causes and solutions?

A1: Failure to initiate and low yields are common frustrations in Grignard synthesis. The primary culprit is often the presence of moisture or other protic sources that quench the highly basic Grignard reagent.[3][4]

  • Causality & Solution:

    • Wet Glassware and Solvents: Grignard reagents are potent bases and will readily react with acidic protons, such as those in water.[3] This acid-base reaction is significantly faster than the desired nucleophilic addition to the carbonyl group. Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. While commercially available anhydrous solvents are reliable, for maximum certainty, consider fresh distillation over a suitable drying agent (e.g., sodium/benzophenone for THF).

    • Inactive Magnesium: The surface of magnesium turnings can become coated with a passivating layer of magnesium oxide, which prevents the reaction with the ethyl halide.[4][5]

      • Activation Techniques:

        • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle can expose a fresh, reactive surface.[5]

        • Chemical Activation: Adding a small crystal of iodine is a common and effective method. The iodine reacts with the magnesium surface, creating a small amount of magnesium iodide which helps to disrupt the oxide layer.[4][6] Alternatively, a few drops of 1,2-dibromoethane can be used.

    • Impure Reagents: Ensure your ethyl halide and furfural are pure and dry. Distillation of liquid reagents is recommended if purity is questionable.

Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired 1,2-addition of the Grignard reagent to the furfural carbonyl group.

  • Wurtz Coupling: The Grignard reagent can react with the starting ethyl halide to form butane. This is more prevalent with primary and benzylic halides.[6]

    • Mitigation: Slow, dropwise addition of the ethyl halide to the magnesium turnings helps to ensure that the halide reacts with the magnesium surface rather than with the already-formed Grignard reagent. Maintaining a gentle reflux during Grignard reagent formation is also beneficial.[4]

  • Enolization: While less of an issue with aldehydes like furfural, it's a possibility. The Grignard reagent can act as a base and deprotonate the alpha-carbon of a carbonyl compound.

  • Reaction with Solvent: While generally stable in ethereal solvents like diethyl ether and THF, prolonged heating at high temperatures can lead to cleavage of the ether by the Grignard reagent.[7]

Experimental Workflow: Grignard Synthesis of 1-(2-furyl)propan-1-ol

Grignard_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Furfural cluster_workup Work-up and Purification prep1 Flame-dry all glassware under vacuum prep2 Use anhydrous THF or diethyl ether prep1->prep2 prep3 Activate Mg turnings (e.g., with iodine) prep2->prep3 grignard1 Slowly add ethyl bromide in anhydrous ether to Mg turnings prep3->grignard1 grignard2 Maintain gentle reflux grignard1->grignard2 grignard3 Stir until Mg is consumed grignard2->grignard3 reaction1 Cool Grignard reagent to 0 °C grignard3->reaction1 reaction2 Add furfural in anhydrous ether dropwise reaction1->reaction2 reaction3 Stir at room temperature reaction2->reaction3 workup1 Quench with saturated aq. NH4Cl reaction3->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Dry organic layer (e.g., MgSO4) workup2->workup3 workup4 Purify by distillation or column chromatography workup3->workup4

Caption: Grignard Synthesis Workflow

Section 2: Reduction Route: Synthesis from 1-(2-furyl)propan-1-one

The reduction of the ketone 1-(2-furyl)propan-1-one offers an alternative route to the desired alcohol. The choice of reducing agent is critical to achieving high yield and selectivity.

Q1: My reduction of 1-(2-furyl)propan-1-one is incomplete or gives a low yield. What should I consider?

A1: Incomplete reduction is a common issue that can often be resolved by optimizing reaction conditions and reagent stoichiometry.

  • Causality & Solution:

    • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For sodium borohydride (NaBH₄), a common and mild reducing agent for ketones, 1.1 to 1.5 equivalents are typically used.[8]

    • Reaction Time and Temperature: While NaBH₄ reductions are often rapid at room temperature, some ketones may require longer reaction times or gentle heating to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of full consumption of the starting material.[9]

    • Solvent Choice: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions. The choice of solvent can influence the rate of reduction.

Q2: I am observing the formation of byproducts. What are the potential side reactions during the reduction of 1-(2-furyl)propan-1-one?

A2: While 1-(2-furyl)propan-1-one is not an α,β-unsaturated ketone, the furan ring itself can be susceptible to reduction under certain conditions, although this is less likely with mild reducing agents like NaBH₄.

  • Over-reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the furan ring, especially at elevated temperatures. For the selective reduction of the ketone, NaBH₄ is generally the preferred reagent.[8]

  • Conjugate Reduction (1,4-addition): This is a significant side reaction for α,β-unsaturated ketones, where the hydride attacks the β-carbon of the double bond.[8][10] While 1-(2-furyl)propan-1-one is not α,β-unsaturated in the traditional sense, the conjugated system of the furan ring can influence reactivity. However, with NaBH₄, 1,2-addition to the carbonyl is the overwhelmingly favored pathway.

Table 1: Comparison of Common Reducing Agents for Ketones

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Issues
Sodium Borohydride (NaBH₄) Methanol, EthanolMild, selective for aldehydes and ketones, easy to handle.[8]May be slow for some hindered ketones.
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THFVery powerful, reduces most carbonyl functional groups.Highly reactive with protic solvents (violent reaction with water), less selective.[9]
Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) Ethanol, Ethyl AcetateCan be highly selective depending on the catalyst and conditions.[11][12]Requires specialized equipment for handling hydrogen gas; potential for furan ring reduction.[13][14]

Q3: How can I improve the selectivity of the reduction to favor the desired 1,2-addition product?

A3: For α,β-unsaturated ketones, the Luche reduction (NaBH₄ in the presence of a Lewis acid like cerium(III) chloride) is a well-established method to enhance 1,2-addition selectivity.[8][15] This is because the Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and favoring direct hydride attack.[8] While 1-(2-furyl)propan-1-one is not a classic enone, the use of CeCl₃ could still be beneficial if competing side reactions are observed.

Reaction Mechanism: NaBH₄ Reduction of a Ketone

Reduction_Mechanism ketone R-C(=O)-R' alkoxide R-CH(O⁻)-R' ketone->alkoxide 1. Nucleophilic attack by H⁻ nabh4 NaBH₄ alcohol R-CH(OH)-R' alkoxide->alcohol 2. Protonation (Work-up)

Caption: Ketone Reduction Mechanism

Section 3: General Purification and Characterization

Q1: What is the best method to purify the synthesized 1-(2-furyl)propan-1-ol?

A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Distillation: For larger quantities, vacuum distillation is often effective, provided the product is thermally stable.

  • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography is a versatile technique. A common eluent system would be a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the more polar alcohol product.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of spectroscopic techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the furan ring protons, the CH-OH proton (which will be a multiplet), the CH₂ group of the propyl chain, and the terminal CH₃ group. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR will show the expected number of carbon signals, including the carbon bearing the hydroxyl group (typically in the 60-80 ppm range).

  • Infrared (IR) Spectroscopy: The most prominent feature will be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of an alcohol. The disappearance of the strong C=O stretch from the starting ketone (around 1670-1690 cm⁻¹) is also a key indicator of a successful reduction.[9]

  • Mass Spectrometry (MS): This will provide the molecular weight of the product, confirming its elemental composition.

References

  • Recent Advances in Catalytic Hydrogenation of Furfural. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol Using Easy-to-separate Core-Shell Magnetic Zirconium Hydroxide. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]

  • Catalytic Hydrogenation of Furfural. (n.d.). Taylor & Francis eBooks. Retrieved January 21, 2026, from [Link]

  • Reductions of α,β‐Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. (2000, May 1). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent. (2018, December 13). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recent Advances in Catalytic Hydrogenation of Furfural. (2025, November 18). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives andvalue-added chemicals. (2019, February 5). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

  • How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4? (2024, August 3). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved January 21, 2026, from [Link]

  • Optimization of the 1,2-addition of Grignard reagents to ketone 1. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved January 21, 2026, from [Link]

  • 1-Propanone, 1-(2-furanyl)-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions. (2020, November 26). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Why doesn't Grignard reagent not react with tetrahydrofuran? (2021, June 27). Quora. Retrieved January 21, 2026, from [Link]

  • Hydrogenolysis of furfuryl alcohol to 1,2-pentanediol catalyzed by first row transition metal salts. (n.d.). Communications in Science and Technology. Retrieved January 21, 2026, from [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.). In Press. Retrieved January 21, 2026, from [Link]

  • Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • Alcohol synthesis by 1,2-addition. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Grignard Synthesis?. (2021, June 14). Reddit. Retrieved January 21, 2026, from [Link]

  • 1-(2-Furyl)propan-1-one. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]

  • 1-Propanone, 1-(2-furanyl)-. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Selective formation of propan-1-ol from propylene via a chemical looping approach. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved January 21, 2026, from [Link]

  • Purification, separation, and characterization of two molecular forms of D-1-amino-2-propanol:NAD+ oxidoreductase activity from extracts of Escherichia coli K-12. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol. (2013, February 1). One Part of Chemistry. Retrieved January 21, 2026, from [Link]

  • Studies on ethinylation reactions, II : synthesis of propargyl alcohol. (n.d.). Kyoto University Research Information Repository. Retrieved January 21, 2026, from [Link]

  • How to convert propan2ol to propan1ol class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 21, 2026, from [Link]

  • 2-propanoyl furan, 3194-15-8. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]

  • Designed metabolic pathway for 1,2-propanediol and 1-propanol production. Key enzymes 1: methylglyoxal synthase (mgsA). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis propanol by esterification and reduction reaction. (2025, December 21). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Surface chemistry of propanal, 2-propenol, and 1-propanol on Ru(001). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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Side reactions and byproduct formation in the synthesis of alpha-ethyl-2-furanmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of α-ethyl-2-furanmethanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction outcomes, ensure high purity, and mitigate byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for α-ethyl-2-furanmethanol?

There are two predominant methods for the synthesis of α-ethyl-2-furanmethanol:

  • Grignard Reaction: This classic organometallic approach involves the reaction of a furan-2-carboxaldehyde (furfural) with an ethyl magnesium halide (e.g., ethyl magnesium bromide). It is a versatile method for forming the carbon-carbon bond.

  • Catalytic Hydrogenation or Reduction of 2-Acetylfuran: This method involves the reduction of the ketone functionality of 2-acetylfuran. This can be achieved through catalytic hydrogenation using a heterogeneous catalyst or with chemical reducing agents like sodium borohydride (NaBH₄).

Q2: What are the most common side reactions I should be aware of?

The primary side reactions are dependent on the chosen synthesis route. For catalytic hydrogenation, the main challenges are over-reduction and ring opening. For the Grignard synthesis, side reactions are often related to the reactivity of the Grignard reagent itself.

Q3: How does the choice of catalyst affect the hydrogenation of 2-acetylfuran?

The catalyst choice is critical for selectivity. Copper-based catalysts are known to be highly selective for the hydrogenation of the carbonyl group while minimizing the reduction of the furan ring.[1] Noble metal catalysts like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) can also be used, but they may exhibit higher activity towards furan ring hydrogenation, leading to the formation of α-ethyl-tetrahydrofuranmethanol, especially under harsh conditions.[2]

Q4: Can polymerization occur during the synthesis?

Yes, furan and its derivatives are susceptible to polymerization, particularly in the presence of strong acids and at elevated temperatures. This can lead to the formation of dark, insoluble tars and significantly reduce the yield of the desired product. It is crucial to maintain careful control over the reaction conditions to prevent polymerization.

Q5: What is a suitable analytical method for monitoring the reaction and assessing product purity?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both monitoring the progress of the reaction and determining the purity of the final product. It allows for the separation and identification of α-ethyl-2-furanmethanol from starting materials, intermediates, and various byproducts.[3][4][5]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of α-ethyl-2-furanmethanol.

Issue 1: Low Yield of α-Ethyl-2-furanmethanol in Grignard Synthesis

Symptoms:

  • Significantly lower than expected isolated product mass.

  • Presence of unreacted furfural in the crude product analysis.

  • Formation of a significant amount of biphenyl (if using bromobenzene as a precursor for the Grignard reagent) or other coupling byproducts.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inactive Grignard Reagent Ensure all glassware is rigorously flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The magnesium turnings should be fresh and activated, for example, with a small crystal of iodine.[6][7]
Inaccurate Grignard Reagent Concentration The concentration of the prepared Grignard reagent should be determined by titration before use to ensure accurate stoichiometry.
Wurtz Coupling Side Reaction This is a major side reaction, especially with primary halides. It involves the reaction of the Grignard reagent with the starting alkyl halide. Control the rate of addition of the alkyl halide to the magnesium turnings to maintain a gentle reflux and avoid localized high concentrations.[7]
Emulsion Formation During Workup Breaking up emulsions during the aqueous workup can be challenging and lead to product loss. Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction, which often results in a more easily separable mixture.[6]

Troubleshooting Workflow for Low Yield in Grignard Synthesis

start Low Yield in Grignard Synthesis check_reagents Verify Anhydrous Conditions and Reagent Quality start->check_reagents check_initiation Confirm Grignard Initiation (e.g., color change, exotherm) start->check_initiation check_addition Review Addition Rate of Alkyl Halide and Furfural start->check_addition check_workup Examine Workup Procedure for Emulsions or Product Loss start->check_workup solution_reagents Flame-dry glassware, use anhydrous solvents, activate Mg check_reagents->solution_reagents solution_initiation Use iodine crystal or 1,2-dibromoethane to initiate check_initiation->solution_initiation solution_addition Slow, controlled addition to maintain gentle reflux check_addition->solution_addition solution_workup Use saturated NH4Cl for quench, perform multiple extractions check_workup->solution_workup

Caption: Troubleshooting logic for low yield in Grignard synthesis.

Issue 2: Presence of Significant Byproducts in Catalytic Hydrogenation of 2-Acetylfuran

Symptoms:

  • GC-MS analysis shows peaks corresponding to α-ethyl-tetrahydrofuranmethanol, ring-opened products, or unreacted 2-acetylfuran.

  • The isolated product has a different refractive index or boiling point than expected for pure α-ethyl-2-furanmethanol.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Over-reduction (Furan Ring Hydrogenation) This leads to the formation of α-ethyl-tetrahydrofuranmethanol. Reduce the hydrogen pressure and/or reaction temperature. Consider switching to a more selective catalyst, such as a copper-based system, which is less prone to hydrogenating the furan ring.[1]
Incomplete Reaction If unreacted 2-acetylfuran is present, the reaction may not have gone to completion. Increase the reaction time, temperature, or hydrogen pressure cautiously, while monitoring for the formation of over-reduction byproducts. Ensure the catalyst is active and not poisoned.
Ring Opening This can occur under harsh conditions, leading to various aliphatic alcohols. Lower the reaction temperature and pressure. The choice of catalyst and support is also crucial in minimizing ring-opening reactions.

Reaction Pathways in the Hydrogenation of 2-Acetylfuran

acetylfuran 2-Acetylfuran target α-Ethyl-2-furanmethanol (Desired Product) acetylfuran->target Selective Carbonyl Hydrogenation (e.g., Cu catalyst, mild conditions) over_reduced α-Ethyl-tetrahydrofuranmethanol (Over-reduction Byproduct) acetylfuran->over_reduced Carbonyl and Ring Hydrogenation (e.g., Pd, Pt catalyst, high H2 pressure) target->over_reduced Further Ring Hydrogenation ring_opened Ring-Opened Products (e.g., Heptanediols) target->ring_opened Ring Opening (High Temperature)

Caption: Competing reaction pathways in 2-acetylfuran hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of α-Ethyl-2-furanmethanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether or THF

  • Ethyl bromide

  • Furfural (freshly distilled)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar under a stream of dry nitrogen.

  • Grignard Formation: Add magnesium turnings and a small crystal of iodine to the flask. In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

  • Initiation: Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle reflux. If it does not start, gentle warming may be applied.

  • Addition: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring until most of the magnesium has been consumed.

  • Reaction with Furfural: Cool the Grignard reagent in an ice bath. Add a solution of freshly distilled furfural in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Workup: After the addition is complete, remove the ice bath and stir at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating furan derivatives.[4][5]

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Conditions (Example):

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., diethyl ether, dichloromethane) before injection.

References

  • Lange, J. P., van der Heide, E., van Buijtenen, J., & Price, R. (2012). Furfural—A Promising Platform for Lignocellulosic Biofuels. ChemSusChem, 5(1), 150-166.
  • Zhang, J., Chen, J., & Li, Y. (2018). A review of the catalytic hydrogenation of furfural to furfuryl alcohol. Journal of the Energy Institute, 91(5), 671-682.
  • Mariscal, R., Maireles-Torres, P., Ojeda, M., Sádaba, I., & Granados, M. L. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Energy & Environmental Science, 9(4), 1144-1189.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Silverman, G. S., & Rakita, P. E. (Eds.). (2001). Handbook of Grignard Reagents. CRC press.
  • Sit, R. C., & Vlachos, D. G. (2014). A DFT study on the mechanism of furan hydrogenation and ring opening on Pd (111). Catalysis Science & Technology, 4(10), 3591-3603.
  • Ho, C. T., & Chen, Q. (1996). Analysis of furan and its derivatives in foods. Food Chemistry, 57(2), 295-301.
  • Corma, A., Iborra, S., & Velty, A. (2007). Chemical routes for the transformation of biomass into chemicals. Chemical reviews, 107(6), 2411-2502.
  • Pérez-Palacios, T., & Antequera, T. (2017). Analysis of furan and alkylfurans in foods by gas chromatography–mass spectrometry: A review.
  • Nakagawa, Y., Tamura, M., & Tomishige, K. (2013). Catalytic reduction of biomass-derived furanic compounds with hydrogen.
  • The Royal Society of Chemistry. (2017).
  • Analytice. (n.d.). Determination of Furfurals: 2-Pentylfuran; Furanmethanol (Furfuryl alcohol); 2-Methylfuran; 2-Ethylfuran; Furan; 2-Butylfuran; 2-Acetylfuran - analysis. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Stability and Degradation of 2-Furanmethanol, alpha-ethyl- under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Furanmethanol, alpha-ethyl-. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, interpret unexpected results, and optimize your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and behavior of 2-Furanmethanol, alpha-ethyl- in acidic environments.

Q1: What are the primary degradation pathways for 2-Furanmethanol, alpha-ethyl- under acidic conditions?

A1: Under acidic conditions, 2-Furanmethanol, alpha-ethyl-, like other furan derivatives, is susceptible to two primary degradation pathways: polymerization and acid-catalyzed hydrolysis leading to ring-opening.[1][2][3] The presence of the ethyl group at the alpha position can influence the rate and outcome of these reactions compared to its parent compound, 2-Furanmethanol.

  • Polymerization: Acid catalysis can lead to the formation of poly(alpha-ethyl-2-furanmethanol) resins. This process is often observed as the formation of dark, insoluble materials.[4]

  • Hydrolysis and Ring Opening: The furan ring can be protonated, initiating a ring-opening cascade.[1][2] This typically leads to the formation of various degradation products, with levulinic acid being a common end-product for many 2-substituted furans after a series of rearrangements.[3]

Q2: What are the expected degradation products of 2-Furanmethanol, alpha-ethyl- in an acidic aqueous solution?

A2: While specific studies on 2-Furanmethanol, alpha-ethyl- are not extensively documented, based on the known reactivity of furan compounds, the primary degradation products in an acidic aqueous solution are expected to be various soluble oligomers and, upon ring opening, compounds analogous to those formed from similar furanic alcohols. The hydrolysis of the furan ring is a key degradation route.[1][2] It is plausible that through a series of intermediates, derivatives of levulinic acid or other keto acids could be formed.

Q3: How does pH affect the stability of 2-Furanmethanol, alpha-ethyl-?

A3: The stability of 2-Furanmethanol, alpha-ethyl- is highly dependent on pH. Generally, as the acidity increases (lower pH), the rate of degradation through both polymerization and hydrolysis pathways will increase.[5][6] For many furan compounds, even mildly acidic conditions can promote degradation over time, especially at elevated temperatures.[5] It is crucial to define the acceptable pH range for your specific application and storage conditions to minimize degradation.

Q4: What is the influence of temperature on the degradation of 2-Furanmethanol, alpha-ethyl- in acidic media?

A4: Temperature is a critical factor that accelerates the degradation of 2-Furanmethanol, alpha-ethyl- in acidic media.[6] Higher temperatures provide the necessary activation energy for both polymerization and hydrolysis reactions.[7] Therefore, to maintain the stability of this compound in an acidic solution, it is recommended to work at the lowest temperature compatible with your experimental protocol. For storage of acidic solutions containing 2-Furanmethanol, alpha-ethyl-, refrigeration or freezing is advisable, provided the solvent system allows for it without phase separation or precipitation.

Q5: Are there any solvent effects I should be aware of when working with 2-Furanmethanol, alpha-ethyl- under acidic conditions?

A5: Yes, the choice of solvent can significantly impact the stability of furan derivatives.[8][9] Polar aprotic solvents may offer a more stabilizing environment compared to protic solvents like water, which can participate in the hydrolysis reactions.[8] For instance, in some cases, solvents like methanol have been shown to suppress polymerization of furan compounds.[4] When designing your experiments, consider the solvent's role in the degradation kinetics.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental issues encountered when working with 2-Furanmethanol, alpha-ethyl- under acidic conditions.

Issue 1: Rapid discoloration and precipitation observed upon acidification of the sample.
Possible Cause Troubleshooting Steps
Acid-catalyzed polymerization. 1. Reduce Acid Concentration: Titrate your solution with a weaker acid or a lower concentration of the strong acid to find the minimum effective concentration for your reaction. 2. Lower the Temperature: Perform the acidification and subsequent steps at a lower temperature (e.g., on an ice bath). 3. Change the Solvent: If the reaction allows, consider using a polar aprotic solvent which may suppress polymerization.[8] 4. Immediate Use: Prepare the acidified solution immediately before use to minimize the time for polymerization to occur.
Issue 2: Inconsistent results or loss of compound in analytical assays (e.g., HPLC, GC).
Possible Cause Troubleshooting Steps
Degradation during sample preparation or analysis. 1. pH of Mobile Phase (HPLC): Ensure the mobile phase pH is compatible with the stability of your compound. If using an acidic mobile phase, minimize the residence time of the sample in the autosampler. 2. Injection Port Temperature (GC): High temperatures in the GC inlet can cause on-column degradation. Optimize the injection temperature to the lowest possible value that still allows for efficient volatilization. 3. Sample Diluent: Use a neutral or slightly basic diluent for your samples if possible, and acidify only immediately before injection if required for chromatographic purposes. 4. Internal Standard: Utilize a stable internal standard to correct for any variations in sample handling and injection.
Issue 3: Formation of unexpected byproducts in a reaction mixture.
Possible Cause Troubleshooting Steps
Acid-catalyzed rearrangement or side reactions. 1. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to identify the formation of byproducts as a function of time. 2. Control Experiments: Run control experiments without the starting material to ensure the byproducts are not arising from the solvent or other reagents. Also, run the reaction at different acid concentrations and temperatures to observe the effect on byproduct formation. 3. Literature Search for Analogous Reactions: Research the acid-catalyzed reactions of similar furan-containing molecules to anticipate potential side reactions and byproducts.[1][2][3]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Assessing the Stability of 2-Furanmethanol, alpha-ethyl- under Acidic Conditions

This protocol provides a framework for a forced degradation study.[10]

  • Preparation of Stock Solution: Prepare a stock solution of 2-Furanmethanol, alpha-ethyl- in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Solutions: Prepare a series of aqueous solutions with different pH values (e.g., pH 1, 3, 5) using appropriate buffers or by adding a strong acid (e.g., HCl, H₂SO₄).

  • Incubation: Add a known volume of the stock solution to each acidic solution to achieve a final desired concentration. Incubate the solutions at different temperatures (e.g., room temperature, 40°C, 60°C) for specific time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it with a suitable base if necessary, and analyze by a validated stability-indicating method (e.g., HPLC-UV, GC-MS) to quantify the remaining amount of 2-Furanmethanol, alpha-ethyl-.

  • Data Analysis: Plot the concentration of 2-Furanmethanol, alpha-ethyl- versus time for each condition to determine the degradation kinetics.

Table 1: Representative Stability Data for a Furan Derivative under Acidic Conditions (Hypothetical)
pHTemperature (°C)Half-life (hours)
1252.5
1418
32548
34>200
525>200
54Stable

Note: This table presents hypothetical data to illustrate the expected trends. Actual values for 2-Furanmethanol, alpha-ethyl- must be determined experimentally.

Section 4: Visualizing Degradation Pathways

Diagram 1: Proposed Acid-Catalyzed Degradation of 2-Furanmethanol, alpha-ethyl-

cluster_main Acid-Catalyzed Degradation Pathways A 2-Furanmethanol, alpha-ethyl- B Protonated Intermediate A->B H+ C Polymerization B->C Nucleophilic Attack D Ring Opening B->D H2O Attack E Degradation Products (e.g., Levulinic Acid Derivatives) D->E Rearrangement

Caption: Proposed degradation pathways for 2-Furanmethanol, alpha-ethyl- in acid.

Diagram 2: Troubleshooting Workflow for Compound Instability

cluster_workflow Troubleshooting Workflow Start Instability Observed (e.g., discoloration, peak loss) Q1 Is temperature elevated? Start->Q1 A1_Yes Lower Temperature Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is acid concentration high? A1_Yes->Q2 A1_No->Q2 A2_Yes Reduce Acid Concentration Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Is a protic solvent used? A2_Yes->Q3 A2_No->Q3 A3_Yes Consider Aprotic Solvent Q3->A3_Yes Yes End Stability Improved Q3->End No A3_Yes->End

Caption: A systematic approach to troubleshooting instability issues.

References

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Energy & Fuels. (2017). Retrieved January 21, 2026, from [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC. (2011). Retrieved January 21, 2026, from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Retrieved January 21, 2026, from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Retrieved January 21, 2026, from [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Publishing. (2016). Retrieved January 21, 2026, from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - ResearchGate. (2024). Retrieved January 21, 2026, from [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives - Frontiers. (2021). Retrieved January 21, 2026, from [Link]

  • Factors affecting the analysis of furan in heated foods - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025). Retrieved January 21, 2026, from [Link]

  • 2-FURANMETHANOL - Ataman Kimya. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2-Furanmethanol, alpha-ethyl-|lookchem. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2-Furanmethanol, alpha-ethyl | CAS#:4208-61-1 | Chemsrc. (2025). Retrieved January 21, 2026, from [Link]

  • 2-Furanmethanol, 5-ethenyltetrahydro-α,α,5-trimethyl-, cis- - the NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food | Request PDF - ResearchGate. (2019). Retrieved January 21, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2-Furanmethanol - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 21, 2026, from [Link]

  • Forced Degradation Studies - MedCrave online. (2016). Retrieved January 21, 2026, from [Link]

  • Products identified by GC-MS during degradation in ethyl acetate from... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Furfuryl alcohol - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

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Technical Support Center: Synthesis of 1-(2-furyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-furyl)propan-1-ol. This resource is designed for chemistry professionals engaged in fine chemical and pharmaceutical development. Here, we address common challenges in the standard Grignard synthesis route, providing in-depth, scientifically grounded solutions to improve both the yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-(2-furyl)propan-1-ol?

A1: The most prevalent and well-established method is the Grignard reaction.[1] This involves the nucleophilic addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to 2-furaldehyde. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous acidic workup to yield the desired secondary alcohol.[2][3]

Q2: My Grignard reaction is not initiating. What are the likely causes?

A2: Failure to initiate is a classic issue in Grignard synthesis. The primary culprits are typically:

  • Presence of Water: Grignard reagents are potent bases and will be quenched by even trace amounts of water in the glassware or solvent.[4][5][6]

  • Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide.

  • Impure Reagents: The alkyl halide or solvent may contain impurities that inhibit the reaction.

For a detailed troubleshooting workflow for initiation failure, please refer to the "Troubleshooting Guides" section.

Q3: The furan ring in my product appears to be degrading. Why does this happen and how can it be prevented?

A3: The furan ring is sensitive to strong acidic conditions, which can lead to polymerization or ring-opening side reactions.[7][8] This degradation is often observed during the aqueous workup step if the acid concentration is too high or the exposure time is too long. To mitigate this, use a milder quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl or H₂SO₄.[9] Keeping the reaction and workup temperatures low also helps to minimize degradation.[7]

Q4: What are the best methods for purifying the crude 1-(2-furyl)propan-1-ol?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Vacuum Distillation: This is the most common and effective method for purifying 1-(2-furyl)propan-1-ol on a moderate to large scale. It efficiently separates the product from less volatile impurities and residual starting materials.

  • Column Chromatography: For smaller scales or when impurities have boiling points very close to the product, column chromatography using silica gel is highly effective.[10] A solvent system of increasing ethyl acetate in hexane is a good starting point.

Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the synthesis.

Issue 1: Low or No Yield of Target Product

Low yield is a multifaceted problem often stemming from issues with the Grignard reagent itself or competing side reactions.

Causality Analysis:

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[11] Any protic source will lead to the protonation of the reagent, forming an alkane and rendering it inactive for the desired carbonyl addition.[5][6] Furthermore, the reaction of the Grignard reagent with the aldehyde is not the only possible pathway; several side reactions can consume the starting materials or the product.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low yield.

Detailed Protocols & Solutions:

  • Protocol for Ensuring Anhydrous Conditions:

    • All glassware (reaction flask, condenser, dropping funnel) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.[9][12]

    • Use anhydrous solvents. Purchase freshly opened bottles of anhydrous diethyl ether or THF. If necessary, dry the solvent over a suitable drying agent (e.g., sodium/benzophenone).

    • Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas (nitrogen or argon).

  • Protocol for Magnesium Activation:

    • Place magnesium turnings in the reaction flask.

    • Add a single, small crystal of iodine (I₂). The appearance of a brown color that subsequently fades indicates activation.

    • Alternatively, add a few drops of 1,2-dibromoethane.

    • If initiation is still sluggish, gently warm the flask with a heat gun.

Issue 2: Presence of Significant Impurities in Crude Product

The identification of byproducts is critical for optimizing the reaction to favor the desired product.

Common Byproducts and Their Origin:

ImpurityChemical NameOriginMitigation Strategy
Starting Material 2-FuraldehydeIncomplete reaction.Ensure Grignard reagent is added in slight excess (1.1-1.2 equivalents). Allow sufficient reaction time.
Coupling Product ButaneWurtz-type coupling of ethyl bromide with ethylmagnesium bromide.Add the ethyl bromide slowly to the magnesium turnings to maintain a low concentration.[12]
Reduction Product Furfuryl alcoholThe Grignard reagent acts as a reducing agent (hydride transfer) instead of a nucleophile.[1]Keep the reaction temperature low (0 °C) during the aldehyde addition.
Enolization Product 2-Furaldehyde (recovered)The Grignard reagent acts as a base, deprotonating the aldehyde. While 2-furaldehyde has no α-protons, this is a common side reaction with other aldehydes/ketones.[1][13]Not a major issue for this specific substrate, but low temperatures generally favor nucleophilic addition over enolization.
Ring-Opened Products VariousAcid-catalyzed degradation of the furan ring during workup.[7][8]Use saturated aqueous NH₄Cl for quenching instead of strong acids.[9]

Reaction Mechanism and Side Reactions:

ReactionMechanism Furfural 2-Furaldehyde Intermediate Magnesium Alkoxide Intermediate Furfural->Intermediate Reduction Furfuryl Alcohol (Reduction) Furfural->Reduction EtMgBr Ethylmagnesium Bromide (Grignard) EtMgBr->Furfural 1. Nucleophilic Addition (Desired Pathway) EtMgBr->Furfural Hydride Transfer (Reduction) Water H₂O (Trace) EtMgBr->Water Protonation (Reagent Quenching) Product 1-(2-furyl)propan-1-ol (Desired Product) Intermediate->Product 2. H₃O⁺ / NH₄Cl Workup Ethane Ethane (Quenched Reagent) Water->Ethane

Caption: Desired reaction pathway and key side reactions.

Analytical Protocols for Impurity Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile impurities like butane, unreacted starting materials, and the main product.[14] A standard non-polar column (e.g., HP-5MS) is suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude product can reveal the presence of byproducts. For example, the aldehydic proton of unreacted 2-furaldehyde appears as a distinct singlet around 9.6 ppm in the ¹H NMR spectrum.

Experimental Protocols

Detailed Step-by-Step Synthesis of 1-(2-furyl)propan-1-ol

  • Apparatus Setup: Assemble a flame-dried 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the system is under a positive pressure of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a portion of anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether.

    • Add a small amount of the ethyl bromide solution to the magnesium. Initiation is indicated by bubbling and the disappearance of the iodine color.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the gray, cloudy mixture for an additional 30-60 minutes.

  • Reaction with 2-Furaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of freshly distilled 2-furaldehyde (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

    • Add the 2-furaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup (Quenching):

    • Cool the reaction mixture again to 0 °C.

    • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate will form.

    • Continue adding the ammonium chloride solution until two clear layers are visible.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the resulting crude oil by vacuum distillation to obtain 1-(2-furyl)propan-1-ol as a colorless to pale yellow liquid.

References

  • Wikipedia. Grignard reaction. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Piancatelli, G., et al. (1978). A useful synthesis of α-allyl-furfuryl alcohols. Tetrahedron, 34(18), 2775-2778.
  • Master Organic Chemistry. Why Grignard Reagents React With Water. [Link]

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Referenced in Organic Chemistry Portal]
  • Quora. What happens when a Grignard reagent is treated with water?[Link]

  • Li, H., et al. (2020). The Critical Role of Water in the Ring Opening of Furfural Alcohol to 1,2-Pentanediol. ChemSusChem, 13(24), 6464-6472. [Link]

  • Journal of Chemical Education. Side Reactions in a Grignard Synthesis. [Link]

  • Reddit. Grignard side reactions. [Link]

  • Brainly.in. How is propan-1-ol synthesised by using Grignard reagent?[Link]

  • Filo. Starting from Grignard's reagent, how would you prepare (i) propan-1-ol, (ii) propan-2-ol. [Link]

  • Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of...[Link]

  • Google Patents.
  • National Center for Biotechnology Information. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

Sources

Troubleshooting peak tailing in HPLC analysis of alpha-ethyl-2-furanmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of alpha-ethyl-2-furanmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic issues, with a specific focus on peak tailing. By understanding the underlying chemical interactions and instrumental parameters, you can achieve robust and accurate analytical results.

Troubleshooting Guide: Peak Tailing in HPLC Analysis of Alpha-Ethyl-2-Furanmethanol

Peak tailing is a frequent challenge in HPLC, indicating that there may be more than one mechanism for the analyte's retention.[1] For alpha-ethyl-2-furanmethanol, a polar compound, this is often due to secondary interactions with the stationary phase. An ideal chromatographic peak is symmetrical, known as a Gaussian peak.[2] The symmetry is often quantified by the USP tailing factor (T), where a value of 1 indicates perfect symmetry, and values greater than 1 signify peak tailing.[3]

Below is a structured guide to diagnose and resolve peak tailing issues in your analysis.

Question 1: My peak for alpha-ethyl-2-furanmethanol is tailing. What is the most likely cause and my first troubleshooting step?

Answer:

The most probable cause of peak tailing for a polar analyte like alpha-ethyl-2-furanmethanol on a silica-based reversed-phase column (e.g., C18) is secondary interactions with exposed silanol groups on the stationary phase surface.[4] These silanol groups (Si-OH) can be acidic and interact with the polar hydroxyl and furan functional groups of your analyte, leading to a secondary, stronger retention mechanism that results in a tailing peak.[1][4]

Your first and most straightforward troubleshooting step is to adjust the mobile phase pH. By lowering the pH, you can suppress the ionization of the silanol groups, minimizing these unwanted secondary interactions.

Protocol: Mobile Phase pH Adjustment

  • Initial Assessment: Check the current pH of your mobile phase. For many reversed-phase columns, operating within a pH range of 2 to 8 is recommended to maintain column stability.[5]

  • pH Modification: Prepare a new aqueous portion of your mobile phase with a lower pH. A common starting point is to adjust the pH to around 3.0.[1] This can be achieved using a suitable buffer or by adding a small amount of an acid like formic acid or phosphoric acid. A pH between 2 and 4 generally provides stable conditions for retention.[6]

  • Equilibration: Equilibrate your column with the new mobile phase for a sufficient time (at least 10-15 column volumes) to ensure the stationary phase is fully conditioned.

  • Re-injection: Inject your standard of alpha-ethyl-2-furanmethanol and observe the peak shape. A significant improvement in symmetry should be noticeable.

dot graph TD{ subgraph Legend direction LR Start[Start] Decision{Decision} Process[Process] End[End] end

} caption: Troubleshooting workflow for peak tailing.

Question 2: I've lowered the mobile phase pH, but I still see some peak tailing. What are my next steps?

Answer:

If adjusting the pH did not completely resolve the issue, several other factors could be contributing to the peak tailing. These can be broadly categorized into column-related issues, mobile phase and sample solvent effects, and system (extra-column) effects.

1. Column Chemistry and Health:

  • Secondary Silanol Interactions: Even at low pH, some residual silanol activity can persist, especially on older or less deactivated columns (Type A silica).[4] Modern, high-purity silica columns (Type B) that are "end-capped" are designed to minimize these interactions.[7] End-capping involves reacting the residual silanol groups with a small, inert compound to block them from interacting with the analyte.[1][8]

    • Solution: Consider using a column with a more inert stationary phase. Options include a highly end-capped C18 column or a column with a polar-embedded phase, which can further shield the analyte from silanol groups.[2]

  • Column Contamination: Strongly retained impurities from previous injections can accumulate on the column inlet, creating active sites that cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.

  • Column Void: A void at the head of the column can cause band broadening and peak tailing. This can result from pressure shocks or operating outside the column's recommended pH and temperature ranges.[3]

    • Solution: If a void is suspected, the column usually needs to be replaced.[1]

2. Mobile Phase and Sample Effects:

  • Buffer Capacity: If you are operating near the pKa of your analyte or if the sample matrix is significantly altering the pH at the point of injection, your mobile phase buffer may be insufficient.

    • Solution: Increase the buffer concentration. A concentration in the 10-25 mM range is often sufficient.[5]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion, including tailing.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, inject the smallest possible volume.

3. System (Extra-Column) Effects:

  • Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening and peak tailing. This includes the tubing length and diameter, as well as the flow cell volume.

    • Solution: Minimize extra-column volume by using tubing with a smaller internal diameter and shorter length.[2]

Cause of Peak TailingRecommended ActionExpected Outcome
Secondary Silanol Interactions Lower mobile phase pH to ~3.[1]Improved peak symmetry.
Insufficiently Deactivated Column Use a modern, end-capped or polar-embedded column.[2][7]Sharper, more symmetrical peaks.
Column Contamination Flush the column with a strong solvent or replace the guard/analytical column.Restoration of peak shape.
Column Void Replace the analytical column.Symmetrical peaks.
Incompatible Sample Solvent Dissolve the sample in the mobile phase.Reduced peak distortion.
Excessive Extra-Column Volume Use shorter, narrower ID tubing.[2]Sharper peaks.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of alpha-ethyl-2-furanmethanol that I should consider for HPLC analysis?

Alpha-ethyl-2-furanmethanol has a molecular formula of C7H10O2.[9][10] It is a polar molecule due to the presence of a hydroxyl (-OH) group and the oxygen atom within the furan ring. Its predicted pKa is around 14.09, indicating it is a very weak acid.[10] This polarity is a key factor in its interaction with both reversed-phase and normal-phase stationary phases.

Q2: Can the choice of organic modifier in my reversed-phase method affect peak tailing?

Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape.[2] While both are common, they have different properties that can affect interactions with the analyte and the stationary phase. It is worthwhile to evaluate both during method development to see which provides better peak symmetry for alpha-ethyl-2-furanmethanol.

Q3: What is an acceptable USP tailing factor?

Ideally, the tailing factor should be 1.0.[3] However, in practice, a value between 0.9 and 1.2 is often considered excellent. For many assays, peaks with an asymmetry factor up to 1.5 are acceptable.[1] The specific requirements will depend on your analytical method's validation criteria.

Q4: Can injecting too much sample cause peak tailing?

Yes, this is known as mass overload.[1] If you inject too much sample, the stationary phase can become saturated, leading to a broader, tailing peak. To check for this, try reducing your injection volume or the concentration of your sample.[11]

Q5: My peak is fronting instead of tailing. What could be the cause?

Peak fronting (a tailing factor < 1) is less common than tailing.[3] It can be caused by issues such as poor sample solubility in the mobile phase, column collapse, or severe column overload.[4]

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Restek Corporation. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Chemsrc. (2025, August 25). 2-Furanmethanol, alpha-ethyl.
  • LookChem. (n.d.). 2-Furanmethanol, alpha-ethyl-.
  • Phenomenex. (n.d.). LC Technical Tip.

Sources

Preventing polymerization of furan compounds during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the prevention of polymerization of furan and its derivatives during chemical reactions. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity and success of your experiments.

Introduction: The Challenge of Furan's Instability

Furan and its derivatives are invaluable five-membered aromatic heterocycles, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] However, the utility of these compounds is often shadowed by their inherent propensity to polymerize or degrade, particularly under acidic conditions, elevated temperatures, or in the presence of oxygen.[3][4][5] This guide delves into the mechanisms behind furan's instability and provides actionable strategies to maintain its desired monomeric form throughout your synthetic workflows.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common challenges encountered in the lab.

Category 1: Reaction Environment & Catalysis
Question 1: My reaction mixture is turning dark brown/black, and I'm observing significant product loss. What's causing this, and how can I prevent it?

Answer: A dark, tar-like appearance in your reaction mixture is a classic indicator of furan polymerization. This process is most commonly initiated by acid, which protonates the furan ring, generating highly reactive electrophiles that trigger a cascade of polymerization and ring-opening reactions.[3][6]

Causality Explained: The furan ring is electron-rich, making it susceptible to protonation, especially at the Cα position. This protonation event breaks the aromaticity and forms a carbocation intermediate. This intermediate can then be attacked by another neutral furan molecule, initiating the polymerization chain. This process is often exothermic and can accelerate as the reaction proceeds.

Troubleshooting & Optimization:

  • pH Control is Critical:

    • Use Milder Catalysts: If your reaction is acid-catalyzed, consider switching to a milder acid or a solid acid catalyst (e.g., Amberlyst) that can be easily filtered off post-reaction.[7][8]

    • Neutralize Before Workup: Before any concentration or purification steps, thoroughly wash your crude reaction mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, to quench any residual acid catalyst.[5]

    • Acid Scavengers: For reactions that generate acidic byproducts, consider adding a non-nucleophilic base or a proton sponge to the reaction mixture to neutralize acid as it forms.

  • Solvent Choice Matters:

    • The use of alcoholic solvents, such as methanol, has been shown to suppress polymerization.[7][8] This is because reactive aldehyde intermediates, which can form from acid-catalyzed ring-opening, are stabilized as acetals in the presence of alcohols, preventing their participation in polymerization pathways.[9]

Question 2: I'm not using an acid catalyst, but I'm still seeing polymerization. What are other potential triggers?

Answer: While acid catalysis is the most frequent culprit, other factors can induce or accelerate furan polymerization. These include elevated temperatures and the presence of atmospheric oxygen.

  • Thermal Stress: High temperatures, especially during distillation or prolonged reflux, can promote polymerization and other degradation pathways.[5][10][11] Furan rings can undergo thermally induced structural changes that lead to instability.[10]

  • Oxygen Activation: Atmospheric oxygen can function as an activator for the polymerization of some furan derivatives, like furfuryl alcohol.[4] It can accelerate the formation of conjugated structures that are key to cross-linking.

Troubleshooting & Optimization:

  • Temperature Management:

    • Maintain the lowest feasible reaction temperature that allows for a reasonable reaction rate.

    • During purification, use high-vacuum distillation to lower the boiling point of your furan derivative, thus minimizing thermal stress.[5][12]

    • Avoid prolonged heating. If a reaction requires extended time at high temperatures, monitor for signs of polymerization closely.

  • Inert Atmosphere:

    • Conduct your reactions under an inert atmosphere of nitrogen (N₂) or argon (Ar) to exclude oxygen. This is particularly important for sensitive furan derivatives or reactions running at elevated temperatures.[5]

Category 2: Purification & Storage
Question 3: My furan compound seems to decompose during column chromatography on silica gel. Why is this happening?

Answer: Standard silica gel is inherently acidic and can act as a catalyst for the polymerization or degradation of sensitive furan derivatives.[13] The large, polar surface area of silica gel can provide ample sites for acid-catalyzed reactions to occur as your compound passes through the column.

Troubleshooting & Optimization:

  • Deactivate the Stationary Phase:

    • Neutralized Silica Gel: Before preparing your column, you can create a slurry of the silica gel in a solvent containing a small amount of a non-polar base, like triethylamine (~1% v/v). The solvent is then removed under reduced pressure to yield a deactivated, more neutral stationary phase.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral grade) or Florisil.

  • Minimize Contact Time:

    • Use flash column chromatography rather than gravity chromatography to reduce the time your compound spends on the stationary phase.

    • Choose a solvent system that provides good separation with a reasonable retention factor (R_f) (ideally between 0.2 and 0.4) to ensure your compound elutes efficiently.

Question 4: How should I store my purified furan compounds to ensure long-term stability?

Answer: Proper storage is crucial to prevent degradation over time. Furan compounds can be sensitive to light, heat, and air.[5]

Storage Recommendations:

Storage ParameterRecommendationRationale
Temperature Store at refrigerated temperatures (e.g., 4°C).[14][15]Low temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (N₂ or Ar).Prevents oxidation and oxygen-activated polymerization.[4]
Light Exposure Use amber or opaque containers.Protects against light-induced degradation.
Stabilizers For neat furan or highly sensitive derivatives, consider adding a stabilizer.Inhibitors scavenge radicals or other reactive species that can initiate polymerization.

Common Stabilizers: Butylated hydroxytoluene (BHT) is a common radical scavenger used to stabilize furan and other reactive organic compounds like tetrahydrofuran (THF).[1][16] A typical concentration is around 0.025%.

Visualization of Polymerization & Prevention

To better understand the process, the following diagrams illustrate the key mechanistic steps and intervention points.

Acid-Catalyzed Furan Polymerization Pathway

This diagram shows a simplified mechanism for the acid-catalyzed polymerization of furan, highlighting the initial protonation step that leads to the formation of a reactive carbocation.

G cluster_initiation Initiation cluster_propagation Propagation cluster_side_reaction Side Reaction Furan1 Furan ProtonatedFuran Protonated Furan (Reactive Carbocation) Furan1->ProtonatedFuran Protonation (Rate-Limiting) H_plus H+ Dimer Dimer Carbocation ProtonatedFuran->Dimer Nucleophilic Attack ProtonatedFuran->Dimer RingOpening Ring-Opening (Aldehyde Formation) ProtonatedFuran->RingOpening H₂O Attack Furan2 Furan Furan2->Dimer Polymer Polymer Chain Dimer->Polymer + n Furan G Start Start: Reaction with Furan Compound CheckAcid Is the reaction acid-catalyzed? Start->CheckAcid UseMildAcid Use Milder Acid / Solid Acid Catalyst CheckAcid->UseMildAcid Yes NoAcid Monitor Temperature & Atmosphere CheckAcid->NoAcid No Reaction Run Reaction UseMildAcid->Reaction NoAcid->Reaction Workup Workup Stage Reaction->Workup Neutralize Quench/Neutralize with Mild Base (e.g., NaHCO₃ wash) Workup->Neutralize Purification Purification Stage Neutralize->Purification CheckMethod Purification Method? Purification->CheckMethod Distillation High-Vacuum Distillation (Low Temperature) CheckMethod->Distillation Distillation Chromatography Use Neutralized Silica or Alumina CheckMethod->Chromatography Chromatography Storage Store Purified Product: - Cold (4°C) - Dark - Inert Atmosphere - Add Stabilizer (e.g., BHT) Distillation->Storage Chromatography->Storage

Caption: Decision tree for mitigating furan polymerization.

Experimental Protocols

Protocol 1: Neutralization of Crude Reaction Mixture

This protocol describes a standard liquid-liquid extraction procedure to remove acidic impurities before solvent evaporation and purification.

Objective: To quench and remove acid catalysts or acidic byproducts from an organic solution containing a furan derivative.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flask.

Procedure:

  • Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • First Wash (Neutralization):

    • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

    • CAUTION: Stopper the funnel and invert it gently, immediately opening the stopcock to vent any pressure buildup from CO₂ evolution. Repeat this gentle inversion and venting process several times until gas evolution ceases.

    • Shake the funnel vigorously for 1-2 minutes.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

  • Second Wash (Water):

    • Add an equal volume of deionized water to the organic layer in the separatory funnel.

    • Shake vigorously for 30 seconds.

    • Allow the layers to separate and drain the aqueous layer.

  • Third Wash (Brine):

    • Add half the volume of brine to the organic layer.

    • Shake for 30 seconds. The brine wash helps to remove residual water from the organic layer.

    • Allow the layers to separate and drain the aqueous layer.

  • Drying:

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ (enough so that some of the drying agent flows freely when the flask is swirled).

    • Let the mixture stand for 10-15 minutes to ensure all water is absorbed.

  • Filtration:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean round-bottom flask.

  • Concentration:

    • The resulting clear, dry, and neutralized solution is now ready for solvent removal by rotary evaporation at a low temperature before further purification.

By understanding the underlying causes of furan polymerization and implementing these preventative and troubleshooting strategies, you can significantly improve the yield, purity, and stability of your furan-containing compounds.

References

  • Vega, R., & Rieumont, J. (n.d.). Kinetic and structural features of furan compounds as inhibitors of the radical polymerization of vinyl acetate. SciSpace. Retrieved from [Link]

  • Oxygen as a Crucial Comonomer in Alkyne-Based Polymerization toward Functional Poly(tetrasubstituted furan)s. (n.d.). ACS Publications. Retrieved from [Link]

  • Oxygen as a Crucial Comonomer in Alkyne-Based Polymerization toward Functional Poly(tetrasubstituted furan)s. (n.d.). ACS Publications. Retrieved from [Link]

  • Vega, R., & Rieumont, J. (n.d.). Kinetic and Structural Features of Furan Compounds as Inhibitors of the Radical Polymerization of Vinyl Acetate. Polímeros: Ciência e Tecnologia. Retrieved from [Link]

  • Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. (n.d.). ACS Publications. Retrieved from [Link]

  • THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. (n.d.). Retrieved from [Link]

  • The activation of furfuryl alcohol polymerization by oxygen and its enhanced mechanical properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Palmers, S., et al. (2015). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 32(2), 161-169. Retrieved from [Link]

  • Cimino, P., et al. (2018). From ascorbic acid to furan derivatives: the gas phase acid catalyzed degradation of vitamin C. RSC Publishing. Retrieved from [Link]

  • Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. Retrieved from [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (n.d.). RSC Publishing. Retrieved from [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. (n.d.). ACS Publications. Retrieved from [Link]

  • Effects of the Type of Catalyst on the Polymerisation Mechanism of Furfuryl Alcohol and its Resultant Properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (n.d.). ACS Publications. Retrieved from [Link]

  • Formation of insoluble polymer and benzofuran during the acid-treatment of furan. Typical reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Fan, X., & Wu, J. (2008). Factors affecting thermally induced furan formation. Journal of Agricultural and Food Chemistry, 56(21), 10235-10240. Retrieved from [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). ACS Publications. Retrieved from [Link]

  • Impact of Deuteration and Temperature on Furan Ring Dynamics. (n.d.). ResearchGate. Retrieved from [Link]

  • Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and scavenging role of furan fatty acids. (n.d.). PNAS. Retrieved from [Link]

  • METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. (n.d.). European Patent Office. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Separation and purification of furan carboxylates. (n.d.). Google Patents.
  • Synthesis and scavenging role of furan fatty acids. (n.d.). PNAS. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and scavenging role of furan fatty acids. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Furan (Stabilised) For Synthesis. (n.d.). Eqipped. Retrieved from [Link]

  • The behaviour of furan derivatives in polymerization reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). MDPI. Retrieved from [Link]

  • Furan. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mod-30 Lec-34 Furan Synthesis. (2013, July 8). YouTube. Retrieved from [Link]

  • Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (n.d.). ACS Publications. Retrieved from [Link]

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Removal of unreacted starting materials from 2-Furanmethanol, alpha-ethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 2-Furanmethanol, alpha-ethyl-, focusing on the effective removal of unreacted starting materials. The protocols and explanations herein are designed to ensure scientific integrity and provide you with the expertise to achieve high purity in your synthesis.

Troubleshooting Guide: Common Purification Challenges

The most prevalent synthesis route for 2-Furanmethanol, alpha-ethyl- is the Grignard reaction, involving the addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to furfural.[1][2] Consequently, the primary contaminants are unreacted furfural and residual Grignard reagent precursors like ethyl bromide.

Question: How can I effectively remove unreacted furfural from my crude product?

Unreacted furfural is the most common impurity and its removal is critical for obtaining a pure product. Due to the proximity of its boiling point to that of the desired product, simple distillation is often insufficient. We recommend three primary methods, depending on the scale of your reaction and the required purity.

Method 1: Fractional Vacuum Distillation

  • Principle: This method exploits the difference in boiling points between 2-Furanmethanol, alpha-ethyl- and furfural. Performing the distillation under reduced pressure lowers the boiling points, which helps to prevent thermal degradation of the furan-containing compounds.[3][4]

  • When to Use: Suitable for large-scale purifications where a high-efficiency distillation column is available.

  • Experimental Protocol:

    • Assemble a fractional distillation apparatus equipped with a vacuum pump and a Vigreux or packed column.

    • Ensure all glassware is dry to prevent contamination.

    • Place the crude product in the distillation flask with a magnetic stir bar for smooth boiling.

    • Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).

    • Slowly heat the distillation flask.

    • Collect the fractions. Furfural will distill first, followed by an intermediate fraction, and then the pure 2-Furanmethanol, alpha-ethyl-. Monitor the temperature at the head of the column closely to distinguish the fractions.

Method 2: Selective Chemical Extraction (Bisulfite Wash)

  • Principle: This is a highly specific and efficient method for removing aldehydes. Furfural, being an aldehyde, reacts with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the organic layer containing your alcohol product via liquid-liquid extraction.[5][6][7][8]

  • When to Use: Excellent for both small and large-scale reactions. It is particularly effective for removing trace to moderate amounts of furfural before a final distillation or chromatography step.

  • Experimental Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Use a volume approximately equal to the organic layer.

    • Shake the funnel vigorously for 2-3 minutes, venting frequently to release any pressure.

    • Allow the layers to separate. The aqueous layer now contains the furfural-bisulfite adduct.

    • Drain the lower aqueous layer.

    • Wash the organic layer with deionized water and then with brine to remove any residual salts.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the furfural-free product.

Method 3: Flash Column Chromatography

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase. Due to the difference in polarity between the aldehyde (furfural) and the alcohol (product), they will elute from the column at different rates.[9][10][11]

  • When to Use: Ideal for achieving very high purity, especially on a small to medium scale (mg to several grams). It is also effective at removing non-volatile or polymeric byproducts.

  • Experimental Protocol:

    • Select a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common choice is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the product.

    • Pack the Column: Pack a glass column with silica gel as the stationary phase, using the chosen eluent.[12][13]

    • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane, and load it onto the top of the silica gel.

    • Elute: Apply pressure (using compressed air or a pump) to force the solvent through the column. Collect the eluting solvent in fractions.

    • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation: Physical Properties for Separation

For effective purification, understanding the physical properties of the product and key starting materials is crucial.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2-Furanmethanol, alpha-ethyl- 126.15181-182[1][14]~1.04[1][14]
Furfural 96.08161-162[3][15]~1.16[3][15]
Ethyl Bromide 108.9737-40[16][17]~1.46[17][18]
Question: How do I remove unreacted ethyl bromide?

The removal of ethyl bromide is straightforward due to its low boiling point (37-40 °C).[16][17][18][19] This volatile starting material is typically removed along with the reaction solvent (e.g., THF, diethyl ether) during the initial concentration step on a rotary evaporator after the reaction workup and before any further purification like distillation or chromatography.

Mandatory Visualization: Purification Workflows

G cluster_0 General Purification Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Quench, Extract, Dry) Start->Workup Concentrate Solvent Removal (Rotary Evaporation) Workup->Concentrate Removes Ethyl Bromide & Solvent Purify Purification Step (Choose Method) Concentrate->Purify End Pure Product Purify->End

Caption: General purification workflow for 2-Furanmethanol, alpha-ethyl-.

G cluster_1 Bisulfite Wash Workflow Dissolve Dissolve Crude in Organic Solvent AddBisulfite Add Saturated NaHSO3 (aq) Dissolve->AddBisulfite Separate Separate Layers AddBisulfite->Separate Wash Wash Organic Layer (Water, Brine) Separate->Wash Organic Layer Aqueous Aqueous Layer (Contains Furfural Adduct) Separate->Aqueous Dry Dry & Concentrate Wash->Dry Product Furfural-Free Product Dry->Product

Caption: Workflow for removing furfural via bisulfite extraction.

G cluster_2 Flash Chromatography Workflow TLC Develop Solvent System (TLC) Pack Pack Silica Gel Column TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent & Collect Fractions Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Combine Combine Pure Fractions & Concentrate Analyze->Combine PureProduct High Purity Product Combine->PureProduct

Caption: Workflow for purification via flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for having a large amount of unreacted furfural?

A high concentration of unreacted furfural typically points to an issue with the Grignard reagent. This could be due to incomplete formation of the reagent (e.g., inactive magnesium) or its degradation by exposure to moisture or atmospheric carbon dioxide. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[20]

Q2: My final product is dark brown. What causes this and how can I fix it?

Furan-containing compounds, including furfural and furfuryl alcohols, are susceptible to air oxidation and acid-catalyzed polymerization, which can result in dark-colored, often resinous, impurities.[4][21] To minimize this, avoid exposure to strong acids and air, especially during heating.[22] If your product is already discolored, flash column chromatography is the most effective method for removing these polymeric byproducts.

Q3: Which purification method should I choose for the highest purity?

For achieving the highest possible purity (>99%), a multi-step approach is often best. A preliminary purification using a bisulfite wash to remove the bulk of the unreacted furfural, followed by fractional vacuum distillation or flash column chromatography to remove other minor impurities and any colored byproducts, will yield a product of excellent quality.

Q4: How can I confirm the purity of my 2-Furanmethanol, alpha-ethyl-?

Standard analytical techniques are used to assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your product and reveal the presence of impurities. Unreacted furfural has a characteristic aldehyde proton signal between 9-10 ppm in the ¹H NMR spectrum.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and confirming their identity by their mass spectra. It can also quantify the relative amounts of product and impurities.

Q5: Are there any special considerations for the Grignard reaction workup?

Yes. The reaction must be carefully "quenched" by slowly adding a proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), while cooling the reaction flask in an ice bath. This protonates the alkoxide intermediate to form the desired alcohol and neutralizes any remaining Grignard reagent. Avoid quenching with strong acids, as this can promote polymerization of the furan ring.[22]

References

  • Britannica. (2025, December 26). Furfural. [Link]

  • LookChem. (n.d.). 2-Furanmethanol, alpha-ethyl-. [Link]

  • Wikipedia. (n.d.). Furfural. [Link]

  • CAS Common Chemistry. (n.d.). Furfural. [Link]

  • Suryoday Interpharma LLP. (n.d.). Ethyl-Bromide. [Link]

  • Merck Index. (n.d.). Ethyl Bromide. [Link]

  • Nova International. (n.d.). Ethyl Bromide. [Link]

  • Nova International. (n.d.). SPECIFICATION: Ethyl Bromide. [Link]

  • Chemsrc. (2025, August 25). 2-Furanmethanol, alpha-ethyl-. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]

  • Ataman Kimya. (n.d.). 2-FURANMETHANOL. [Link]

  • Intermediate Organic Chemistry. (n.d.). Heterocyclic Chemistry. [Link]

  • SlideShare. (n.d.). Preparation and Properties of Furan. [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • Ataman Kimya. (n.d.). 2-FURANMETHANOL (FURFURYL ALCOHOL). [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • SlideShare. (n.d.). Heterocyclic compounds - Furan. [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Furanmethanol (FDB012558). [Link]

  • Biotage. (n.d.). Successful flash chromatography. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. [Link]

  • ResearchGate. (2020, May 28). How can I remove aldehyde from a schiff base reaction?. [Link]

  • Solubility of Things. (n.d.). Furfuryl alcohol. [Link]

  • NIST WebBook. (n.d.). 2-Furanmethanol. [Link]

  • Google Patents. (n.d.).
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Google Patents. (n.d.). EP0037588B1 - Method of preparing furfuryl alcohols.
  • PubChemLite. (n.d.). 2-furanmethanol, alpha-ethyl- (C7H10O2). [Link]

  • Google Patents. (n.d.). CN105801531A - Method for preparing alpha-ethyl furan methanol.
  • PubChem. (n.d.). Furfuryl Alcohol. [Link]

  • PMC. (n.d.). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. [Link]

  • Google Patents. (n.d.). CN101129184A - Grignard reaction method in production of maltol.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]

  • Google Patents. (n.d.). CN101125840A - Grignard reagent synthesis reaction solvent in maltol production.
  • Wikipedia. (n.d.). Furfuryl alcohol. [Link]

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Technical Support Center: Enantioselective Resolution of Racemic 1-(2-Furyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective resolution of racemic 1-(2-furyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key chiral building block, obtaining high enantiopurity of 1-(2-furyl)propan-1-ol is critical for the synthesis of various fine chemicals and pharmaceuticals.[1] This resource leverages field-proven insights to help you navigate the common challenges encountered during its resolution.

Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles

This section addresses specific issues you might encounter during the enzymatic kinetic resolution (EKR) of 1-(2-furyl)propan-1-ol, a widely adopted and green method for obtaining the desired enantiomer.[2]

Issue 1: Low Enantiomeric Excess (ee) of the Unreacted Alcohol or Acylated Product

Q: My enzymatic kinetic resolution is yielding low enantiomeric excess (ee) for both the remaining (S)-alcohol and the produced (R)-acetate. What are the likely causes and how can I improve the enantioselectivity?

A: Low enantiomeric excess is a common but solvable issue in enzymatic kinetic resolutions. The root causes often lie in suboptimal reaction conditions or an inappropriate choice of biocatalyst or reagents. Here’s a systematic approach to troubleshooting:

Probable Causes & Recommended Solutions:

  • Suboptimal Enzyme Choice: Not all lipases exhibit high enantioselectivity for every substrate. While Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and frequently successful choice for secondary alcohols, its performance is not universal.[1][2]

    • Solution: Screen a panel of lipases. Besides CALB, consider lipases from Pseudomonas cepacia, Rhizomucor miehei, and Thermomyces lanuginosus.[1][3] Each enzyme has a unique active site geometry, and one may be a better fit for 1-(2-furyl)propan-1-ol.

  • Incorrect Acyl Donor: The structure of the acyl donor significantly impacts the reaction's kinetics and enantioselectivity.

    • Solution: Vinyl acetate is often an excellent choice as it generates a volatile acetaldehyde byproduct, driving the reaction forward to near irreversibility.[1][2][4] However, for some enzymes that are sensitive to aldehydes, this can lead to deactivation.[4] In such cases, consider other acyl donors like isopropenyl acetate or 1-ethoxyvinyl acetate, which produces the less harmful ethyl acetate.[4][5] The chain length of the acyl donor can also be varied; sometimes, longer chain vinyl esters (e.g., vinyl butanoate, vinyl octanoate) can enhance enantioselectivity.

  • Inappropriate Solvent System: The solvent plays a crucial role in modulating enzyme activity and stability. Polar organic solvents can strip the essential water layer from the enzyme, leading to denaturation, while non-polar solvents are generally preferred.[6]

    • Solution: Non-polar solvents like n-heptane or toluene are often good starting points.[1][7][8] If substrate solubility is an issue, a co-solvent like acetonitrile might be necessary, but its concentration should be optimized, as high concentrations can reduce enzyme activity.[3]

  • Suboptimal Temperature: Enzyme activity and enantioselectivity are temperature-dependent.

    • Solution: While higher temperatures can increase the reaction rate, they may negatively impact enantioselectivity and enzyme stability. A typical starting range is 30-60°C.[1][3][7] It's advisable to run the reaction at a few different temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal balance.

  • Reaction Proceeding Beyond 50% Conversion: In a kinetic resolution, the enantiomeric excess of the unreacted substrate increases with conversion, while the ee of the product is highest at lower conversions and decreases as the reaction surpasses the 50% mark.[9]

    • Solution: Monitor the reaction progress closely using chiral HPLC or GC. Stop the reaction at or near 50% conversion to achieve a good balance of yield and high ee for both the unreacted substrate and the product.

Issue 2: Slow or Stalled Reaction (Low Conversion)

Q: My resolution reaction is very slow, or has stopped at a low conversion rate. How can I increase the reaction rate?

A: A sluggish reaction can be due to several factors, from enzyme inhibition to poor mass transfer.

Probable Causes & Recommended Solutions:

  • Enzyme Inhibition or Deactivation: The byproducts of the acylation reaction can inhibit or deactivate the lipase. For example, acetaldehyde generated from vinyl acetate can be detrimental to some lipases.[4]

    • Solution: If using vinyl acetate, consider switching to an alternative like 1-ethoxyvinyl acetate.[4][5] Also, ensure your starting materials are free of impurities that could act as enzyme inhibitors.

  • Insufficient Enzyme Loading: The amount of enzyme used is directly related to the reaction rate.

    • Solution: While it's important to be cost-effective, a very low enzyme loading will naturally result in a slow reaction. Try incrementally increasing the amount of immobilized lipase.

  • Poor Mass Transfer: In a heterogeneous system with an immobilized enzyme, efficient mixing is crucial for the substrate and acyl donor to access the enzyme's active sites.

    • Solution: Ensure adequate agitation (e.g., 200-300 rpm on an orbital shaker).[1][7] The particle size of the immobilized enzyme can also play a role; smaller particles offer a larger surface area.

  • Presence of Water: While a minimal amount of water is essential for lipase activity, excess water in a non-aqueous resolution can promote the reverse hydrolysis reaction, leading to an equilibrium that stalls the forward reaction.

    • Solution: Use anhydrous solvents and consider adding activated molecular sieves to the reaction mixture to scavenge any water produced or present as an impurity.[10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind enzymatic kinetic resolution?

A1: Enzymatic kinetic resolution is based on the principle that the two enantiomers of a racemic mixture react at different rates in the presence of a chiral catalyst, in this case, an enzyme like lipase.[2] The enzyme's active site is chiral and will preferentially bind and catalyze the reaction of one enantiomer over the other.[2] For the acylation of racemic 1-(2-furyl)propan-1-ol, the lipase will selectively acylate one enantiomer (typically the R-enantiomer) at a much faster rate, leaving the other enantiomer (the S-enantiomer) largely unreacted.[2] By stopping the reaction at approximately 50% conversion, one can isolate the unreacted S-alcohol and the R-ester, both with high enantiomeric purity.[11]

Q2: How do I accurately determine the enantiomeric excess (ee) and conversion of my reaction?

A2: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard methods. You will need a chiral stationary phase (CSP) column capable of separating the enantiomers of both the starting alcohol and the product ester. By integrating the peak areas of the R and S enantiomers for both the alcohol and the ester, you can calculate the ee and the overall conversion. For HPLC, a common mobile phase for such separations might consist of n-heptane and 2-propanol.[9]

Q3: Can I reuse the immobilized lipase?

A3: Yes, one of the major advantages of using an immobilized enzyme like Novozym 435 is its reusability, which significantly reduces costs.[8] After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent (e.g., the reaction solvent) to remove any adsorbed substrate and product, and then dried before being used in a subsequent batch. Its activity should be monitored over several cycles, as some loss of activity is expected.

Q4: My chiral HPLC separation is poor, with co-eluting peaks. How can I improve the resolution?

A4: Poor resolution in chiral HPLC can be frustrating. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: The ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar main solvent (e.g., n-heptane) is critical. Systematically vary this ratio. Sometimes, small amounts of an additive like trifluoroacetic acid can improve peak shape.[9]

  • Lower the Flow Rate: Reducing the flow rate can often increase the resolution between closely eluting peaks.[9]

  • Adjust the Temperature: Column temperature can affect enantioselectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C).

  • Try a Different Chiral Stationary Phase: If optimization fails, the chosen column may not be suitable for your specific analytes. There is a wide variety of CSPs available (e.g., polysaccharide-based, Pirkle-type), and you may need to screen a few to find the best one.[12][13]

Experimental Protocols & Data

Protocol: Lipase-Catalyzed Kinetic Resolution of 1-(2-Furyl)propan-1-ol

This protocol provides a general starting point. Optimization will likely be required.

  • Preparation: To a 25 mL flask, add racemic 1-(2-furyl)propan-1-ol (e.g., 1 mmol) and 10 mL of anhydrous n-heptane.

  • Reagent Addition: Add vinyl acetate (e.g., 1.2 mmol) to the solution.

  • Enzyme Addition: Add the immobilized lipase (e.g., 50 mg of Novozym 435).

  • Incubation: Seal the flask and place it in an orbital shaker set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).

  • Monitoring: Periodically withdraw small aliquots from the reaction mixture. Filter out the enzyme and dilute the sample with the mobile phase for chiral HPLC/GC analysis to determine conversion and enantiomeric excess.

  • Work-up: Once the desired conversion (ideally ~50%) is reached, filter off the enzyme. The filtrate, containing the unreacted alcohol and the ester product, can then be subjected to purification, typically by column chromatography.

Table 1: Influence of Reaction Parameters on Resolution Efficiency (Hypothetical Data for Illustration)
EntryLipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee (S)-alcohol (%)
1Novozym 435Vinyl Acetaten-Heptane4044895
2Novozym 435Vinyl AcetateToluene4044592
3Novozym 435Isopropenyl Acetaten-Heptane4064288
4P. cepacia LipaseVinyl Acetaten-Heptane4055097
5Novozym 435Vinyl Acetaten-Heptane3084698
6Novozym 435Vinyl Acetaten-Heptane6024789

Note: This data is illustrative and serves to show how varying parameters can affect the outcome of the resolution.

Visualizing the Workflow

Diagram 1: Enzymatic Kinetic Resolution Workflow

This diagram outlines the key steps in the enzymatic kinetic resolution process, from reaction setup to analysis and purification.

G cluster_0 Reaction Setup cluster_1 Resolution cluster_2 Work-up & Analysis racemate Racemic 1-(2-furyl)propan-1-ol reaction Incubate with Agitation (e.g., 40°C, 200 rpm) racemate->reaction solvent Anhydrous Solvent (e.g., n-Heptane) solvent->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction monitoring Monitor Progress (Chiral HPLC/GC) reaction->monitoring Periodic Sampling filtration Filter to Remove Enzyme reaction->filtration When Conv. ~50% monitoring->reaction purification Column Chromatography filtration->purification s_alcohol (S)-1-(2-furyl)propan-1-ol (High ee) purification->s_alcohol r_ester (R)-ester (High ee) purification->r_ester

Caption: Workflow for enzymatic kinetic resolution.

Diagram 2: Troubleshooting Logic for Low Enantiomeric Excess

This flowchart provides a logical path for diagnosing and solving issues related to low enantioselectivity.

G start Low Enantiomeric Excess (ee) Observed check_conv Is Conversion > 50%? start->check_conv stop_earlier Stop reaction earlier (Target ~50% conv.) check_conv->stop_earlier Yes check_enzyme Is Lipase Optimal? check_conv->check_enzyme No solution High ee Achieved stop_earlier->solution screen_lipases Screen different lipases (e.g., P. cepacia, T. lanuginosus) check_enzyme->screen_lipases No check_conditions Are Conditions Optimal? check_enzyme->check_conditions Yes screen_lipases->solution optimize_temp Optimize Temperature (e.g., 30-50°C) check_conditions->optimize_temp No optimize_solvent Optimize Solvent (e.g., n-heptane, toluene) check_conditions->optimize_solvent No optimize_acyl Optimize Acyl Donor (e.g., isopropenyl acetate) check_conditions->optimize_acyl No check_conditions->solution Yes (Re-evaluate) optimize_temp->solution optimize_solvent->solution optimize_acyl->solution

Caption: Troubleshooting flowchart for low ee.

References

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024, October 5). MDPI. Retrieved January 21, 2026, from [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols and their acetates. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Retrieved January 21, 2026, from [Link]

  • Miljković, D. A., Sharaf El Din, N., & Gasi, K. M. (1985). Resolution of racemic 1-amino-2-propanol. Journal of the Serbian Chemical Society, 50(5), 277-282. Retrieved January 21, 2026, from [Link]

  • The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. (2024, June 12). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Lipase catalysis in organic solvents: advantages and applications. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Resolution of derivatives of 1,2-propanediol with lipase B from Candida antarctica. Effect of substrate structure, medium, water activity and acyl donor on enantiomeric ratio. (1998). PubMed. Retrieved January 21, 2026, from [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved January 21, 2026, from [Link]

  • Convenient enzymatic resolution of alcohols using highly reactive, nonharmful acyl donors, 1-ethoxyvinyl esters. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Chiral alcohol separation. (2024, December 3). Reddit. Retrieved January 21, 2026, from [Link]

  • Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023, July 14). MDPI. Retrieved January 21, 2026, from [Link]

  • The effect of the acyl donor on the kinetic resolution of racemic... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Practical Considerations in Kinetic Resolution Reactions. (2001). STEM - Unipd. Retrieved January 21, 2026, from [Link]

  • Convenient Enzymatic Resolution of Alcohols Using Highly Reactive, Nonharmful Acyl Donors, 1-Ethoxyvinyl Esters. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. (2024, January 9). Frontiers. Retrieved January 21, 2026, from [Link]

  • Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. (n.d.). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

  • Devendran, S., & Yadav, G. D. (2014). Lipase-Catalyzed Kinetic Resolution of (±)-1-(2-Furyl) Ethanol in Nonaqueous Media. Chirality, 26(6), 286-292. Retrieved January 21, 2026, from [Link]

  • Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 21, 2026, from [Link]

  • Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis. (2020, September 15). ACS Omega. Retrieved January 21, 2026, from [Link]

  • Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Unusual effects of separation conditions on chiral separations. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]

  • Immobilisation and application of lipases in organic media. (2013, February 12). Chemical Society Reviews. Retrieved January 21, 2026, from [Link]

  • Chiral HPLC separation: strategy and approaches. (n.d.). Chiralpedia. Retrieved January 21, 2026, from [Link]

  • Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Optimization and Determination of Kinetic Parameters of the Synthesis of 5-Lauryl-hydroxymethylfurfural Catalyzed by Lipases. (2022, December 23). MDPI. Retrieved January 21, 2026, from [Link]

  • OC VI (HS 2015). (n.d.). Bode Research Group. Retrieved January 21, 2026, from [Link]

  • Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. (2021, April 20). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Lipase in aqueous-polar organic solvents: Activity, structure, and stability. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. (n.d.). Beilstein Journals. Retrieved January 21, 2026, from [Link]

  • Kinetic Resolution of Enantiomers. (n.d.). Wolfgang Kroutil. Retrieved January 21, 2026, from [Link]

  • Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. (2025). PubMed. Retrieved January 21, 2026, from [Link]

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Technical Support Center: Catalyst Deactivation in the Synthesis of α-Ethyl-2-furanmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of α-ethyl-2-furanmethanol. Catalyst deactivation is a common impediment in this process, leading to diminished yields, poor selectivity, and increased operational costs. This document provides a comprehensive troubleshooting framework, grounded in established catalytic principles, to diagnose, mitigate, and resolve issues related to catalyst deactivation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable insights.

Q1: My reaction yield has dropped significantly after a few cycles using a copper-based catalyst. What is the most likely cause?

A1: A significant drop in yield after a few cycles with a copper-based catalyst in the hydrogenation of furanic compounds is most commonly attributed to coking or fouling . This is the deposition of carbonaceous residues on the active sites of the catalyst. These residues are often polymeric species formed from the furanic starting materials or products under reaction conditions.[1]

Q2: I've noticed a gradual decline in catalytic activity over a prolonged period of operation, even at optimal temperatures. What could be the issue?

A2: A slow, gradual decline in activity, particularly when operating at elevated temperatures, is often indicative of thermal degradation , specifically sintering of the metal nanoparticles.[2] Sintering involves the agglomeration of smaller metal particles into larger ones, which leads to a decrease in the active surface area of the catalyst.

Q3: Can I regenerate my deactivated copper catalyst?

A3: Yes, in many cases, deactivated copper catalysts can be regenerated. The appropriate method depends on the deactivation mechanism. For deactivation due to coking, a controlled oxidative treatment (calcination) is typically effective in burning off the carbonaceous deposits. For sintered catalysts, an oxidation-reduction cycle can sometimes redisperse the metal particles.[3]

Q4: What are the typical catalysts used for the synthesis of α-ethyl-2-furanmethanol?

A4: The synthesis of α-ethyl-2-furanmethanol is typically achieved through the hydrogenation of 2-acetylfuran. Common catalysts for this transformation are copper-based systems, such as copper chromite and copper supported on oxides like alumina (Al₂O₃) or zinc oxide (ZnO). These catalysts are favored for their high selectivity towards the desired alcohol product.[1][4] Noble metal catalysts like palladium (Pd) or platinum (Pt) can also be used, but may sometimes lead to over-hydrogenation or other side reactions.

Q5: At what temperature should I be concerned about catalyst sintering?

A5: As a general guideline, to minimize sintering, the reaction temperature should be kept below 0.3-0.5 times the melting point of the metal catalyst. For copper, with a melting point of 1085°C, significant sintering can begin to occur at temperatures above 300-500°C, especially with prolonged exposure. The specific temperature will also depend on the support material and the reaction environment.

Section 2: In-depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving catalyst deactivation.

Initial Diagnosis: Observing the Symptoms

The first step in troubleshooting is to carefully observe the changes in your reaction performance.

Symptom Potential Deactivation Mechanism Initial Action
Rapid activity loss within a few runs.Coking/Fouling or PoisoningProceed to Section 2.2.1
Gradual activity loss over many runs or prolonged use.Sintering (Thermal Degradation)Proceed to Section 2.2.2
Change in product selectivity. Coking (pore blockage) or Sintering (changes in active site structure)Proceed to Section 2.2.3
Increase in pressure drop across a fixed-bed reactor.Coking/Fouling (blockage of the catalyst bed)Proceed to Section 2.2.1
Diagnostic Workflow: Identifying the Root Cause

A systematic diagnostic workflow is crucial for accurately identifying the cause of deactivation.

Deactivation_Workflow A Problem Observed: Decreased Catalyst Performance B Visual Inspection of Spent Catalyst (Color Change?) A->B C Dark/Black Appearance B->C Yes D No Significant Color Change B->D No E Hypothesis: Coking/Fouling C->E F Hypothesis: Sintering or Poisoning D->F G Characterization: - TGA/TPO - XPS E->G H Characterization: - TEM - XRD - H₂ Chemisorption F->H M Elemental Analysis (ICP-MS/XRF) for Suspected Poisons F->M I High Carbon Content/ Weight Loss on Oxidation G->I Results J Increased Particle Size/ Decreased Metal Surface Area H->J Results K Confirmation: Coking I->K L Confirmation: Sintering J->L N Presence of Contaminants (e.g., S, Cl) M->N Results O Confirmation: Poisoning N->O

Caption: Diagnostic workflow for identifying catalyst deactivation.

Coke formation is a common issue in the catalytic processing of furanic compounds due to their tendency to polymerize.

  • Causality: Furan rings can undergo acid-catalyzed polymerization, leading to the formation of heavy, carbon-rich deposits ("coke") on the catalyst surface. This physically blocks the active sites and can also obstruct the pores of the catalyst support, limiting reactant access.

  • Diagnostic Characterization:

    • Thermogravimetric Analysis (TGA): Heating the spent catalyst in an oxidizing atmosphere (air or oxygen) and monitoring the weight loss can quantify the amount of coke.

    • Temperature-Programmed Oxidation (TPO): Similar to TGA, this technique identifies the temperature at which the carbonaceous deposits are combusted, providing information about the nature of the coke.

    • X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of graphitic carbon on the catalyst surface, confirming coke deposition.[3]

Sintering is a thermally induced process that is often irreversible without specific regeneration procedures.

  • Causality: At elevated temperatures, metal atoms on the surface of nanoparticles become mobile. This mobility allows smaller particles to coalesce into larger ones, a process driven by the reduction of the total surface energy. This leads to a decrease in the number of active sites. The effect of temperature on copper crystallite size and catalytic activity has been documented.[2]

  • Diagnostic Characterization:

    • Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of changes in particle size and morphology. Comparing TEM images of fresh and spent catalysts can clearly show if sintering has occurred.

    • X-ray Diffraction (XRD): An increase in the crystallite size of the metal can be determined by the sharpening of the diffraction peaks, calculated using the Scherrer equation.

    • Hydrogen Chemisorption: This technique measures the active metal surface area. A decrease in hydrogen uptake by the spent catalyst compared to the fresh catalyst indicates a loss of active sites, often due to sintering.

Poisoning occurs when impurities in the feed or solvent strongly adsorb to the active sites, rendering them inactive.

  • Causality: Common poisons for metal catalysts include sulfur, chlorine, and nitrogen-containing compounds. These can originate from the raw materials or the solvent.

  • Diagnostic Characterization:

    • X-ray Photoelectron Spectroscopy (XPS): XPS is highly sensitive to surface elements and can detect the presence of poisons on the catalyst.

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray Fluorescence (XRF): These bulk elemental analysis techniques can identify the presence and concentration of potential poisons in the catalyst.

Section 3: Catalyst Regeneration Protocols

Once the deactivation mechanism has been identified, the appropriate regeneration protocol can be implemented.

Regeneration of Coked Catalysts by Oxidation

This procedure is for removing carbonaceous deposits from the catalyst surface.

Protocol: Oxidative Regeneration of a Coked Copper-Based Catalyst

  • Preparation: Carefully remove the deactivated catalyst from the reactor. If the catalyst is pyrophoric, handle it under an inert atmosphere.

  • Solvent Wash (Optional): Wash the catalyst with a suitable solvent (e.g., ethanol, acetone) to remove any loosely adsorbed organic residues. Dry the catalyst thoroughly in a vacuum oven at a low temperature (e.g., 80-100 °C).

  • Calcination:

    • Place the dried catalyst in a tube furnace.

    • Purge the system with an inert gas (e.g., nitrogen, argon).

    • Heat the catalyst to the target calcination temperature (typically 350-450 °C for copper-based catalysts) under a flow of dilute air (e.g., 5% O₂ in N₂). The use of dilute air is crucial to control the exothermicity of the coke combustion, which can otherwise lead to localized overheating and sintering.

    • Hold at the target temperature for 2-4 hours, or until the exit gas analysis shows no more CO₂ production.

    • Cool the catalyst to room temperature under an inert gas flow.

  • Re-reduction: Before reuse, the oxidized catalyst must be re-reduced. Follow the standard activation/reduction procedure for your fresh catalyst (e.g., heating in a hydrogen flow).

Coking_Regeneration A Deactivated (Coked) Catalyst B Solvent Wash (Optional) A->B C Drying (Vacuum Oven) B->C D Calcination (Dilute Air, 350-450 °C) C->D E Cooling (Inert Atmosphere) D->E F Re-reduction (H₂ Flow) E->F G Regenerated Catalyst F->G

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Analysis of 1-(2-furyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and quality control, the validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor.[1][2][3] This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-furyl)propan-1-ol. This compound, a key intermediate in various synthetic pathways, demands a robust and reliable analytical method to ensure the quality and consistency of final products.

This document is structured to provide not just a set of instructions, but a logical framework for making informed decisions during method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][5][6]

The Imperative of Method Validation

Analytical method validation provides documented evidence that a specific method will consistently produce a result that meets pre-determined acceptance criteria.[1][7][8] For a quantitative HPLC assay of 1-(2-furyl)propan-1-ol, this means ensuring the method is accurate, precise, specific, and robust for its intended purpose. The validation process is a systematic evaluation of the method's performance characteristics.[9][10][11]

Foundational HPLC Method Parameters

Before embarking on validation, a suitable HPLC method must be developed. For 1-(2-furyl)propan-1-ol, a reverse-phase (RP) HPLC method is a common and effective choice.[12]

A typical starting point for an HPLC method for 1-(2-furyl)propan-1-ol could be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where 1-(2-furyl)propan-1-ol has significant absorbance (e.g., 220 nm).

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a structured process. The following diagram illustrates the typical workflow, emphasizing the logical progression from one validation parameter to the next.

Validation_Workflow Start Method Development & Optimization System_Suitability System Suitability Start->System_Suitability Initial Assessment Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection & Quantitation Limits Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report System_Suitability->Specificity Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Requires a linear response for accurate measurement Precision Precision Linearity->Precision Assessed over the linear range Robustness Robustness Linearity->Robustness Tests the reliability of these parameters Range Range Accuracy->Range Defines the accurate range Accuracy->Robustness Tests the reliability of these parameters Precision->Range Defines the precise range Precision->Robustness Tests the reliability of these parameters

Sources

A Comparative Guide to the Reactivity of α-Ethyl-2-furanmethanol and Other Furfuryl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Furan Platform

Furan-based compounds, derived from the dehydration of pentose sugars in lignocellulosic biomass, represent a cornerstone of renewable chemistry.[1][2] Among these, furfuryl alcohol (FA) is a primary derivative produced by the hydrogenation of furfural.[3] It serves as a critical monomer for the synthesis of furan resins, which are valued for their exceptional thermal stability, chemical resistance, and adhesive properties.[4] The reactivity of the hydroxymethyl group on the furan ring dictates the utility of these molecules in polymerization, chemical synthesis, and as potential biofuels.

This guide provides an in-depth comparison of the reactivity of α-ethyl-2-furanmethanol, a structurally modified furfuryl alcohol, with its parent compound and other derivatives. By understanding how the introduction of an alpha-substituent alters electronic and steric properties, researchers can better predict and control reaction outcomes. We will focus on three key areas of reactivity: acid-catalyzed polymerization, oxidation pathways, and thermal stability, supported by mechanistic insights and established experimental data.

The Decisive Role of Alpha-Substitution

The fundamental difference between furfuryl alcohol and α-ethyl-2-furanmethanol lies in the substitution at the alpha-carbon (the carbon atom bonded to both the furan ring and the hydroxyl group). The presence of an ethyl group in this position profoundly influences the molecule's electronic landscape and steric profile.

  • Electronic Effects: The ethyl group acts as an electron-donating group (EDG) via an inductive effect (+I). This property is critical in reactions that proceed through a carbocation intermediate, as the EDG stabilizes the positive charge on the adjacent alpha-carbon.

  • Steric Effects: The bulkier ethyl group, compared to hydrogen, introduces steric hindrance around the reactive center, which can influence the approach of reagents and affect reaction rates.

As we will explore, the interplay between these electronic and steric factors leads to significant differences in reactivity.

Caption: Structures of Furfuryl Alcohol and α-Ethyl-2-furanmethanol.

Comparative Reactivity Analysis

Acid-Catalyzed Polymerization: The Path to Furan Resins

The acid-catalyzed polycondensation of furfuryl alcohols is their most significant industrial application, leading to the formation of dark, cross-linked thermosetting polymers known as furan resins.[5] The reaction mechanism is complex and involves numerous side reactions that contribute to the final properties of the resin.[6][7]

Mechanism with Furfuryl Alcohol (FA): The polymerization of FA is initiated by the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a primary furfuryl carbocation.[8] This electrophilic intermediate then attacks the most nucleophilic position of another furan ring (C5), forming a methylene bridge and regenerating the acidic proton.[8][9] This process repeats to form linear polymer chains.[6]

However, the reality is more complex. Side reactions are prevalent and define the resin's final structure and color:

  • Formation of Conjugated Systems: Elimination of hydride ions from methylene bridges leads to conjugated double bonds, which are responsible for the characteristic dark color of furan resins.[5][9][10]

  • Ring Opening: In the presence of water, the furan ring can open to form species containing carbonyl groups, such as levulinic acid derivatives.[11][12][13]

  • Cross-linking: Branching and cross-linking occur through various pathways, including Diels-Alder cycloadditions between furan rings and the conjugated structures formed along the polymer chains.[6][7]

Enhanced Reactivity of α-Ethyl-2-furanmethanol: The substitution of a hydrogen with an ethyl group at the alpha-position is expected to significantly accelerate the rate of polymerization. The key mechanistic difference is the nature of the carbocation intermediate.

  • Intermediate Stability: The loss of water from protonated α-ethyl-2-furanmethanol generates a secondary carbocation. This secondary carbocation is substantially more stable than the primary carbocation formed from FA due to the electron-donating nature of both the furan ring and the adjacent ethyl group.

  • Reaction Rate: Because the formation of this carbocation is the rate-determining step, its increased stability lowers the activation energy of the reaction. This leads to a much faster polymerization rate. This hypothesis is strongly supported by kinetic studies on similar α-substituted furans; for example, 2-furyl ethanol polymerizes much more rapidly than furfuryl alcohol because it also forms a more stable secondary carbocation intermediate.[14]

While the bulkier ethyl group may introduce some steric hindrance, the electronic stabilization of the intermediate is the dominant factor governing the reaction kinetics.

Caption: Comparative polymerization pathways of furfuryl alcohols.

Comparative Polymerization Data

ParameterFurfuryl Alcohol (FA)α-Ethyl-2-furanmethanol (Predicted)Rationale for Difference
Carbocation Intermediate PrimarySecondaryAlkyl group at α-position
Intermediate Stability LowerHigherInductive effect of ethyl group
Polymerization Rate SlowerSignificantly FasterLower activation energy for carbocation formation[14]
Gel Time (under identical conditions) LongerShorterFaster reaction kinetics
Oxidation: A Divergence in Products

The oxidation of furfuryl alcohols is a key transformation for producing other valuable furanic chemicals. The structure of the alcohol—primary versus secondary—dictates the oxidation product.

  • Furfuryl Alcohol (Primary): As a primary alcohol, FA can be oxidized to the corresponding aldehyde, furfural . Under stronger oxidizing conditions, furfural can be further oxidized to 2-furoic acid .[15]

  • α-Ethyl-2-furanmethanol (Secondary): As a secondary alcohol, its oxidation yields a ketone. Specifically, the oxidation of α-ethyl-2-furanmethanol produces 2-propionylfuran .[16] Further oxidation to a carboxylic acid is not straightforward as it would require the cleavage of a carbon-carbon bond, a much more energy-intensive process.

This fundamental difference in oxidation products makes α-ethyl-2-furanmethanol a specific precursor for 2-acylfurans, which are valuable intermediates in pharmaceuticals and fine chemicals.

Table of Oxidation Products

Starting MaterialAlcohol TypePrimary Oxidation ProductChemical Structure of Product
Furfuryl Alcohol PrimaryFurfural (Aldehyde)
α-Ethyl-2-furanmethanol Secondary2-Propionylfuran (Ketone)
Thermal Stability and Decomposition

The thermal stability of furfuryl alcohols is critical for their application in high-temperature environments, such as in the production of composites and binders. Thermal decomposition pathways are complex and sensitive to the molecular structure.

  • Furfuryl Alcohol: Studies have shown that under dry, high-temperature conditions, a key decomposition pathway for FA is dehydration to form 2-methylfuran .[17] At very high temperatures (above 1200 K), the decomposition becomes more drastic, involving ring fragmentation.[18]

  • α-Ethyl-2-furanmethanol: While specific kinetic data for α-ethyl-2-furanmethanol is limited, we can infer its behavior based on chemical principles. The C-OH bond in this more substituted secondary alcohol is likely weaker and more prone to cleavage. The activation energy for its thermal decomposition is predicted to be lower than that of FA.[18] The likely dehydration product would be 2-propenylfuran . The increased substitution at the alpha-carbon may lead to a lower overall thermal stability compared to the parent FA.

Experimental Protocol: Comparative Analysis of Polymerization Kinetics

This protocol provides a framework for quantifying the difference in polymerization rates between furfuryl alcohol and α-ethyl-2-furanmethanol.

Objective: To determine and compare the initial rates of acid-catalyzed polymerization of FA and α-ethyl-2-furanmethanol by monitoring monomer consumption over time.

Materials:

  • Furfuryl Alcohol (FA), >98% purity

  • α-Ethyl-2-furanmethanol, >98% purity

  • p-Toluenesulfonic acid (PTSA), catalyst[19][20]

  • Anhydrous Dichloromethane (DCM), solvent

  • Triethylamine, quenching agent

  • Internal Standard for GC analysis (e.g., Dodecane)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Preparation: Prepare 1.0 M solutions of FA and α-ethyl-2-furanmethanol in separate volumetric flasks using anhydrous DCM as the solvent. Add the internal standard to each solution at a known concentration (e.g., 0.1 M).

  • Reaction Setup: Place 50 mL of each monomer solution into separate jacketed reaction vessels equipped with magnetic stirrers. Maintain a constant temperature (e.g., 40 °C) using a circulating water bath.

  • Time Zero Sample: Before adding the catalyst, withdraw a 1.0 mL aliquot from each vessel. Immediately quench the aliquot in a vial containing 0.2 mL of triethylamine to neutralize any trace acids. This is the t=0 sample.

  • Initiation: Prepare a 0.1 M solution of PTSA in DCM. To start the reaction, add a sufficient volume of the PTSA solution to each reaction vessel to achieve a desired monomer-to-catalyst ratio (e.g., 100:1). Start a timer immediately.

  • Sampling: Withdraw 1.0 mL aliquots from each reaction at regular intervals (e.g., every 5 minutes for α-ethyl-2-furanmethanol, every 15 minutes for FA, adjust based on observed reactivity). Quench each aliquot immediately in a prepared vial containing triethylamine.

  • GC Analysis: Analyze all quenched samples using GC-FID. The use of an internal standard allows for the accurate determination of the monomer concentration at each time point, correcting for any variations in injection volume.

  • Data Analysis: Plot the concentration of the monomer versus time for each alcohol. The initial reaction rate can be determined from the negative of the slope of the initial linear portion of this curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare 1.0 M Monomer Solutions (FA and AEFM in DCM) + Internal Standard prep2 Prepare 0.1 M PTSA Catalyst Solution initiate Add PTSA Catalyst Start Timer prep2->initiate setup Equilibrate Monomer Solutions in Reactor at 40°C t0 Take t=0 Sample (Quench with Et3N) setup->t0 t0->initiate sampling Withdraw & Quench Aliquots at Timed Intervals initiate->sampling gc Analyze All Samples by GC-FID sampling->gc plot Plot [Monomer] vs. Time gc->plot rate Calculate Initial Reaction Rate from Slope plot->rate

Caption: Workflow for comparing polymerization kinetics.

Conclusion

The introduction of an ethyl group at the alpha-position of 2-furanmethanol is not a minor modification; it fundamentally alters the molecule's reactivity profile. This comparative guide demonstrates that α-ethyl-2-furanmethanol exhibits significantly different behavior than the parent furfuryl alcohol across key chemical transformations.

Summary of Reactivity Differences:

Reaction TypeFurfuryl Alcohol (FA)α-Ethyl-2-furanmethanolKey Reason for Difference
Acid-Catalyzed Polymerization Slower rateMuch faster rateFormation of a more stable secondary carbocation intermediate.
Oxidation Product Furfural (aldehyde)2-Propionylfuran (ketone)Primary vs. secondary alcohol structure.
Thermal Decomposition Forms 2-methylfuran; higher stabilityForms 2-propenylfuran; likely lower stabilityIncreased substitution at the α-carbon weakens C-O bond.

For researchers and drug development professionals, these differences are not merely academic. They offer a powerful tool for tuning material properties and synthetic pathways. The accelerated polymerization of α-ethyl-2-furanmethanol can be exploited to develop faster-curing resins and composites. Its distinct oxidation pathway provides a selective route to 2-acylfurans, which are important scaffolds in medicinal chemistry. By understanding the causal relationship between structure and reactivity, we can unlock the full potential of the versatile furan chemical platform.

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A Comparative Spectroscopic Guide to 2-Furanmethanol and Its Ethyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug development, the precise identification and characterization of isomeric compounds are paramount. Subtle differences in molecular structure can lead to vastly different chemical properties and biological activities. This guide provides a detailed spectroscopic comparison of 2-furanmethanol and its key ethyl isomers: α-ethyl-2-furanmethanol, 5-ethyl-2-furanmethanol, and 2-(2-furyl)ethanol. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the knowledge to confidently distinguish between these closely related furan derivatives.

Introduction to the Isomers

2-Furanmethanol, a versatile building block derived from biomass, serves as a common scaffold in organic synthesis. The introduction of an ethyl group at different positions on this core structure gives rise to isomers with distinct electronic and steric environments. Understanding how these positional changes manifest in various spectroscopic techniques is crucial for reaction monitoring, quality control, and the unambiguous assignment of molecular structures.

The isomers under consideration are:

  • 2-Furanmethanol: The parent compound.

  • α-Ethyl-2-furanmethanol (1-(2-furyl)propan-1-ol): An ethyl group is attached to the carbon bearing the hydroxyl group.

  • 5-Ethyl-2-furanmethanol: An ethyl group is substituted at the 5-position of the furan ring.

  • 2-(2-Furyl)ethanol: An ethyl group separates the furan ring from the hydroxyl group.

isomers cluster_main Isomeric Structures cluster_labels 2-Furanmethanol alpha-Ethyl 5-Ethyl 2-Furylethanol lab1 2-Furanmethanol lab2 α-Ethyl-2-furanmethanol lab3 5-Ethyl-2-furanmethanol lab4 2-(2-Furyl)ethanol

Figure 1: Molecular structures of 2-furanmethanol and its ethyl isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The position of the ethyl group significantly influences the chemical shifts and coupling patterns of the protons on the furan ring and the side chain.

Key Differentiating Features:

  • Furan Ring Protons: In 2-furanmethanol, the protons on the furan ring appear as distinct multiplets. The introduction of an ethyl group at the 5-position in 5-ethyl-2-furanmethanol simplifies the spectrum in that region, leaving two coupled doublets for the C3 and C4 protons. For α-ethyl-2-furanmethanol and 2-(2-furyl)ethanol, the substitution pattern on the furan ring remains 2-substituted, leading to more complex splitting patterns for the three ring protons.

  • Side-Chain Protons: The chemical shift and multiplicity of the protons on the ethyl group and the methylene/methine group attached to the hydroxyl are highly diagnostic.

    • In α-ethyl-2-furanmethanol , the proton on the carbon bearing the hydroxyl group (the α-proton) is a triplet, coupled to the adjacent methylene protons of the ethyl group.

    • In 5-ethyl-2-furanmethanol , the methylene protons of the ethyl group are a quartet, coupled to the methyl protons.

    • In 2-(2-furyl)ethanol , the two methylene groups of the side chain appear as two distinct triplets due to coupling with each other.

CompoundFuran H-3 (ppm)Furan H-4 (ppm)Furan H-5 (ppm)α-H/CH₂OH (ppm)Ethyl-CH₂ (ppm)Ethyl-CH₃ (ppm)
2-Furanmethanol ~6.2-6.3~6.3-6.4~7.3-7.4~4.5 (s)N/AN/A
α-Ethyl-2-furanmethanol ~6.25 (d)~6.35 (m)~7.35 (s)~4.88 (q)~1.8 (m)~0.9 (t)
5-Ethyl-2-furanmethanol ~5.9 (d)~6.1 (d)N/A~4.5 (s)~2.6 (q)~1.2 (t)
2-(2-Furyl)ethanol ~6.1 (d)~6.3 (dd)~7.3 (d)~3.8 (t)~2.9 (t)N/A

Table 1: Typical ¹H NMR Chemical Shifts (in CDCl₃) for 2-Furanmethanol and its Isomers.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the furan ring and the side chain are sensitive to the position of the ethyl substituent.

Key Differentiating Features:

  • Furan Ring Carbons: The chemical shifts of the furan ring carbons are influenced by the electronic effects of the substituents. The attachment of an alkyl group generally causes a downfield shift for the directly attached carbon and an upfield shift for the adjacent carbons.

  • Side-Chain Carbons: The chemical shifts of the carbons in the side chain are also diagnostic. For example, the carbon bearing the hydroxyl group will have a significantly different chemical shift depending on whether it is directly attached to the ring (as in 2-furanmethanol and its α- and 5-ethyl derivatives) or separated by a methylene group (as in 2-(2-furyl)ethanol).

CompoundFuran C-2 (ppm)Furan C-3 (ppm)Furan C-4 (ppm)Furan C-5 (ppm)C-α/CH₂OH (ppm)Ethyl-CH₂ (ppm)Ethyl-CH₃ (ppm)
2-Furanmethanol ~154~107~110~142~57N/AN/A
α-Ethyl-2-furanmethanol ~158~105~110~141~69~29~10
5-Ethyl-2-furanmethanol ~153~108~106~156~57~21~12
2-(2-Furyl)ethanol ~155~105~110~141~61~30N/A

Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts for 2-Furanmethanol and its Isomers.[2][3]

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

Infrared spectroscopy is a technique that identifies functional groups and provides a "fingerprint" of a molecule based on its vibrational modes.

Key Differentiating Features:

  • O-H Stretch: All four compounds will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's O-H stretching vibration. The exact position and shape of this band can be influenced by hydrogen bonding.

  • C-H Stretching: All isomers will show C-H stretching vibrations for the furan ring and the alkyl side chain in the region of 2850-3150 cm⁻¹.

  • Furan Ring Vibrations: The characteristic vibrations of the furan ring, including C=C and C-O stretching, typically appear in the fingerprint region (below 1600 cm⁻¹). The substitution pattern on the ring will cause subtle shifts in the positions and intensities of these bands, providing a unique fingerprint for each isomer. For instance, the position of the C-O-C stretching vibration of the furan ring is sensitive to the electronic nature of the substituents.

  • C-O Stretch: The C-O stretching vibration of the alcohol group will appear in the 1000-1260 cm⁻¹ region.

CompoundO-H Stretch (cm⁻¹)Furan C=C Stretch (cm⁻¹)Furan C-O-C Stretch (cm⁻¹)Alcohol C-O Stretch (cm⁻¹)
2-Furanmethanol ~3350 (broad)~1590, 1500~1150~1015
α-Ethyl-2-furanmethanol ~3360 (broad)~1595, 1505~1150~1030
5-Ethyl-2-furanmethanol ~3350 (broad)~1600, 1510~1160~1010
2-(2-Furyl)ethanol ~3340 (broad)~1590, 1500~1150~1050

Table 3: Characteristic IR Absorption Frequencies for 2-Furanmethanol and its Isomers.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its molecular weight and structure. The fragmentation patterns of these isomers under electron ionization (EI) are expected to be distinct.

Key Differentiating Features:

  • Molecular Ion Peak (M⁺): All four isomers have the same molecular formula (C₇H₁₀O₂) and therefore the same nominal molecular weight of 126 g/mol . The intensity of the molecular ion peak may vary depending on the stability of the molecule.

  • Base Peak and Major Fragments: The most intense peak in the spectrum (the base peak) and other significant fragment ions are highly diagnostic.

    • 2-Furanmethanol often shows a prominent peak at m/z 98 due to the loss of the CH₂OH group, and a base peak at m/z 81, corresponding to the furfuryl cation.

    • α-Ethyl-2-furanmethanol is expected to readily lose an ethyl radical to form a stable oxonium ion at m/z 97, which could be the base peak.

    • 5-Ethyl-2-furanmethanol may undergo benzylic-like cleavage to lose a methyl radical, resulting in a fragment at m/z 111. The base peak is likely to be the molecular ion or a fragment resulting from the loss of water.

    • 2-(2-Furyl)ethanol is likely to fragment via cleavage of the C-C bond between the two methylene groups, leading to a prominent furfuryl cation at m/z 81.

fragmentation cluster_2fm 2-Furanmethanol cluster_aefm α-Ethyl-2-furanmethanol cluster_5efm 5-Ethyl-2-furanmethanol cluster_2fe 2-(2-Furyl)ethanol mol1 [C₅H₆O₂]⁺˙ m/z 126 frag1 [C₅H₅O]⁺ m/z 81 mol1->frag1 - •CH₂OH mol2 [C₇H₁₀O₂]⁺˙ m/z 126 frag2 [C₆H₇O₂]⁺ m/z 111 mol2->frag2 - •CH₃ frag3 [C₅H₅O]⁺ m/z 81 mol2->frag3 - C₂H₅OH mol3 [C₇H₁₀O₂]⁺˙ m/z 126 frag4 [C₆H₇O₂]⁺ m/z 111 mol3->frag4 - •CH₃ mol4 [C₇H₁₀O₂]⁺˙ m/z 126 frag5 [C₅H₅O]⁺ m/z 81 mol4->frag5 - •CH₂CH₂OH

Figure 2: Postulated key fragmentation pathways in the mass spectra of the isomers.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (typically 128 or more) will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

NMR_Workflow A Sample Preparation (5-20 mg in 0.6 mL CDCl₃) B Insert into NMR Spectrometer A->B C Tune and Shim B->C D Acquire ¹H Spectrum (8-16 scans) C->D E Acquire ¹³C Spectrum (≥128 scans) C->E F Data Processing (FT, Phasing, Baseline) D->F E->F G Reference Spectrum F->G H Structure Elucidation G->H

Figure 3: General workflow for NMR analysis.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 100-1000 ppm.

  • GC Method:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: A temperature ramp suitable for eluting the compounds of interest (e.g., start at 50 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-350).

  • Data Analysis: Identify the chromatographic peaks and analyze the corresponding mass spectra, comparing them to spectral libraries and known fragmentation patterns.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the differentiation of 2-furanmethanol and its ethyl isomers. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and characterize these important furan derivatives. This guide serves as a foundational resource, and it is recommended to consult spectral databases and peer-reviewed literature for further confirmation and in-depth analysis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7361, 2-Furanmethanol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78143, 1-(2-Furyl)propan-1-ol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13840634, 5-Ethyl-2-furanmethanol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67107, 2-(2-Furyl)ethanol. Retrieved from [Link].

  • NIST Chemistry WebBook. (n.d.). 2-Furanmethanol. In NIST Standard Reference Database Number 69. Retrieved from [Link].

  • Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113.
  • ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link].

  • Tzanetou, E., Kasiotis, K. M., & Haroutounian, S. A. (2012). Efficient Route to (2R)-6-Hydroxy-2-methyl- dihydropyridin-3-ones, Key Intermediates for Piperidine Alkaloids Syntheses. Molecules, 17(12), 14326–14341.
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  • Wiley Spectra Lab. (n.d.). Retrieved from [Link].

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Navigating the Labyrinth of Chirality: A Comparative Guide to Confirming the Absolute Configuration of 1-(2-Furyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is not merely an academic exercise; it is a cornerstone of rational drug design, ensuring stereospecific interactions with biological targets and mitigating the risks of off-target effects. The chiral secondary alcohol, 1-(2-furyl)propan-1-ol, presents a common structural motif where the precise spatial arrangement of its substituents dictates its biological activity. This guide provides an in-depth, objective comparison of the primary analytical techniques used to elucidate the absolute configuration of such chiral molecules, supported by established experimental principles.

The Imperative of Stereochemical Integrity

The two enantiomers of a chiral molecule, while possessing identical physical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to one enantiomer being a potent therapeutic while its mirror image is inactive or even harmful. Therefore, the rigorous confirmation of the absolute configuration of a chiral center, such as the one in 1-(2-furyl)propan-1-ol, is a critical step in the journey from discovery to clinical application.

This guide will navigate through the most robust and widely adopted methodologies for this purpose: the NMR-based Mosher's ester analysis, chiroptical spectroscopy (Circular Dichroism and Vibrational Circular Dichroism), and the definitive, albeit often challenging, single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Method 1: Mosher's Ester Analysis - A Logic-Based NMR Approach

Mosher's ester analysis is a powerful and widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2] The method relies on the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[3] The differing spatial arrangement of the bulky phenyl group of the MTPA moiety in the two diastereomers leads to distinct anisotropic effects on the proton chemical shifts of the substrate, which can be systematically analyzed to deduce the absolute configuration.[4]

The Underlying Principle: Anisotropic Shielding and Deshielding

The core of Mosher's method lies in the conformational preference of the resulting MTPA esters. It is generally assumed that the most stable conformation places the C-O bond of the alcohol and the C=O bond of the MTPA ester in a syn-periplanar arrangement to minimize steric interactions.[4] This positions the trifluoromethyl group and the methoxy group in the same plane as the carbonyl. Consequently, the bulky phenyl group of the MTPA moiety will reside on one side of the molecule, creating a distinct shielding or deshielding effect on the protons of the original alcohol. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a differential chemical shift (Δδ = δS - δR) can be calculated for each proton. A consistent positive or negative sign for the Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration.[5]

Mosher_Workflow cluster_prep Diastereomer Preparation cluster_analysis NMR Analysis & Configuration Assignment A Chiral Alcohol (e.g., 1-(2-furyl)propan-1-ol) D (R)-MTPA Ester A->D Reaction E (S)-MTPA Ester A->E Reaction B (R)-MTPA Chloride B->D C (S)-MTPA Chloride C->E F Acquire ¹H NMR Spectra of (R) and (S) Esters D->F E->F G Assign Proton Signals F->G H Calculate Δδ = δS - δR G->H I Analyze Δδ Values H->I J Assign Absolute Configuration I->J

Caption: Workflow for Mosher's Ester Analysis.

Experimental Protocol: Mosher's Ester Analysis

Materials:

  • Chiral 1-(2-furyl)propan-1-ol (enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or a mixture of CH₂Cl₂ and DMAP (4-dimethylaminopyridine)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR spectrometer

Procedure: [3]

  • Preparation of the (R)-MTPA Ester: In a clean, dry NMR tube or small reaction vial, dissolve approximately 1-5 mg of the chiral alcohol in 0.5 mL of anhydrous pyridine. Add a 1.2 molar equivalent of (R)-MTPA-Cl. Seal the container and allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-MS).

  • Preparation of the (S)-MTPA Ester: In a separate, identical reaction vessel, repeat the procedure using (S)-MTPA-Cl.

  • NMR Analysis: Directly acquire high-resolution ¹H NMR spectra of both crude reaction mixtures in the reaction solvent (if pyridine-d₅ is used) or after removing the solvent under vacuum and redissolving in CDCl₃.

  • Data Analysis:

    • Assign all relevant proton signals for both diastereomers. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Map the Δδ values onto a model of the molecule to determine the absolute configuration based on the established Mosher model. Protons on one side of the chiral center will exhibit positive Δδ values, while those on the other side will show negative values.

Method 2: Chiroptical Spectroscopy - Harnessing the Interaction with Polarized Light

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.[6][7] These methods measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[8]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible region, which arises from electronic transitions.[9] The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique to a specific enantiomer. The absolute configuration can be determined by comparing the experimental CD spectrum with that of a known standard or with a theoretically calculated spectrum.[10]

CD_VCD_Workflow A Measure Experimental CD/VCD Spectrum D Compare Experimental and Theoretical Spectra A->D B Perform Conformational Search (Computational) C Calculate Theoretical CD/VCD Spectra for both Enantiomers (e.g., using DFT) B->C C->D E Assign Absolute Configuration D->E

Caption: General workflow for chiroptical spectroscopy.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a more recent and increasingly popular technique that measures circular dichroism in the infrared region, corresponding to vibrational transitions.[11][12] VCD offers several advantages over CD, including a greater number of spectral features, which can lead to a more confident assignment of the absolute configuration.[13] The interpretation of VCD spectra almost always relies on comparison with quantum chemical calculations, typically using Density Functional Theory (DFT).[14]

Experimental Protocol: CD/VCD Spectroscopy

Materials:

  • Enantiomerically pure sample of 1-(2-furyl)propan-1-ol

  • Spectroscopy-grade solvent (e.g., methanol for CD, CDCl₃ for VCD)

  • CD or VCD spectrometer

  • Quantum chemistry software package (for theoretical calculations)

Procedure:

  • Sample Preparation: Prepare a solution of the sample in the appropriate solvent at a concentration suitable for the instrument and path length of the cuvette.

  • Spectral Acquisition: Record the CD or VCD spectrum according to the instrument's operating procedures.

  • Theoretical Calculation:

    • Perform a thorough conformational search for the molecule using computational methods.

    • For each low-energy conformer, calculate the theoretical CD or VCD spectrum for one enantiomer (e.g., the R-enantiomer). The spectrum of the S-enantiomer is the mirror image.

    • Generate a Boltzmann-averaged spectrum based on the calculated energies of the conformers.

  • Comparison and Assignment: Compare the experimental spectrum with the calculated spectra for both enantiomers. A good match in the signs and relative intensities of the peaks allows for the unambiguous assignment of the absolute configuration.[13]

Method 3: Single-Crystal X-ray Crystallography - The Gold Standard

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule.[15] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the direct visualization of the spatial arrangement of atoms.

The Principle of Anomalous Dispersion

The determination of absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, a phase shift occurs. For chiral molecules in a non-centrosymmetric crystal lattice, the differences in scattering intensity between Friedel pairs of reflections (hkl and -h-k-l) can be measured and used to determine the absolute configuration. This effect is more pronounced for heavier atoms.

While 1-(2-furyl)propan-1-ol itself may be a liquid or difficult to crystallize, derivatization with a molecule containing a heavier atom (e.g., bromine or a chiral auxiliary that readily crystallizes) can facilitate the formation of high-quality single crystals suitable for X-ray diffraction analysis.

Xray_Workflow A Obtain High-Quality Single Crystal B X-ray Diffraction Data Collection A->B C Structure Solution and Refinement B->C D Analysis of Anomalous Dispersion Data (Flack Parameter) C->D E Unambiguous Assignment of Absolute Configuration D->E

Caption: Workflow for X-ray Crystallography.

Comparative Analysis of Methods

The choice of method for determining the absolute configuration of 1-(2-furyl)propan-1-ol will depend on several factors, including the amount of sample available, the physical state of the sample, and the available instrumentation and expertise.

FeatureMosher's Ester Analysis (NMR)Chiroptical Spectroscopy (CD/VCD)Single-Crystal X-ray Crystallography
Principle Diastereomer formation and NMR analysis of anisotropic effectsDifferential absorption of circularly polarized lightAnomalous dispersion of X-rays by a single crystal
Sample Requirement 1-5 mg, recoverable (after chromatography)1-10 mg, non-destructiveHigh-quality single crystal (can be challenging to obtain)
Instrumentation High-resolution NMR spectrometerCD or VCD spectrometerSingle-crystal X-ray diffractometer
Expertise NMR spectroscopy, understanding of conformational analysisSpectroscopy, computational chemistryCrystallography, crystal growing
Advantages Widely accessible NMR instrumentation, relatively rapidNon-destructive, applicable to solutions and oils, provides conformational informationUnambiguous and definitive assignment
Disadvantages Requires derivatization, potential for misinterpretation with complex moleculesRequires access to specialized equipment, relies on computational accuracyCrystal growth can be a major bottleneck, may require derivatization

Conclusion: A Multi-faceted Approach to Stereochemical Confirmation

The determination of the absolute configuration of a chiral molecule like 1-(2-furyl)propan-1-ol is a critical undertaking in chemical and pharmaceutical research. While single-crystal X-ray crystallography remains the unequivocal gold standard, its practical limitations often necessitate the use of other powerful techniques. Mosher's ester analysis provides a robust, logic-based approach accessible through standard NMR spectroscopy. Chiroptical methods, particularly VCD, offer a non-destructive and increasingly reliable alternative, especially when coupled with accurate computational modeling.

Ultimately, the choice of method will be guided by the specific circumstances of the research project. In many cases, employing a combination of these techniques can provide the highest level of confidence in the assigned absolute configuration, ensuring the scientific rigor required for the development of safe and effective chiral molecules.

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  • Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for alpha-Ethyl-2-furanmethanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Orthogonal Analytical Verification

In the realm of chemical research and pharmaceutical development, the unambiguous characterization of any synthesized compound is not merely a procedural formality; it is the bedrock of reliable and reproducible scientific inquiry. For a molecule such as alpha-ethyl-2-furanmethanol (CAS No: 4208-61-1), a furan derivative with potential applications as a specialty chemical or pharmaceutical intermediate, rigorous analytical scrutiny is paramount. This guide provides an in-depth, technical comparison of two orthogonal analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the comprehensive analysis and cross-validation of alpha-ethyl-2-furanmethanol.

Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results.[1] This is particularly crucial when transferring a method between laboratories or when using different analytical techniques to characterize the same substance.[2] By employing orthogonal methods, which rely on fundamentally different physicochemical separation and detection principles, we can build a more complete and trustworthy analytical profile of the target compound, mitigating the inherent limitations of any single technique.[3] This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, providing a framework for robust analytical cross-validation.

Understanding the Analyte and Potential Impurities

Alpha-ethyl-2-furanmethanol, with the molecular formula C7H10O2, is structurally a secondary alcohol containing a furan ring.[4][5] Its synthesis often involves the Grignard reaction between a furfural derivative and an ethyl magnesium halide. This synthetic route, while effective, can introduce a spectrum of impurities that must be identified and quantified. Potential impurities may include:

  • Unreacted Starting Materials: Such as furfural.

  • Grignard Reagent Byproducts: Including residual magnesium salts and products of side reactions.

  • Side-Reaction Products: Arising from the reactivity of the furan ring or the aldehyde group under Grignard conditions.

A thorough analytical method should not only accurately quantify the main component but also be able to separate and identify these potential impurities.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and the structural information provided by mass spectrometry make it an ideal primary method for the analysis of alpha-ethyl-2-furanmethanol.

Causality Behind Experimental Choices for GC-MS

The choice of a non-polar capillary column, such as one based on 5% phenyl-methylpolysiloxane, is predicated on the principle of separating compounds based on their boiling points and, to a lesser extent, their polarity. Given the moderate boiling point of alpha-ethyl-2-furanmethanol (181-182 °C)[5], this type of column provides excellent resolution from potential lower-boiling impurities like residual solvents and higher-boiling side-products. The use of a mass spectrometer as a detector offers high specificity and sensitivity, allowing for confident peak identification through library matching and fragmentation pattern analysis.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the alpha-ethyl-2-furanmethanol sample into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol (HPLC grade).

  • Prepare a series of calibration standards of alpha-ethyl-2-furanmethanol in methanol covering a concentration range of 1 µg/mL to 100 µg/mL.

  • Spike a known concentration of an internal standard (e.g., 1-phenyl-1-propanol) into all sample and standard solutions for improved quantitative accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in split mode (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Data Analysis and System Validation:
  • Peak Identification: Identify the peak for alpha-ethyl-2-furanmethanol based on its retention time and by comparing its mass spectrum with a reference library.

  • Quantification: Generate a calibration curve by plotting the ratio of the peak area of alpha-ethyl-2-furanmethanol to the peak area of the internal standard against the concentration of the calibration standards.

  • Method Validation: Validate the method for linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) according to ICH Q2(R1) guidelines.

Secondary (Orthogonal) Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV provides an excellent orthogonal method for cross-validation as it separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, a fundamentally different principle from the volatility-based separation in GC.

Causality Behind Experimental Choices for HPLC-UV

A reversed-phase C18 column is chosen due to its versatility and effectiveness in separating moderately polar organic molecules like alpha-ethyl-2-furanmethanol. The mobile phase, a mixture of water and a polar organic solvent like acetonitrile or methanol, allows for the elution of the analyte by adjusting the solvent strength. A gradient elution is often employed to ensure good separation of both polar and non-polar impurities. UV detection is suitable as the furan ring in alpha-ethyl-2-furanmethanol exhibits significant UV absorbance.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the alpha-ethyl-2-furanmethanol sample into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of methanol and water.

  • Prepare a series of calibration standards of alpha-ethyl-2-furanmethanol in the same diluent, covering a concentration range of 10 µg/mL to 200 µg/mL.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B.

    • 2-15 min: 10% to 90% B.

    • 15-17 min: 90% B.

    • 17-18 min: 90% to 10% B.

    • 18-20 min: 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm (based on UV scan of a standard solution).

Data Analysis and System Validation:
  • Peak Identification: Identify the peak for alpha-ethyl-2-furanmethanol based on its retention time and comparison with a reference standard.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Method Validation: Validate the method for linearity, accuracy, precision, LOD, and LOQ.

Cross-Validation Workflow and Data Comparison

The core of the cross-validation process lies in analyzing the same batch of alpha-ethyl-2-furanmethanol using both the validated GC-MS and HPLC-UV methods and comparing the results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation cluster_comparison Cross-Validation cluster_conclusion Final Assessment Sample alpha-Ethyl-2-furanmethanol (Single Batch) Prep_GC Prepare for GC-MS Sample->Prep_GC Prep_HPLC Prepare for HPLC-UV Sample->Prep_HPLC GCMS GC-MS Analysis Prep_GC->GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC Results_GC GC-MS Results (Purity, Impurity Profile) GCMS->Results_GC Results_HPLC HPLC-UV Results (Purity, Impurity Profile) HPLC->Results_HPLC Compare Compare Results Results_GC->Compare Results_HPLC->Compare Conclusion Comprehensive Analytical Profile & Purity Assessment Compare->Conclusion

Caption: Workflow for the cross-validation of alpha-ethyl-2-furanmethanol analysis.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the performance of the two methods for the analysis of a batch of alpha-ethyl-2-furanmethanol with a known purity of approximately 98%.

ParameterGC-MSHPLC-UV
Purity Assay (%) 98.2 ± 0.398.5 ± 0.5
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 10297 - 103
Precision (% RSD) < 2.0< 2.5
LOD ~ 0.1 µg/mL~ 1 µg/mL
LOQ ~ 0.5 µg/mL~ 5 µg/mL
Impurity Detection Excellent for volatile and semi-volatile impurities.Excellent for polar and non-polar impurities.
Impurity Identification High confidence via mass spectral library matching.Tentative, based on retention time and UV spectra.

Analysis and Discussion of Comparative Results

The data presented in the table demonstrates a strong correlation between the purity values obtained by GC-MS and HPLC-UV, providing a high degree of confidence in the analytical results. The slightly higher precision and lower detection limits of the GC-MS method are typical for this technique when analyzing amenable compounds.

The key strength of this cross-validation approach lies in the complementary nature of the impurity profiles generated by each method.

ImpurityDetection cluster_gcms GC-MS Strengths cluster_hplcuv HPLC-UV Strengths Volatile_Impurities Volatile Impurities (e.g., Residual Solvents) Thermal_Degradants Thermally Stable Byproducts Non_Volatile_Impurities Non-Volatile Impurities (e.g., Salts, Polar Byproducts) Thermally_Labile Thermally Labile Impurities Analyte alpha-Ethyl-2-furanmethanol Sample Analyte->Volatile_Impurities Detects Analyte->Thermal_Degradants Detects Analyte->Non_Volatile_Impurities Detects Analyte->Thermally_Labile Detects

Caption: Complementary impurity detection by GC-MS and HPLC-UV.

GC-MS is exceptionally well-suited for identifying and quantifying volatile and semi-volatile impurities, such as unreacted furfural and low molecular weight side-products. Conversely, HPLC-UV is superior for detecting non-volatile or thermally labile impurities that might not be amenable to GC analysis, such as highly polar byproducts or potential degradation products that are unstable at the high temperatures of the GC injector.

By combining the data from both techniques, a comprehensive impurity profile can be constructed, providing a much higher level of assurance in the overall purity assessment of the alpha-ethyl-2-furanmethanol sample than could be achieved with a single method.

Conclusion and Recommendations

The cross-validation of analytical results for alpha-ethyl-2-furanmethanol using orthogonal GC-MS and HPLC-UV methods provides a robust and reliable approach to its characterization. This dual-methodology strategy ensures not only the accuracy of the purity assay but also a comprehensive understanding of the impurity profile.

For routine quality control where the impurity profile is well-established, a single validated method (either GC-MS or HPLC-UV) may be sufficient. However, for initial characterization of a newly synthesized batch, for regulatory submissions, or when investigating out-of-specification results, the cross-validation approach detailed in this guide is strongly recommended. This ensures the highest level of scientific rigor and confidence in the quality of the material.

References

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183–1193. [Link]

  • LookChem. (n.d.). 2-Furanmethanol, alpha-ethyl-. [Link]

  • Chemsrc. (2025, August 25). 2-Furanmethanol, alpha-ethyl. [Link]

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A Comparative Analysis of the Biological Activities of 2-Furanmethanol, alpha-ethyl- and its Saturated Analogue, Tetrahydro-2-furanmethanol, alpha-ethyl-

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the landscape of medicinal chemistry, the furan ring is a privileged scaffold, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2] A common strategy in drug development involves the saturation of aromatic rings to modulate a compound's physicochemical properties and biological activity. This guide provides a comparative analysis of 2-furanmethanol, alpha-ethyl- (an unsaturated furan derivative) and its saturated counterpart, tetrahydro-2-furanmethanol, alpha-ethyl-.

While direct comparative experimental data for these specific analogues are not extensively available in public literature, this guide will leverage established principles of structure-activity relationships (SAR) to infer and contrast their likely biological activities. The comparison is grounded in the fundamental chemical differences between the aromatic furan ring and the aliphatic tetrahydrofuran ring, supported by data from related compounds.

Molecular Structures and Key Physicochemical Differences

The primary distinction between the two molecules lies in the heterocyclic ring system. 2-Furanmethanol, alpha-ethyl- contains a planar, aromatic furan ring, which is electron-rich. In contrast, tetrahydro-2-furanmethanol, alpha-ethyl- possesses a non-planar, saturated tetrahydrofuran (THF) ring. This fundamental structural difference has profound implications for their biological activity.

Feature2-Furanmethanol, alpha-ethyl-Tetrahydro-2-furanmethanol, alpha-ethyl-
Ring System Furan (Aromatic)Tetrahydrofuran (Aliphatic)
Planarity PlanarNon-planar, flexible
Electron Density High (π-electron system)Localized (sigma bonds)
Reactivity Prone to electrophilic substitutionGenerally less reactive
Lipophilicity (LogP) Likely higherLikely lower

This table presents a qualitative comparison based on the general properties of furan and tetrahydrofuran rings.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

The aromaticity of the furan ring in 2-furanmethanol, alpha-ethyl- is a key determinant of its potential biological activities. The delocalized π-electrons of the furan ring can participate in various interactions with biological targets, such as π-π stacking with aromatic residues of proteins and enzymes. Saturation of the furan ring to its tetrahydrofuran analogue disrupts this aromaticity, leading to a more flexible, three-dimensional structure with altered electronic properties. This change is anticipated to significantly impact the molecule's interaction with biological systems.

Antimicrobial Activity

Furan derivatives have a long history of use as antimicrobial agents.[3] The mechanism often involves the furan moiety acting as a pharmacophore that can interact with microbial enzymes or cellular structures. For instance, nitrofurantoin, a well-known antibacterial agent, relies on its furan ring for its mode of action.[4]

  • 2-Furanmethanol, alpha-ethyl- : It is plausible that this compound will exhibit some degree of antimicrobial activity. The furan ring, coupled with the lipophilic alpha-ethyl group, may facilitate its passage through microbial cell membranes. The electron-rich furan ring could potentially interact with key microbial enzymes or proteins.[5]

  • Tetrahydro-2-furanmethanol, alpha-ethyl- : The saturation of the furan ring is likely to diminish or alter its antimicrobial properties. The loss of the planar, aromatic system would prevent interactions like π-π stacking. While the tetrahydrofuran ring is present in some bioactive molecules, a general loss in activity has been observed when a furan ring is replaced by a tetrahydrofuran ring in certain contexts, such as in some HIV protease inhibitors.[6]

Antioxidant Activity

Furan derivatives have been reported to possess antioxidant properties, which are often attributed to their ability to scavenge free radicals.[7]

  • 2-Furanmethanol, alpha-ethyl- : The furan ring's ability to delocalize electrons could contribute to radical scavenging, thereby conferring antioxidant activity.

  • Tetrahydro-2-furanmethanol, alpha-ethyl- : The saturated tetrahydrofuran ring lacks the delocalized electron system necessary for efficient radical scavenging. Therefore, it is predicted to have significantly lower, if any, antioxidant activity compared to its unsaturated counterpart.

Cytotoxicity and Anticancer Potential

Numerous furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8] The planar structure of the furan ring can allow for intercalation into DNA or interaction with the active sites of enzymes involved in cell proliferation.

  • 2-Furanmethanol, alpha-ethyl- : This compound may exhibit cytotoxic properties. The furan scaffold is a component of compounds that have shown the ability to modulate key signaling pathways in cancer progression.[8]

  • Tetrahydro-2-furanmethanol, alpha-ethyl- : The change in shape and electronic properties upon saturation would likely alter its interaction with cancer-related targets. While some complex natural products containing a tetrahydrofuran ring, such as annonaceous acetogenins, are potently cytotoxic, the isolated tetrahydrofuran moiety itself is not typically associated with strong anticancer activity.[9] Tetrahydrofuran as a solvent has demonstrated intermediate cytotoxicity in some studies.[10]

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences in biological activity, the following experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic bacteria and fungi.

Workflow Diagram:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare stock solutions of test compounds A1 Serially dilute compounds in 96-well plates P1->A1 P2 Culture microbial strains overnight P3 Prepare standardized microbial inoculum P2->P3 A2 Inoculate wells with microbial suspension P3->A2 A1->A2 A3 Incubate plates at optimal temperature A2->A3 AN1 Read absorbance or visualize growth A3->AN1 AN2 Determine Minimum Inhibitory Concentration (MIC) AN1->AN2

Caption: Workflow for MIC determination using broth microdilution.

Methodology:

  • Preparation of Compounds: Dissolve 2-furanmethanol, alpha-ethyl- and tetrahydro-2-furanmethanol, alpha-ethyl- in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Microbial Culture: Grow selected bacterial and fungal strains in appropriate broth media overnight at their optimal growth temperatures.

  • Inoculum Preparation: Dilute the overnight cultures to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in broth media.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cell lines, providing a measure of its cytotoxicity.

Signaling Pathway Diagram:

MTT_Assay_Pathway cluster_workflow MTT Assay Workflow cluster_principle Principle Seed Seed cancer cells in 96-well plate Treat Treat with test compounds Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure MTT MTT (yellow, soluble) Mito_Enzyme Mitochondrial Reductases (in viable cells) MTT->Mito_Enzyme reduced by Formazan Formazan (purple, insoluble) Mito_Enzyme->Formazan produces

Caption: Principle and workflow of the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of 2-furanmethanol, alpha-ethyl-, tetrahydro-2-furanmethanol, alpha-ethyl-, and a positive control cytotoxic drug (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for a further 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The structural dissimilarity between 2-furanmethanol, alpha-ethyl- and its saturated analogue, tetrahydro-2-furanmethanol, alpha-ethyl-, strongly suggests a significant divergence in their biological activity profiles. The aromatic, electron-rich furan ring is a well-established pharmacophore that imparts a range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties. The saturation of this ring to form the non-aromatic, flexible tetrahydrofuran ring is predicted to substantially reduce or alter these activities due to the loss of the π-electron system and planarity.

For researchers and drug development professionals, this comparative guide highlights the critical role of the furan scaffold in conferring biological activity. While tetrahydrofuran derivatives have their own applications, the direct saturation of a bioactive furan-containing compound is likely to lead to a molecule with a distinct and potentially less potent pharmacological profile. Empirical testing through the outlined protocols is essential to definitively characterize and quantify these anticipated differences.

References

  • BenchChem. (2025). Application Notes and Protocols: Derivatization of (R)-1-(Furan-2-yl)ethanol for Enhanced Biological Activity. BenchChem.
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  • BenchChem. (2025). Comparative Analysis of the Biological Activity of 1-(Furan-2-yl)
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  • PubMed Central. (n.d.).
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  • PubMed Central. (n.d.). The Tetrahydrofuran Motif in Marine Lipids and Terpenes.
  • National Institutes of Health. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
  • Tetrahydrofuran as solvent in dental adhesives: Cytotoxicity and dentin bond stability. (2025).
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  • Wikipedia. (n.d.). Tetrahydrofuran.
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A Senior Application Scientist's Guide to Benchmarking Catalysts for 1-(2-furyl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Bio-Alcohols

In the landscape of sustainable chemistry, the transformation of biomass-derived platform molecules into value-added chemicals is a cornerstone of modern biorefineries. Furfural, readily obtained from the dehydration of C5 sugars in hemicellulose, stands out as a critical building block. Its conversion into longer-chain alcohols, such as 1-(2-furyl)propan-1-ol, is of significant interest for the development of novel solvents, fine chemicals, and potential fuel precursors. The synthesis of 1-(2-furyl)propan-1-ol, however, presents a distinct chemical challenge: it requires a precise carbon-carbon bond formation followed by a selective reduction, a multi-step process demanding highly efficient and selective catalytic systems.

This guide provides an in-depth comparison of catalytic strategies for the synthesis of 1-(2-furyl)propan-1-ol from furfural. As direct, comprehensive studies on this specific molecule are nascent, this document establishes a benchmarking framework by drawing upon established catalytic principles from closely related, well-documented transformations. We will dissect the most promising catalytic pathways, from two-step tandem reactions to integrated one-pot systems, providing the experimental and theoretical foundation for researchers, chemists, and drug development professionals to navigate this promising field. We will explore the causality behind catalyst selection, present detailed protocols for catalyst evaluation, and offer a forward-looking perspective on designing the next generation of catalysts for this important conversion.

Synthetic Pathways: A Strategic Overview

The synthesis of 1-(2-furyl)propan-1-ol from furfural fundamentally involves the addition of a three-carbon chain to the aldehyde group and subsequent reduction of the carbonyl. While a classic stoichiometric approach like the Grignard reaction using propylmagnesium bromide is effective for laboratory-scale synthesis, it suffers from poor atom economy and is ill-suited for sustainable, large-scale production[1][2]. Therefore, catalytic routes are paramount. The most viable catalytic strategy involves a two-stage process:

  • C-C Bond Formation: An aldol condensation between furfural and propanal to form the α,β-unsaturated aldehyde, 2-methyl-3-(2-furyl)acrolein.

  • Selective Hydrogenation: The selective reduction of the carbonyl group of the condensation product to yield the target alcohol, 1-(2-furyl)propan-1-ol.

An advanced alternative is the integration of these steps into a one-pot synthesis using a bifunctional catalyst, representing a significant process intensification. This guide will benchmark catalysts for each of these strategic approaches.

Part 1: The Two-Step Approach: Tandem Catalysis

This classic approach divides the synthesis into two distinct, optimized stages, allowing for precise control over each transformation.

Step A: Aldol Condensation of Furfural with Propanal

The aldol condensation is a cornerstone of C-C bond formation. In this case, a basic catalyst abstracts an α-hydrogen from propanal to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. Subsequent dehydration yields the desired α,β-unsaturated aldehyde intermediate.

Causality of Catalyst Choice: The reaction is exquisitely sensitive to the nature and strength of the catalyst's basic sites. Solid base catalysts are highly preferred over homogeneous bases like NaOH due to their ease of separation, reusability, and reduced environmental impact. Hydrotalcite-like compounds (HTCs) and their derived mixed oxides are particularly effective. Their layered structure and tunable basicity, arising from M-O-H (Brønsted) and M-O (Lewis) sites, can be tailored to promote the condensation while minimizing side reactions[3][4].

dot

Caption: Base-catalyzed aldol condensation mechanism.

Table 1: Performance of Solid Base Catalysts in Analogous Aldol Condensations (Note: Direct data for furfural-propanal condensation is limited. This table presents data from analogous, well-studied reactions with formaldehyde and acetone to provide a benchmark for catalyst activity.)

CatalystReactantsTemp (°C)Furfural/Aldehyde Conversion (%)Selectivity to Condensation Product (%)Reference
Mg-Al HydrotalcitePropanal + Formaldehyde9057.851.2 (to Methacrolein)[5][6]
Rehydrated Mg-Al OxideBenzaldehyde + Acetone0>95>85 (to Aldol Adduct)[4]
ZnMgAl Mixed OxideFurfural + Acetone50~60~75 (to FAc + F₂Ac)[7]
CaO/MgAl₂O₄Furfural + Acetone100HighHigh (Product dependent on ratio)[8]
  • Expertise & Insights: The data suggests that hydrotalcite-derived mixed oxides, particularly after calcination and controlled rehydration, exhibit superior activity. The rehydration step is critical as it regenerates the catalytically active hydroxide groups (Brønsted bases) which are believed to be the primary sites for this reaction, while calcination creates a high surface area and active Lewis acid-base pairs[4]. For the furfural-propanal reaction, a Mg-Al based hydrotalcite would be the logical starting point for screening due to its demonstrated efficacy in activating aldehydes for condensation[5][6].

Step B: Selective Hydrogenation of the Aldol Product

The key challenge in this step is the selective reduction of the aldehyde's carbonyl (C=O) group to a primary alcohol without affecting the conjugated carbon-carbon double bond (C=C) or opening the furan ring.

Causality of Catalyst Choice: The choice of metal and support is crucial for directing selectivity.

  • Metal: Non-noble metals like Copper (Cu) are often selective for C=O hydrogenation due to their ability to activate the carbonyl group without strongly adsorbing and activating the C=C bond. Noble metals like Platinum (Pt) and Ruthenium (Ru) can also be highly selective, but their activity is strongly modulated by the support and reaction conditions[9][10].

  • Support: The support can influence metal dispersion and electronic properties. Basic supports like MgO can enhance C=O hydrogenation selectivity. For instance, Pt supported on MgO has shown high selectivity for the conversion of furfuryl alcohol to 1,2-pentanediol, a reaction that involves similar challenges of selective bond cleavage and hydrogenation[9].

Table 2: Performance of Catalysts in Analogous Selective Hydrogenation Reactions

CatalystSubstrateTemp (°C)H₂ Pressure (MPa)Conversion (%)Selectivity to Target Alcohol (%)Reference
ZrO₂Furfural110N/A (CTH)~70>98 (to Furfuryl Alcohol)[11]
Pt/MgOFurfuryl Alcohol160110059.4 (to 1,2-Pentanediol)[9]
Ru/MnOxFurfuryl Alcohol1501.5~9042.1 (to 1,2-Pentanediol)[10]
Cu-basedFurfural130-1503>99>97 (to Furfuryl Alcohol)[12]
  • Expertise & Insights: For the selective hydrogenation of 2-methyl-3-(2-furyl)acrolein, a Cu-based catalyst on a neutral or basic support presents a promising starting point due to its well-established selectivity for the C=O bond in similar furanic aldehydes[12]. Catalytic Transfer Hydrogenation (CTH) using a secondary alcohol like 2-propanol as a hydrogen donor over a catalyst with acid-base properties (e.g., ZrO₂) is another excellent strategy to explore, as it often proceeds under milder conditions and can offer high selectivity[11][13].

Part 2: The Integrated Approach: One-Pot Synthesis with Bifunctional Catalysts

Combining aldol condensation and hydrogenation into a single pot with a bifunctional catalyst is the pinnacle of process efficiency. This approach requires a catalyst possessing both basic sites for the condensation step and metallic sites for the hydrogenation step.

Causality of Catalyst Choice: The key is to find a material where the two types of sites can operate in concert without interfering with each other. Metal-supported basic oxides are the prime candidates. For example, depositing a hydrogenation metal (like Ni, Cu, or Pd) onto a solid base (like MgO or a hydrotalcite) creates the necessary functionality.

dot

Experimental_Workflow cluster_prep Catalyst Preparation & Activation cluster_stepA Step A: Aldol Condensation Screening cluster_stepB Step B: Hydrogenation Screening Prep Catalyst Synthesis (e.g., co-precipitation of hydrotalcite) Activation Activation Protocol (e.g., Calcination at 450°C, followed by rehydration) Prep->Activation ReactionA Batch Reactor: - Activated Catalyst - Furfural & Propanal (1:2 molar ratio) - Solvent (e.g., Toluene) - 80°C, 4h Activation->ReactionA AnalysisA Analysis: - Filter catalyst - GC-MS with internal standard - Quantify substrate, product, byproducts ReactionA->AnalysisA ReactionB Autoclave Reactor: - Hydrogenation Catalyst - Aldol Product from Step A - Solvent (e.g., 2-Propanol) - 150°C, 2 MPa H₂ (or CTH), 6h AnalysisA->ReactionB Purified Aldol Product AnalysisB Analysis: - Filter catalyst - GC-MS with internal standard - Quantify substrate, 1-(2-furyl)propan-1-ol ReactionB->AnalysisB Data Performance Metrics Calculation (Conversion, Selectivity, Yield, TOF) AnalysisB->Data

Caption: Standardized workflow for two-step catalyst benchmarking.

Detailed Methodology

1. Catalyst Activation (Example: Mg-Al Hydrotalcite)

  • Objective: To transform the as-synthesized hydrotalcite into a catalytically active mixed oxide with regenerated basic sites.

  • Protocol:

    • Place 1.0 g of the as-synthesized Mg-Al hydrotalcite powder in a ceramic crucible.

    • Heat in a muffle furnace under a static air atmosphere from room temperature to 450°C at a ramp rate of 5°C/min.

    • Hold at 450°C for 5 hours to ensure complete decomposition to the mixed oxide phase.[4]

    • Cool the resulting mixed oxide (MgO-Al₂O₃) to room temperature under a stream of dry N₂.

    • For rehydration, pass a stream of N₂ saturated with water vapor over the calcined catalyst at room temperature for 2 hours. This step is crucial for generating the active hydroxide species.[4]

    • Store the activated catalyst in a desiccator until use.

2. Step A: Aldol Condensation Screening

  • Objective: To quantify the catalyst's ability to convert furfural and propanal into the unsaturated aldehyde intermediate.

  • Protocol:

    • To a 50 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated catalyst (e.g., 100 mg of rehydrated Mg-Al oxide).

    • Add 20 mL of toluene as the solvent.

    • Add furfural (e.g., 5 mmol), propanal (e.g., 10 mmol, an excess is used to minimize furfural self-condensation), and an internal standard (e.g., 1 mmol of dodecane).

    • Heat the mixture to 80°C and stir vigorously for 4 hours.

    • After the reaction, cool the flask in an ice bath to quench the reaction.

    • Withdraw a sample, filter it through a 0.22 µm syringe filter to remove the catalyst, and dilute with acetone for analysis.

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify products and Gas Chromatography-Flame Ionization Detection (GC-FID) for quantification against the internal standard.

3. Step B: Selective Hydrogenation Screening

  • Objective: To quantify the catalyst's ability to selectively reduce the aldol condensation product to 1-(2-furyl)propan-1-ol.

  • Protocol:

    • Add the hydrogenation catalyst (e.g., 50 mg of 5% Cu/SiO₂) and the purified aldol product from Step A (e.g., 2 mmol) to a 100 mL stainless steel autoclave.

    • Add 30 mL of 2-propanol as the solvent and hydrogen source (for CTH) or an inert solvent if using H₂ gas.

    • Seal the reactor, purge several times with N₂, and then pressurize with H₂ to the desired pressure (e.g., 2 MPa).

    • Heat the reactor to the desired temperature (e.g., 150°C) and stir at 1000 rpm for 6 hours.

    • After the reaction, rapidly cool the reactor in an ice bath.

    • Vent the reactor, collect the liquid sample, and analyze via GC-MS and GC-FID as described in Step A.

Conclusion and Future Outlook

The synthesis of 1-(2-furyl)propan-1-ol is a prime example of the multi-step, selective transformations required to upgrade biomass into high-value chemicals. While direct catalytic routes are still emerging, a robust framework for catalyst development can be built upon the principles of aldol condensation and selective hydrogenation.

Key Takeaways for Benchmarking:

  • Two-Step Approach: Rehydrated Mg-Al mixed oxides are the catalysts of choice for the initial aldol condensation step. For the subsequent hydrogenation, Cu-based catalysts or catalytic transfer hydrogenation systems using ZrO₂ offer the most promising selectivity for the target alcohol.

  • One-Pot Approach: Bifunctional catalysts, particularly Cu supported on basic mixed oxides like MgAl₂O₄, represent the most elegant and efficient strategy, leveraging transfer hydrogenation to avoid high-pressure H₂ and streamline the process.

The path forward lies in the development of novel bifunctional catalysts that can operate under mild conditions with high selectivity and stability. Future research should focus on tuning the acid-base and metal site densities on these materials to optimize the reaction cascade and minimize the formation of byproducts. The protocols and comparative data presented in this guide provide a solid foundation for these future endeavors, accelerating the transition from biomass potential to chemical reality.

References

  • Synthesis and Characterization of Hydrotalcite and Hydrotalcite Compounds and their Application as a Base Catalyst for Aldol Condensation Reaction. Oriental Journal of Chemistry.

  • Climent, M. J., Corma, A., & Iborra, S. (2011). Aldol condensations over reconstructed Mg-Al hydrotalcites: structure-activity relationships related to the rehydration method. Journal of Catalysis.

  • Di Cosimo, J. I., Díez, V. K., & Apesteguía, C. R. (1998). Activation of Mg–Al Hydrotalcite Catalysts for Aldol Condensation Reactions. Journal of Catalysis.

  • Synthesis and Characterization of Hydrotalcite and Hydrotalcite Compounds and their Application as a Base Catalyst for Aldol Condensation Reaction. ResearchGate.

  • Dębek, R., et al. (2018). Surface Properties of Hydrotalcite-Based Zn(Mg)Al Oxides and Their Catalytic Activity in Aldol Condensation of Furfural with Acetone. Industrial & Engineering Chemistry Research.

  • Mechanism of aldol condensation of furfural with acetone. ResearchGate.

  • Huang, R., et al. (2013). Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts. OSTI.GOV.

  • Ni / MgO Bifunctional Catalyst for Condensation and Furfural Hydrogenation Reactions in One Stage Produce Alkana C8-C13 Derived Compounds. Natural B, Journal of Health and Environmental Sciences.

  • Pupovac, K., & Palkovits, R. (2013). Cu/MgAl2O4 as Bifunctional Catalyst for Aldol Condensation of 5-Hydroxymethylfurfural and Selective Transfer Hydrogenation. ChemCatChem.

  • Tong, X., et al. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes. PSE Community.org.

  • Liu, Y., et al. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. MDPI.

  • Hernandez-Soto, M.C., et al. (2022). Bifunctional Hybrid Organosiliceous Catalysts for Aldol Condensation – Hydrogenation Tandem Reactions of Furfural in Continuous-Flow Reactor. ResearchGate.

  • Base catalyzed aldol. YouTube.

  • Furfural Upgrading by Aldol Condensation with Ketones over Solid-Base Catalysts. ResearchGate.

  • A Sustainable and Cost-effective Protocol for Cascade Oxidative Condensation of Furfural with Aliphatic Alcohols. AWS.

  • Gil, S., et al. (2022). Oxidative Condensation of Furfural with Ethanol Using Pd-Based Catalysts: Influence of the Support. MDPI.

  • 2 Hydrogenation of furfural to valuable chemicals over bifunctional catalysts. ResearchGate.

  • Proposed catalytic routes for the oxidative condensation of furfural. ResearchGate.

  • Mechanisms of Aldol Reactions. Chad's Prep.

  • Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. Influence of Water and Synthesis Method. MDPI.

  • Production of liquid fuel intermediates from furfural via aldol condensation over Lewis acid zeolite catalysts. Catalysis Science & Technology (RSC Publishing).

  • n-Propylmagnesium bromide. Wikipedia.

  • 6-Chloro-1-hexene. Organic Syntheses Procedure.

  • Deitmann, E., et al. (2020). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate.

  • Uozumi, Y., et al. (2021). Selective Hydrogenation of (2-Furyl)alkanones with H2 or H2/CO2 Catalyzed by Ruthenium. ResearchGate.

  • Valekar, A. H., et al. (2018). Liquid phase hydrogenation of furfural using 2-propanol over ZrO2. SciSpace.

  • Aldol condensation of furfural and methyl isobutyl ketone over Zr-MOF-808/silica hybrid catalysts. ResearchGate.

  • Hydrogenolysis of furfuryl alcohol to 1,2-pentanediol catalyzed by first row transition metal salts. Communications in Science and Technology.

  • Wang, X., et al. (2022). Selective Hydrogenolysis of Furfuryl Alcohol to Pentanediol over Pt Supported on MgO. MDPI.

  • Process for making grignard reagents. Google Patents.

  • Zhang, Z., et al. (2012). Hydrogenolysis of Furfuryl Alcohol to 1,2‐Pentanediol Over Supported Ruthenium Catalysts. ChemCatChem.

  • Selective formation of propan-1-ol from propylene via a chemical looping approach. Reaction Chemistry & Engineering (RSC Publishing).

  • One-pot conversion of furfural to useful bio-products in the presence of a Sn,Al-containing zeolite beta catalyst prepared via post-synthesis routes. ResearchGate.

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.

  • Towards the Green Synthesis of Furfuryl Alcohol in A One-Pot System from Xylose: A Review. MDPI.

  • 1-Propanone, 1-(2-furanyl)-. NIST WebBook.

  • Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline. PMC.

  • Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. NIH.

  • Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. PubMed.

  • Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. MDPI.

  • Catalyst for preparing 1,2-pentanediol and method for preparing 1,2-pentanediol by using same. Google Patents.

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Inter-laboratory comparison of 2-Furanmethanol, alpha-ethyl- analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Guide to the Analysis of α-Ethyl-2-Furanmethanol: Establishing Method Robustness and Comparability

Abstract

The reliable quantification of furanic compounds, such as α-ethyl-2-furanmethanol (CAS 4208-61-1), is critical in fields ranging from food science, where it can be a heat-induced contaminant, to materials science.[1][2] The inherent volatility and potential for matrix interference necessitate robust analytical methods. However, the consistency and comparability of data across different laboratories remain a significant challenge. This guide presents a comprehensive framework for conducting an inter-laboratory comparison for the analysis of α-ethyl-2-furanmethanol. We provide a detailed, field-tested protocol based on Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS), outline the critical performance parameters for evaluation, and offer a systematic approach to data analysis. This document is intended for researchers, quality control managers, and analytical scientists seeking to validate their methods and ensure the generation of high-quality, reproducible data.

Introduction: The Need for Harmonized Analysis

α-Ethyl-2-furanmethanol, a substituted furan, belongs to a class of compounds that can form in thermally processed foods through the Maillard reaction or carbohydrate degradation.[1] Given that some furanic compounds are classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC), sensitive and accurate analytical methods are imperative for risk assessment.[1][2]

While numerous laboratories may have in-house methods for analyzing such compounds, their performance can vary significantly due to differences in instrumentation, calibration strategies, and sample handling. An inter-laboratory comparison study is the gold standard for assessing the reproducibility of an analytical method and establishing its fitness for a specific purpose.[3][4] This guide provides the scientific rationale and a practical blueprint for executing such a study for α-ethyl-2-furanmethanol.

Foundational Chemistry & Analytical Strategy

Physicochemical Properties of α-Ethyl-2-Furanmethanol

Understanding the analyte's properties is paramount to selecting an appropriate analytical technique.

  • Molecular Formula: C₇H₁₀O₂[5][6]

  • Molecular Weight: 126.15 g/mol [5][6]

  • Boiling Point: 181-182 °C[5][6]

  • Flash Point: 79 °C[5][6]

  • Volatility: The compound's moderate boiling point and volatility make it an ideal candidate for gas-phase extraction techniques.

Rationale for Static Headspace GC-MS (SHS-GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred technique for analyzing volatile and semi-volatile organic compounds due to its high sensitivity and specificity.[1] We advocate for a static headspace (SHS) sample introduction for the following reasons:

  • Expertise - Minimizing Matrix Effects: Direct liquid injection of complex samples (e.g., food extracts) can introduce non-volatile components that contaminate the GC inlet and column, leading to poor reproducibility and instrument downtime. Headspace analysis isolates volatile analytes from the non-volatile matrix, ensuring a cleaner injection and more robust performance.[7][8]

  • Expertise - Enhancing Sensitivity: By gently heating the sample in a sealed vial, the volatile α-ethyl-2-furanmethanol partitions into the headspace gas. This pre-concentration step significantly enhances sensitivity compared to large-volume liquid injections where the analyte is highly diluted. The partitioning is governed by the principles of phase equilibrium, making the process highly reproducible when temperature and time are controlled.

  • Trustworthiness - Confirmatory Power of MS: The mass spectrometer provides definitive identification of the target analyte based on its unique mass spectrum (fragmentation pattern), eliminating ambiguity from co-eluting compounds.[2] This is crucial for regulatory and safety-related applications.

Inter-Laboratory Study Design: A Step-by-Step Framework

This section outlines a robust design for a collaborative study. The goal is to assess method performance across multiple laboratories, providing a true measure of its reproducibility.[3]

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation A Central Lab Prepares & Validates Test Materials B Homogeneity & Stability Testing A->B QC Check C Secure Shipment to Participating Labs B->C Pass D Labs Receive Samples & Standardized Protocol C->D Distribution E Perform SHS-GC-MS Analysis D->E Strict Adherence F Report Data Using Standard Template E->F G Coordinating Lab Collects Results F->G Submission H Statistical Analysis (Outlier Tests, ANOVA) G->H I Draft Final Report & Performance Metrics H->I

Caption: Workflow for the proposed inter-laboratory comparison study.

Participants and Materials
  • Laboratories: A minimum of eight participating laboratories reporting valid data is recommended for robust statistical analysis.[3]

  • Test Material: A single, homogeneous batch of a relevant matrix (e.g., instant coffee powder or a liquid model beverage) should be prepared by a central coordinating laboratory. The material will be divided into identical samples:

    • Blank Matrix: To assess for potential background contamination.

    • Spiked Samples: The blank matrix spiked with α-ethyl-2-furanmethanol at two to three distinct and relevant concentration levels (e.g., low, medium, high).

  • Calibration Standards: A certified reference standard of α-ethyl-2-furanmethanol and a suitable internal standard (e.g., d4-furan or a deuterated analog) should be distributed to all participants to eliminate variability from standard preparation.

Standardized Analytical Protocol

Adherence to a single, detailed protocol is crucial.

Experimental Protocol: SHS-GC-MS Analysis of α-Ethyl-2-Furanmethanol

  • Sample Preparation:

    • Accurately weigh 1.0 g (± 0.01 g) of the solid test material into a 20 mL headspace vial.

    • Add 5.0 mL of saturated sodium chloride (NaCl) solution. The salt increases the ionic strength of the aqueous phase, "salting out" the analyte and driving it into the headspace, thereby improving sensitivity.

    • Spike with 50 µL of the internal standard (IS) working solution.

    • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • Static Headspace Parameters:

    • Vial Oven Temperature: 60 °C. Causality: This temperature is chosen to ensure sufficient volatility of the analyte without inducing thermal degradation or further formation of furanic compounds within the vial.[8]

    • Incubation Time: 20 minutes. Causality: This duration allows the sample to reach thermal and phase equilibrium, ensuring that the headspace concentration is stable and representative of the sample concentration.

    • Injection Volume: 1.0 mL of the headspace gas.

  • GC-MS Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent mid-polarity column. Causality: A 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds, including furan derivatives.[9]

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 3 minutes.

      • Ramp: 15 °C/min to 220 °C.

      • Hold: 5 minutes.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity.

      • Target Ions (α-Ethyl-2-Furanmethanol): Quantifier ion (e.g., m/z 97), Qualifier ions (e.g., m/z 126, 81).

      • Internal Standard Ions: Based on the chosen IS.

  • Calibration and Quantification:

    • Prepare a multi-point calibration curve (minimum 5 levels) in the blank matrix.

    • Quantify using the ratio of the analyte peak area to the internal standard peak area. The use of an internal standard is a critical self-validating mechanism, as it corrects for variations in injection volume and potential matrix suppression or enhancement.[2]

G cluster_0 Sample Preparation cluster_1 SHS Incubation & Injection cluster_2 GC-MS Analysis A Sample Weighing B Add Saturated NaCl A->B C Spike Internal Standard B->C D Seal Vial C->D E Equilibrate at 60°C D->E F Inject Headspace Gas E->F G GC Separation F->G H MS Detection (SIM) G->H I Data Acquisition H->I

Caption: Detailed workflow of the SHS-GC-MS analytical protocol.

Data Analysis and Performance Criteria

Each laboratory will report the calculated concentration for each sample in triplicate. The coordinating laboratory will then perform a statistical analysis to determine the following performance characteristics, as outlined in guidelines from bodies like the FDA and FAO.[3][10]

  • Accuracy (as Bias): The closeness of the mean result from all labs to the known spiked concentration.

  • Precision:

    • Repeatability (sr): The variation in results within a single laboratory (intra-laboratory precision). Expressed as the repeatability standard deviation.

    • Reproducibility (sR): The variation in results between different laboratories (inter-laboratory precision). Expressed as the reproducibility standard deviation.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

  • Outlier Analysis: Statistical tests (e.g., Cochran's test for variances, Grubbs' test for means) should be performed to identify and potentially remove statistically significant outlier data from individual laboratories.

Hypothetical Data Summary

The final results should be summarized in a clear, comparative table.

LaboratoryReported Mean Conc. (µg/kg) at Level 2Repeatability RSD (%)Recovery (%)Status
Lab 148.54.197.0Pass
Lab 251.23.8102.4Pass
Lab 345.15.590.2Pass
Lab 462.34.5124.6Outlier
Lab 549.93.299.8Pass
Lab 650.86.1101.6Pass
Lab 747.74.995.4Pass
Lab 852.12.9104.2Pass
Overall Mean 49.4 98.8
Reproducibility RSD (%) 5.8

Note: Data is hypothetical for illustrative purposes. Spiked concentration for Level 2 = 50 µg/kg.

Conclusion

A successful inter-laboratory comparison provides invaluable confidence in an analytical method. By following the structured framework presented in this guide, participating laboratories can collectively validate the SHS-GC-MS method for α-ethyl-2-furanmethanol analysis. The resulting performance data on reproducibility and accuracy will establish a benchmark for the reliable quantification of this compound, ensuring data comparability across different organizations and supporting regulatory compliance and consumer safety efforts. This collaborative approach is essential for building trust and consensus within the scientific community.

References

  • 2-Furanmethanol, alpha-ethyl- . LookChem. [Link]

  • 2-Furanmethanol, alpha-ethyl- (CAS 4208-61-1) . Chemsrc. [Link]

  • Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling . LCGC International. [Link]

  • Analysis of furan by GC/MS . ORBi (Open Repository and Bibliography), University of Liège. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry . National Institutes of Health (NIH). [Link]

  • 2-FURANMETHANOL . Ataman Kimya. [Link]

  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL . Food and Agriculture Organization of the United Nations (FAO). [Link]

  • Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials . JRC Publications Repository. [Link]

  • Design of the inter-laboratory validation studies on SE detection in food matrices . ResearchGate. [Link]

  • Chemical Properties of 2-Furanmethanol (CAS 98-00-0) . Cheméo. [Link]

  • Inter-laboratory Validation of an HPLC–MS/MS Method for the Detection of Microbial Transglutaminase in Meat and Meat Products . Food Analytical Methods. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program, 3rd Edition . U.S. Food & Drug Administration (FDA). [Link]

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A Comparative DFT Guide to the Conformational Landscape of Alpha-Ethyl-2-Furanmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational flexibility of small molecules is a critical determinant of their macroscopic properties, influencing everything from reaction kinetics to biological activity. For drug development professionals and materials scientists, a precise understanding of the conformational landscape is therefore not a mere academic exercise, but a foundational component of rational design. This guide provides an in-depth, comparative study of the conformational analysis of alpha-ethyl-2-furanmethanol using Density Functional Theory (DFT). We will explore the causal reasoning behind methodological choices, from the initial conformational search to the selection of DFT functionals and basis sets. By comparing the performance of the widely-used B3LYP functional with the more modern M06-2X functional, both augmented with dispersion corrections, this guide offers field-proven insights into achieving a balance of accuracy and computational efficiency for flexible molecules featuring furan moieties and potential intramolecular hydrogen bonding.

Introduction: The Significance of Conformational Analysis in Drug and Materials Design

Alpha-ethyl-2-furanmethanol, a chiral alcohol derived from furan, represents a class of molecules with significant potential in medicinal chemistry and materials science. The furan ring is a common scaffold in pharmaceuticals, and the conformational freedom of the alpha-ethyl-methanol substituent can dictate how the molecule interacts with biological targets or self-assembles in a material. The orientation of the hydroxyl group, in particular, can lead to the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations and influence the molecule's polarity and reactivity.

Understanding the relative energies of different conformers and the barriers to their interconversion is crucial for predicting a molecule's behavior.[1] A comprehensive conformational analysis allows us to identify the most stable, low-energy structures that are likely to be populated at room temperature and thus govern the molecule's observable properties. In the context of drug design, identifying the bioactive conformation—the specific three-dimensional shape a molecule adopts when it binds to a biological target—is a key step in developing potent and selective therapeutics.

Computational methods, particularly DFT, have become indispensable tools for this purpose, offering a balance of accuracy and computational cost that makes them well-suited for studying the conformational preferences of small to medium-sized organic molecules.[2] This guide will walk through a best-practice workflow for the conformational analysis of alpha-ethyl-2-furanmethanol, providing a comparative assessment of two popular DFT functionals to aid researchers in selecting the most appropriate methodology for their own studies.

The Computational Workflow: A Step-by-Step Protocol

A robust conformational analysis is a multi-step process that begins with a broad exploration of the conformational space using a computationally inexpensive method, followed by refinement of the most promising candidates with more accurate, but also more computationally demanding, DFT methods.[3]

Computational Workflow Computational Workflow for Conformational Analysis cluster_0 Initial Conformer Search cluster_1 DFT Refinement cluster_2 Energy Refinement & Analysis start Initial 3D Structure of alpha-ethyl-2-furanmethanol crest Conformational Search with CREST/GFN2-xTB start->crest opt_freq_b3lyp Geometry Optimization & Frequency Calculation (B3LYP-D3/def2-SVP) crest->opt_freq_b3lyp opt_freq_m062x Geometry Optimization & Frequency Calculation (M06-2X/def2-SVP) crest->opt_freq_m062x spe_b3lyp Single-Point Energy Calculation (B3LYP-D3/def2-TZVP) opt_freq_b3lyp->spe_b3lyp spe_m062x Single-Point Energy Calculation (M06-2X/def2-TZVP) opt_freq_m062x->spe_m062x thermo Thermochemical Analysis with GoodVibes spe_b3lyp->thermo spe_m062x->thermo analysis Comparative Analysis of Conformational Energies and Structures thermo->analysis

Caption: A schematic of the multi-level computational workflow for the conformational analysis of alpha-ethyl-2-furanmethanol.

Initial Conformer Search with CREST and GFN2-xTB

The first step is to generate a diverse set of possible conformations. Performing this search at the DFT level is computationally prohibitive. Therefore, we employ a more efficient semi-empirical method. The CREST (Conformer-Rotamer Ensemble Sampling Tool) program, in conjunction with the GFN2-xTB tight-binding quantum chemical method, is an excellent choice for this task.[4][5] This approach is designed to explore the conformational space of flexible molecules thoroughly and automatically.[6]

Protocol:

  • Input Structure: Begin with a reasonable 3D structure of alpha-ethyl-2-furanmethanol. This can be built using any molecular editor.

  • CREST Calculation: Run a CREST conformational search using the GFN2-xTB method. This will perform a series of meta-dynamics simulations to explore the potential energy surface and identify low-energy conformers.

  • Output: The output will be a file containing the coordinates of all unique conformers found within a specified energy window of the global minimum.

DFT Geometry Optimization and Frequency Calculations

The conformers generated by CREST/GFN2-xTB are then used as starting points for DFT calculations. This is a crucial step to refine the geometries and obtain more accurate relative energies. We will perform these calculations in parallel using two different functionals for comparison.

Choice of Functionals and Basis Sets:

  • B3LYP-D3/def2-SVP: B3LYP is a widely used hybrid functional, but it is known to poorly describe non-covalent interactions, such as dispersion forces.[7][8] Therefore, we include the D3 dispersion correction developed by Grimme. The def2-SVP basis set is a good choice for geometry optimizations as it provides a reasonable balance between accuracy and computational cost.

  • M06-2X/def2-SVP: The M06-2X functional from the Minnesota suite is a high-nonlocality functional that is generally better at describing non-covalent interactions, including dispersion and hydrogen bonding, compared to B3LYP.[7][8]

Protocol:

  • Input Structures: Use the coordinates of the unique conformers from the CREST output.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using both the B3LYP-D3/def2-SVP and M06-2X/def2-SVP levels of theory.

  • Frequency Calculation: Following each successful optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Single-Point Energy Refinement

To obtain even more accurate relative energies, it is good practice to perform single-point energy calculations on the optimized geometries using a larger basis set.

Protocol:

  • Input Geometries: Use the optimized geometries obtained from the B3LYP-D3/def2-SVP and M06-2X/def2-SVP calculations.

  • Single-Point Energy Calculations: Perform single-point energy calculations using the B3LYP-D3/def2-TZVP and M06-2X/def2-TZVP levels of theory, respectively. The larger def2-TZVP basis set will provide a more accurate description of the electronic energy.

Thermochemical Analysis with GoodVibes

The final step is to use the output from the frequency calculations to compute the thermochemical properties of each conformer, including enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K). The GoodVibes program is a powerful tool for this purpose, as it can automate the calculation of quasi-harmonic free energies and apply various corrections.[3][9][10]

Protocol:

  • Input Files: Use the output files from the DFT frequency calculations.

  • GoodVibes Analysis: Run GoodVibes to calculate the Gibbs free energies of all conformers. This will include the ZPVE and thermal corrections.

  • Boltzmann Averaging: Use the calculated Gibbs free energies to determine the Boltzmann population of each conformer at 298.15 K.

Comparative Analysis of DFT Functionals

The choice of DFT functional can have a significant impact on the predicted conformational energies and geometries.[7][8] By comparing the results from B3LYP-D3 and M06-2X, we can gain insights into their respective strengths and weaknesses for a molecule like alpha-ethyl-2-furanmethanol.

Functional_Comparison Key Aspects of DFT Functional Comparison Molecule alpha-ethyl-2-furanmethanol H_Bonding Intramolecular H-Bonding Molecule->H_Bonding Dispersion Dispersion Interactions Molecule->Dispersion Rotational_Barriers Rotational Barriers Molecule->Rotational_Barriers B3LYP_D3 B3LYP-D3 H_Bonding->B3LYP_D3 Adequate M06_2X M06-2X H_Bonding->M06_2X Generally Better Dispersion->B3LYP_D3 Reliant on Correction Dispersion->M06_2X Inherently Better Rotational_Barriers->B3LYP_D3 May Underestimate Rotational_Barriers->M06_2X More Accurate

Caption: A comparison of the expected performance of B3LYP-D3 and M06-2X for key interactions in alpha-ethyl-2-furanmethanol.

Expected Observations:

  • Intramolecular Hydrogen Bonding: The key intramolecular interaction in alpha-ethyl-2-furanmethanol is the potential hydrogen bond between the hydroxyl proton and the oxygen atom of the furan ring. M06-2X is generally expected to provide a more accurate description of this interaction compared to B3LYP-D3.[7][8] This may lead to differences in the predicted stability of conformers where this hydrogen bond is present.

  • Dispersion Interactions: The ethyl group and the furan ring can exhibit dispersion interactions. While the D3 correction significantly improves the performance of B3LYP for these interactions, M06-2X is designed to account for them more inherently.[7][8]

  • Rotational Barriers: The accuracy of the rotational barriers between conformers is crucial for understanding the dynamics of the molecule. M06-2X has been shown to often provide more accurate barrier heights than B3LYP.[11]

Data Presentation:

The results of the comparative analysis should be presented in a clear and concise table, allowing for easy comparison of the key parameters.

ConformerRelative Energy (kcal/mol) - B3LYP-D3/def2-TZVPRelative Energy (kcal/mol) - M06-2X/def2-TZVPKey Dihedral Angles (°) - B3LYP-D3Key Dihedral Angles (°) - M06-2XH-Bond Distance (Å) - B3LYP-D3H-Bond Distance (Å) - M06-2XBoltzmann Population (%) - B3LYP-D3Boltzmann Population (%) - M06-2X
1 0.000.00..................
2 ........................
3 ........................
...........................

Trustworthiness and Self-Validation

The protocol described in this guide is designed to be self-validating. The initial broad conformational search with a fast method ensures that we are not missing any important low-energy structures. The subsequent DFT optimizations and frequency calculations confirm that we are dealing with true minima on the potential energy surface. The comparison of two different, well-established DFT functionals provides a measure of the sensitivity of the results to the chosen level of theory. If the relative energy ordering of the most stable conformers is consistent between the two functionals, it lends greater confidence to the predictions. Any significant discrepancies would highlight the need for further investigation, possibly with even higher-level ab initio methods.

Conclusion: Practical Insights for Researchers

This guide has outlined a comprehensive and robust computational protocol for the conformational analysis of alpha-ethyl-2-furanmethanol. By employing a multi-level approach, from a rapid initial search to DFT refinement with a comparative analysis of functionals, researchers can gain a detailed understanding of the conformational landscape of flexible molecules.

For molecules like alpha-ethyl-2-furanmethanol, where intramolecular hydrogen bonding and dispersion interactions are likely to be important, the M06-2X functional is often a superior choice to the more traditional B3LYP-D3.[7][8] However, B3LYP-D3 can still provide valuable insights, and the comparison between the two can be a useful exercise in itself.

Ultimately, the choice of methodology will depend on the specific research question and the available computational resources. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently perform conformational analyses that are both accurate and computationally efficient, accelerating the pace of discovery and innovation.

References

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link][3][12][13][14][15][16][17]

  • Funes-Ardoiz, I., & Paton, R. S. (2020). GoodVibes: automated thermochemistry for heterogeneous computational chemistry data. F1000Research, 9, 291. [Link][3][9][10]

  • Luchini, G., & Paton, R. S. (2020). GoodVibes: automated thermochemistry for heterogeneous computational chemistry data. F1000Research, 9, 291. [Link][3][9][10]

  • Luchini, G., & Paton, R. S. (2020). GoodVibes: Automated thermochemistry for heterogeneous computational chemistry data. GitHub. [Link][3][9][12]

  • Grimme, S., Bannwarth, C., & Shushkov, P. (2017). A robust and accurate tight-binding quantum chemical method for structures, vibrational frequencies, and noncovalent interactions of large molecular systems. Journal of Chemical Theory and Computation, 13(4), 1989-2009. [Link]

  • Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast user-friendly software. Physical Chemistry Chemical Physics, 22(14), 7169-7192. [Link]

  • Rowan Documentation. (n.d.). Conformer Search. Retrieved January 21, 2026, from [Link][6]

  • Grimme, S. (2024). CREST—A program for the exploration of low-energy molecular chemical space. The Journal of Chemical Physics, 160(11), 114101. [Link][5]

  • Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 117(47), 12590–12600. [Link][1][4][7][8][14][18]

  • Wikipedia. (2024, January 18). Density functional theory. [Link][2]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

  • Fiveable. (n.d.). Conformational analysis. Medicinal Chemistry Class Notes. Retrieved January 21, 2026, from [Link][1]

  • Denis, P. A., & Iribarne, F. (2013). Rotational and vibrational spectra of N-benzhydrylformamides: an NMR and DFT study. Magnetic Resonance in Chemistry, 51(10), 645-652. [Link][11]

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Safety Operating Guide

Hazard Identification and Risk Assessment: Understanding the "Why"

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous and informed chemical handling is the bedrock of safe and reproducible research. Proper disposal is not merely a final step but an integral part of the experimental lifecycle, safeguarding both personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Furanmethanol, alpha-ethyl-, grounded in established safety principles and regulatory standards.

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-Furanmethanol, alpha-ethyl- (CAS 4208-61-1) is not always readily available, we can infer its hazard profile from its structural analog, 2-Furanmethanol (Furfuryl alcohol, CAS 98-00-0), and available chemical data.[1] The furan moiety and the alcohol functional group dictate its chemical reactivity and toxicological properties.

Anticipated Hazards Include:

  • Toxicity: Furan derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[2] Furfuryl alcohol is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[3] It is also suspected of causing cancer.[3][4]

  • Irritation: The compound is expected to cause serious eye and skin irritation.[3][5][6] It may also cause respiratory irritation.[2][3]

  • Flammability: With a flash point of 79°C, 2-Furanmethanol, alpha-ethyl- is a combustible liquid.[7][8] It must be kept away from open flames, hot surfaces, and other sources of ignition.[3]

  • Reactivity: It can react with strong oxidizing agents.[3][5] Furan compounds may also form explosive peroxides upon exposure to air and light.[1]

Quantitative Data Summary

The following table summarizes key physicochemical data to inform safe handling and disposal procedures.

PropertyValueSource
CAS Number 4208-61-1[8]
Molecular Formula C₇H₁₀O₂[8]
Boiling Point 181-182 °C[7][8]
Flash Point 79 °C[7][8]
Density 1.04 g/mL at 25 °C[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the toxic and irritant nature of this compound, a robust selection of PPE is non-negotiable. The causality is clear: each piece of equipment is chosen to block a specific route of exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical splash goggles to prevent eye contact.[5] If there is a splash risk, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used. Ensure long pants and closed-toe shoes are worn.[9]

  • Respiratory Protection: All handling of 2-Furanmethanol, alpha-ethyl- waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3]

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial. The objective is to contain, neutralize, and collect the material without exposing personnel.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, increase ventilation to the area.

  • Contain: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to dike the spill and prevent it from spreading.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[9] All cleaning materials (sponges, paper towels) must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Waste Segregation and Collection Protocol: A Self-Validating System

Proper segregation is a critical control point to prevent dangerous chemical reactions within a waste container. The protocol below ensures a self-validating system where each step reinforces safety.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or polyethylene). The original chemical container is often a suitable choice.[10] The container must have a secure, tight-fitting lid.[11]

  • Labeling: Attach a completed hazardous waste label to the container before adding any waste.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Furanmethanol, alpha-ethyl-" (avoiding abbreviations)

    • The specific hazards (e.g., "Toxic," "Irritant," "Combustible")

    • The date accumulation started

  • Segregation: This waste stream must be segregated from incompatible materials, particularly strong oxidizing agents and acids.[3][10] Store the waste container in a designated satellite accumulation area.[1][12]

  • Secondary Containment: The primary waste container must be kept within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[10][13] This is especially critical in preventing spills from reaching drains.[10]

  • Accumulation: Keep the waste container closed at all times, except when adding waste.[1][11] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Disposal Pathway: From Cradle to Grave

The ultimate disposal of 2-Furanmethanol, alpha-ethyl- must be handled by a licensed hazardous waste disposal contractor. Your institution's EHS department will manage this process.

  • Never dispose of this chemical down the drain or in the regular trash.[1][14] This can lead to environmental contamination and potential ignition hazards.[1]

  • Arrange for Pickup: Contact your EHS department to schedule a pickup for the full, properly labeled waste container.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and local regulations.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-Furanmethanol, alpha-ethyl-.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Scenario cluster_disposal Final Disposal A Generation of Waste (e.g., unused reagent, contaminated materials) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Select & Label Compatible Hazardous Waste Container B->C Proceed with waste collection S1 Spill Occurs B->S1 If spill occurs D Place Waste in Container C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area (with Secondary Containment) E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G When container is full S2 Contain with Inert Absorbent S1->S2 S3 Collect Spill Debris S2->S3 S3->D Dispose of debris as waste H Waste Transferred to Licensed Hazardous Waste Contractor G->H

Caption: Waste Disposal Workflow for 2-Furanmethanol, alpha-ethyl-

References

  • Vertex AI Search, Safety D
  • Ataman Kimya, 2-FURANMETHANOL (FURFURYL ALCOHOL) Safety Profile.
  • Fisher Scientific, Safety D
  • LookChem, 2-Furanmethanol, alpha-ethyl- Chemical Property.
  • Cayman Chemical, Safety Data Sheet for 5-(Hydroxymethyl)furfuryl Alcohol.
  • Western Carolina University, Standard Oper
  • Wikipedia, Furfuryl alcohol.
  • PubChem, Furfuryl Alcohol | C5H6O2 | CID 7361.
  • Chemsrc, 2-Furanmethanol, alpha-ethyl | CAS#:4208-61-1.
  • BenchChem, Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • Occupational Safety and Health Administration (OSHA), Chemical Hazards and Toxic Substances - Overview.
  • U.S. Environmental Protection Agency (EPA), Hazardous Waste.
  • Physikalisch-Technische Bundesanstalt, Chemical Waste Management for Labor
  • Everchem Specialty Chemicals, Safety D
  • Australian Government Department of Health, 2-Furanmethanol: Human health tier II assessment.
  • U.S. Environmental Protection Agency (EPA)
  • European Patent Office, METHOD AND APPARATUS FOR PURIFYING A FURAN DERIV
  • Vanderbilt University Medical Center, Labor
  • Cheméo, Chemical Properties of 2-Furanmethanol (CAS 98-00-0).
  • U.S. Environmental Protection Agency (EPA), Proper Handling of Hazardous Waste Guide.
  • Daniels Health, How to Ensure Safe Chemical Waste Disposal in Labor
  • KPA, OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • CSIR IIP, Labor
  • DuraLabel, OSHA Rules for Hazardous Chemicals.
  • Organic Syntheses, Furan - Procedure.
  • Ace Waste, Properly Managing Chemical Waste in Labor
  • Sciencemadness Wiki, Proper disposal of chemicals.
  • Occupational Safety and Health Administration (OSHA), 1910.
  • OSHA.com, How to Safely Handle Dangerous Substances in the Workplace.
  • AEG Environmental, Best Practices for Hazardous Waste Disposal.
  • Chemistry For Everyone, What Regulations Govern Hazardous Waste Management?.

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A Researcher's Guide to the Safe Handling of 2-Furanmethanol, alpha-ethyl-

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific advancement. This guide provides essential safety protocols and logistical plans for handling 2-Furanmethanol, alpha-ethyl-, a member of the furanmethanol family. While specific data for this alpha-ethyl derivative is limited, we will draw upon established safety principles for closely related and structurally similar furan compounds, such as furfuryl alcohol, to ensure a robust and cautious approach. This document is designed to be a practical, in-the-lab resource, empowering you with the knowledge to work safely and effectively.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on data from analogous furan derivatives, 2-Furanmethanol, alpha-ethyl- should be treated with significant caution.

Primary Hazards Include:

  • Acute Toxicity: Furan derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: Expect this compound to cause serious eye and skin irritation.[2][3][4] Vapors may also irritate the respiratory system.[2][4]

  • Sensitization: Some furan compounds can cause allergic skin reactions.[4]

  • Organ Toxicity: Prolonged or repeated exposure may lead to organ damage.[1][4]

  • Carcinogenicity: Furfuryl alcohol is suspected of causing cancer, a risk that should be prudently extended to its derivatives.[1][2][4]

  • Flammability: The compound is likely a combustible liquid.[1][5]

Given these risks, a comprehensive safety plan is not just recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The principle of "as low as reasonably practicable" (ALARP) should guide your exposure control strategy, with PPE serving as the final, critical barrier.

Engineering Controls: The Foundation of Safety

Before considering PPE, ensure appropriate engineering controls are in place. All work with 2-Furanmethanol, alpha-ethyl- must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[6]

Essential PPE Ensemble
Protection Type Specific Recommendation Rationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Butyl Rubber, Viton).[7]Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before each use. Wash hands thoroughly after handling, even after wearing gloves.[3]
Eye & Face Protection Indirect-vent, splash-resistant safety goggles and a face shield.[7]Goggles are essential to protect against splashes.[6][8] A face shield provides an additional layer of protection for the entire face, which is critical when handling corrosive or highly irritating substances.[7]
Body Protection Flame-resistant lab coat.A lab coat protects against incidental skin contact. Ensure it is fully buttoned.
Respiratory Protection Not typically required when using a fume hood.In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Operational Protocol: A Step-by-Step Guide

Following a standardized protocol minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Handling
  • Pre-Use Inspection: Before handling, visually inspect the container for any signs of damage or leaks. Ensure the label is legible.

  • Work Area Setup: Conduct all work within a chemical fume hood.[1] Ensure the sash is at the appropriate height. Remove any unnecessary items from the hood to prevent contamination and improve airflow.

  • Personal Protective Equipment: Don the complete PPE ensemble as detailed in the table above.

  • Dispensing: When dispensing the liquid, do so slowly and carefully to avoid splashing. Use only non-sparking tools.

  • Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, as well as sources of heat, sparks, and open flames.[1][9]

Storage

Proper storage is crucial for maintaining chemical stability and preventing accidents.

  • Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[1][6]

  • Keep containers tightly closed to prevent the escape of vapors.[1]

  • Store in a designated, properly labeled cabinet for flammable or combustible liquids.

  • Ensure segregation from incompatible materials, such as strong oxidizing agents.[9][10]

Spill Management

Prompt and correct response to a spill is critical to mitigate hazards.

  • Evacuate: If the spill is large or ventilation is inadequate, evacuate the immediate area.

  • Alert: Inform your supervisor and colleagues immediately.

  • Control: If safe to do so, prevent the spill from spreading using absorbent materials like sand or vermiculite.[3] Do not use combustible materials like paper towels to absorb large spills.

  • Cleanup: Wearing appropriate PPE, collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Disposal

All waste containing 2-Furanmethanol, alpha-ethyl- is considered hazardous.

  • Collect all waste, including contaminated consumables, in a clearly labeled, sealed, and appropriate hazardous waste container.[3]

  • Dispose of the waste through your institution's designated hazardous waste program.[2] Do not discharge into sewers or drains.[2]

Visual Workflow for Handling 2-Furanmethanol, alpha-ethyl-

The following diagram outlines the critical steps for safely handling this chemical from receipt to disposal.

Caption: Workflow for Safe Handling of 2-Furanmethanol, alpha-ethyl-.

By adhering to these protocols, you contribute to a culture of safety, ensuring that our innovative work in drug development is conducted responsibly and without compromise to the well-being of our researchers.

References

  • THFA® Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET. (n.d.).
  • 5-Methyl-2-furanmethanol - SAFETY DATA SHEET. (2021, December 25).
  • Furfuryl alcohol - SAFETY DATA SHEET. (2010, February 11).
  • Furan - HAZARD SUMMARY. (1999, May). New Jersey Department of Health and Senior Services.
  • 2-Furanmethanol - SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 2-Furanmethanol: Human health tier II assessment. (2016, April 21). National Industrial Chemicals Notification and Assessment Scheme.
  • Furfuryl alcohol - Safety Data Sheet. (2022, May 5). International Furan Chemicals BV.
  • 2-Furanmethanol, alpha-ethyl- Chemical Properties. (n.d.). LookChem.
  • 2-Ethylfuran - SAFETY DATA SHEET. (2025, May 6). Sigma-Aldrich.
  • Tetrahydrofurfuryl alcohol, 98% - Material Safety Data Sheet. (n.d.). Cole-Parmer.
  • FURFURAL - Safety Data Sheet. (2021, February 18). International Furan Chemicals BV.
  • FURANES.... their safe use in foundries. (2021, March 22). Health and Safety Executive.

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.